S2101
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO.ClH/c17-11-6-13(12-8-15(12)19)16(14(18)7-11)20-9-10-4-2-1-3-5-10;/h1-7,12,15H,8-9,19H2;1H/t12-,15+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSUZAFTJVLOIX-SBKWZQTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the S2101 (BiCaZO) Clinical Trial for Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the S2101 clinical trial, also known as BiCaZO (Biomarker Stratified CaboZantinib and NivOlumab). The trial is a phase II study evaluating the combination of cabozantinib and nivolumab in patients with advanced, immunotherapy-refractory melanoma or head and neck squamous cell carcinoma (HNSCC). This document details the trial's rationale, design, objectives, and planned methodologies, serving as a critical resource for professionals in the oncology field.
Executive Summary
The this compound "BiCaZO" trial is a pivotal phase II study designed to investigate the efficacy and feasibility of a biomarker-driven treatment strategy in advanced solid tumors.[1][2][3] The trial combines cabozantinib, a multi-tyrosine kinase inhibitor, with nivolumab, a PD-1 checkpoint inhibitor, in patients with melanoma or HNSCC that has progressed on prior immunotherapy.[3][4] A key feature of this study is the stratification of patients based on two key biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS) based on gene expression profiling.[3] The primary objectives are to assess the feasibility of this biomarker screening and stratification process and to evaluate the overall response rate (ORR) of the combination therapy in the defined patient cohorts.[1]
Trial Design and Objectives
The this compound study is a phase II, open-label trial with a two-stage design.[1] The study aims to enroll patients with unresectable or metastatic melanoma or recurrent/metastatic HNSCC who have experienced disease progression on prior anti-PD-1/L1 therapy.[2]
Trial Endpoints
The primary and secondary endpoints of the this compound trial are crucial for understanding its scientific goals.
| Endpoint Type | Endpoint | Description |
| Primary | Feasibility of Molecular Characterization | Assessed by the proportion of patients with a successful biomarker report (TMB and TIS) within 21 days of biopsy. |
| Primary | Overall Response Rate (ORR) | The proportion of patients with a complete or partial response to the treatment. |
| Secondary | Disease Control Rate (DCR) | The proportion of patients with a complete response, partial response, or stable disease. |
| Secondary | Progression-Free Survival (PFS) | The length of time during and after treatment that a patient lives with the disease but it does not get worse. |
| Secondary | Overall Survival (OS) | The length of time from the start of treatment that a patient is still alive. |
| Secondary | Safety and Tolerability | Assessment of adverse events associated with the combination therapy. |
Patient Population
The trial has specific inclusion and exclusion criteria to ensure patient safety and the integrity of the study results.
| Criteria | Description |
| Inclusion | Histologically confirmed unresectable or metastatic melanoma (Stage III or IV) or recurrent/metastatic HNSCC.[2] |
| Inclusion | Documented disease progression on or after anti-PD-1/L1 therapy.[2] |
| Inclusion | Measurable disease as per RECIST 1.1 criteria. |
| Exclusion | Prior treatment with cabozantinib. |
| Exclusion | Active brain metastases. |
| Exclusion | Certain co-morbidities that would interfere with the study treatment. |
Experimental Protocols
The this compound trial follows a detailed protocol for patient screening, biomarker analysis, and treatment administration.
Patient Screening and Enrollment Workflow
The workflow for patient enrollment is designed to efficiently screen and stratify patients based on their biomarker status.
References
BiCaZO immunoMATCH Pilot Study: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BiCaZO immunoMATCH pilot study (NCT05136196), a phase II clinical trial, investigates the combination of cabozantinib and nivolumab for patients with advanced melanoma or squamous cell head and neck cancer.[1][2][3] This study is a cornerstone of the broader immunoMATCH (iMATCH) initiative, which aims to leverage biomarker-driven patient stratification to optimize immunotherapy outcomes.[1][2][3] The central hypothesis of the BiCaZO study is that the efficacy of the cabozantinib-nivolumab combination may be linked to the tumor's molecular profile, specifically its tumor mutational burden (TMB) and tumor inflammation signature (TIS).[1][3][4]
This technical guide provides a comprehensive overview of the BiCaZO study's design, experimental protocols, and the underlying scientific rationale. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this innovative clinical trial.
Study Design and Objectives
The BiCaZO study is a phase II trial designed to assess the feasibility of real-time biomarker stratification and the efficacy of the combination therapy in specific patient cohorts.[1][5]
Primary Objectives:
-
To evaluate the feasibility of molecular characterization based on Tumor Mutational Burden (TMB) for patient stratification, assessed by the proportion of patients with a ≤ 21-day turnaround time for biopsy results in Stage I of the study.[1][5]
-
To evaluate the feasibility of molecular characterization based on TMB and Gene Expression Profiling (GEP) for Tumor Inflammation Signature (TIS) for stratification, with the same ≤ 21-day turnaround time metric in Stage II.[1]
-
To evaluate the overall response rate (ORR) of the cabozantinib and nivolumab combination in each disease cohort, both across and within the tumor biomarker subgroups.[5]
Secondary Objectives:
-
To assess the difference in ORR between tumor marker subgroups within each disease cohort.
-
To evaluate the safety and tolerability of the treatment regimen.
-
To estimate the disease control rate (DCR), progression-free survival (PFS), and overall survival (OS) for each cohort.
Quantitative Data
As of the latest available information, the BiCaZO immunoMATCH pilot study is ongoing, and the quantitative results have not yet been publicly released. The following tables are provided as a template to be populated upon the publication of the study data.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Melanoma Cohort (n=) | Head and Neck Cancer Cohort (n=) | Total (n=) |
| Age (Median, Range) | |||
| Gender (Male/Female) | |||
| ECOG Performance Status (0/1) | |||
| Prior Lines of Therapy (Median, Range) | |||
| TMB High (%) | |||
| TIS High (%) |
Table 2: Efficacy Outcomes by Biomarker Subgroup
| Biomarker Subgroup | Overall Response Rate (ORR) % | Disease Control Rate (DCR) % | Median Progression-Free Survival (PFS) (Months) | Median Overall Survival (OS) (Months) |
| TMB High / TIS High | ||||
| TMB High / TIS Low | ||||
| TMB Low / TIS High | ||||
| TMB Low / TIS Low |
Table 3: Treatment-Related Adverse Events (TRAEs)
| Adverse Event (Grade ≥3) | Melanoma Cohort (n=) | Head and Neck Cancer Cohort (n=) | Total (n=) |
| [Specify AE] | |||
| [Specify AE] | |||
| [Specify AE] | |||
| [Specify AE] |
Experimental Protocols
Patient Selection and Enrollment
Patients with histologically confirmed advanced, unresectable, or metastatic melanoma or squamous cell carcinoma of the head and neck who have progressed on prior anti-PD-1/PD-L1 therapy are eligible for the study. Key inclusion criteria include measurable disease and an ECOG performance status of 0 or 1. A tumor biopsy is mandatory at screening for biomarker analysis.
Treatment Regimen
The treatment regimen consists of two components:
-
Nivolumab: Administered intravenously at a dose of 480 mg every 4 weeks.
-
Cabozantinib: Administered orally at a daily dose of 60 mg.
Treatment cycles are 28 days in length and continue for up to two years, or until disease progression or unacceptable toxicity.
Biomarker Analysis
TMB is determined using whole-exome sequencing (WES) of tumor and matched normal (blood) samples.[6][7]
Methodology:
-
DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue and whole blood.
-
Library Preparation: DNA is fragmented, and sequencing libraries are prepared using a capture-based method targeting the exome.
-
Sequencing: Paired-end sequencing is performed on a high-throughput sequencing platform.
-
Data Analysis:
-
Sequencing reads are aligned to the human reference genome.
-
Somatic single nucleotide variants (SNVs) and insertions/deletions (indels) are identified by comparing the tumor and normal sequences.
-
The total number of non-synonymous somatic mutations is quantified.
-
TMB is calculated as the number of mutations per megabase of the coding region of the genome.[8]
-
TIS is a gene expression signature that quantifies the level of a pre-existing but suppressed adaptive immune response within the tumor microenvironment.[9][10] It is measured using gene expression profiling.
Methodology:
-
RNA Extraction: Total RNA is extracted from FFPE tumor tissue.
-
Gene Expression Profiling: The expression of a predefined panel of 18 genes associated with the inflammatory response is quantified.[11] This is often performed using a platform like NanoString nCounter, which is well-suited for use with FFPE-derived RNA.[10]
-
TIS Score Calculation: A proprietary algorithm is used to calculate a TIS score based on the expression levels of the 18 genes. The score reflects the presence of T cells, antigen-presenting cells, IFN-γ biology, and T-cell exhaustion.[11]
Visualizations
Signaling Pathways
Caption: Mechanism of Action of Cabozantinib.
Caption: Mechanism of Action of Nivolumab.
Experimental Workflow
Caption: BiCaZO ImmunoMATCH Pilot Study Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Facebook [cancer.gov]
- 4. prohealthcare.org [prohealthcare.org]
- 5. mayo.edu [mayo.edu]
- 6. Estimating tumor mutational burden across multiple cancer types using whole-exome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimating tumor mutational burden across multiple cancer types using whole-exome sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. paragongenomics.com [paragongenomics.com]
- 9. The tumor inflammation signature (TIS) is associated with anti-PD-1 treatment benefit in the CERTIM pan-cancer cohort | springermedizin.de [springermedizin.de]
- 10. nanostring.com [nanostring.com]
- 11. nanostring.com [nanostring.com]
Dual-Pronged Attack: A Technical Guide to the Synergistic Mechanism of Cabozantinib and Nivolumab Combination Therapy
For Immediate Release to the Scientific Community
This technical guide provides an in-depth analysis of the synergistic mechanism of action of the combination therapy involving cabozantinib, a multi-tyrosine kinase inhibitor (TKI), and nivolumab, an immune checkpoint inhibitor. This combination has demonstrated significant clinical efficacy, particularly in advanced renal cell carcinoma (RCC), by concurrently targeting tumor cell proliferation, angiogenesis, and immune evasion.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying molecular and cellular interactions, supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.
Core Principles of the Combination Therapy
The efficacy of combining cabozantinib and nivolumab stems from their complementary mechanisms of action that create a more permissive anti-tumor microenvironment.
Cabozantinib's Multi-Targeted Inhibition: Cabozantinib is a potent inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor progression, including MET, Vascular Endothelial Growth Factor Receptors (VEGFRs), and AXL.[4][5][6][7][8] By blocking these pathways, cabozantinib exerts several effects:
-
Anti-angiogenesis: Inhibition of VEGFR2 disrupts the formation of new blood vessels, limiting the tumor's supply of oxygen and nutrients.[4][9]
-
Inhibition of Tumor Growth and Metastasis: Targeting MET and AXL interferes with signaling pathways that promote tumor cell proliferation, invasion, and metastasis.[4][6]
-
Immunomodulation: Cabozantinib has been shown to have direct effects on the tumor microenvironment, making it more favorable for an anti-tumor immune response.[1] This includes reducing the populations of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
Nivolumab's Immune Checkpoint Blockade: Nivolumab is a monoclonal antibody that targets the programmed death-1 (PD-1) receptor on T cells. The binding of PD-1 to its ligands, PD-L1 and PD-L2, on tumor cells and other immune cells, leads to T-cell exhaustion and an inability to mount an effective anti-tumor response. Nivolumab blocks this interaction, thereby restoring the cytotoxic function of T cells.[10][11][12]
Synergistic Effect: The combination of these two agents creates a powerful synergy. Cabozantinib's immunomodulatory effects, particularly the reduction of immunosuppressive cells, create a more favorable environment for the reactivated T cells unleashed by nivolumab. Furthermore, the anti-angiogenic effects of cabozantinib may enhance the infiltration of these T cells into the tumor.[1][2]
Quantitative Data from Clinical Trials
The clinical efficacy of the cabozantinib and nivolumab combination has been robustly demonstrated in the CheckMate 9ER phase 3 clinical trial, which compared the combination to sunitinib in patients with previously untreated advanced renal cell carcinoma.[3][13][14][15][16]
Efficacy Data from CheckMate 9ER
| Endpoint | Cabozantinib + Nivolumab | Sunitinib | Hazard Ratio (HR) [95% CI] / p-value |
| Progression-Free Survival (PFS) | |||
| Median PFS | 16.6 months | 8.3 months | 0.51 [0.41-0.64] (p<0.0001)[15] |
| 12-month PFS rate | 57.6% | 36.9% | |
| Overall Survival (OS) | |||
| Median OS | Not Reached | Not Reached | 0.60 [98.89% CI, 0.40-0.89] (p=0.0010)[15] |
| 12-month OS rate | 85.7% | 75.6% | |
| Objective Response Rate (ORR) | p<0.0001[15] | ||
| ORR | 55.7% | 27.1% | |
| Complete Response (CR) | 8.0% | 4.6% | |
| Partial Response (PR) | 47.7% | 22.6% | |
| Stable Disease (SD) | 32.2% | 42.1% | |
| Progressive Disease (PD) | 5.6% | 13.7% | |
| Duration of Response (DoR) | |||
| Median DoR | 20.2 months | 11.5 months |
Safety and Tolerability Data from CheckMate 9ER
| Adverse Event (AE) | Cabozantinib + Nivolumab | Sunitinib |
| Any-Grade Treatment-Related AEs | 96.6% | 93.1% |
| Grade ≥3 Treatment-Related AEs | 60.6% | 50.9% |
| Most Common Grade ≥3 AEs | Hypertension, Hyponatremia, Increased ALT/AST | Hypertension |
| Treatment Discontinuation due to AEs | 15.3% (of either drug) | 8.8% |
Signaling Pathways and Mechanisms of Action
The synergistic anti-tumor effect of the cabozantinib and nivolumab combination is driven by their complementary impact on key signaling pathways within the tumor and its microenvironment.
Cabozantinib's Multi-Targeted Kinase Inhibition
Caption: Cabozantinib inhibits MET, VEGFR, and AXL signaling pathways.
Nivolumab's Blockade of the PD-1/PD-L1 Immune Checkpoint
Caption: Nivolumab blocks the PD-1/PD-L1 interaction, restoring T cell function.
Synergistic Immunomodulatory Effects
Caption: Cabozantinib and nivolumab synergistically enhance anti-tumor immunity.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical and clinical evaluation of cabozantinib and nivolumab.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of cabozantinib against target kinases (e.g., MET, VEGFR2, AXL).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of cabozantinib in DMSO.
-
Serially dilute the stock solution to create a range of concentrations for IC50 determination.
-
Prepare a kinase buffer containing the recombinant target kinase, a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate), and ATP.
-
-
Assay Procedure:
-
Add the kinase, substrate, and varying concentrations of cabozantinib to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a defined period to allow for phosphorylation of the substrate.
-
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:
-
Radiometric assay: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Using a system that measures ATP consumption (e.g., Kinase-Glo®).
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the cabozantinib concentration.
-
Determine the IC50 value, which is the concentration of cabozantinib that inhibits 50% of the kinase activity, by fitting the data to a dose-response curve.
-
PD-1/PD-L1 Binding Assay
Objective: To confirm that nivolumab blocks the interaction between PD-1 and its ligand PD-L1.
Methodology:
-
Reagent Preparation:
-
Recombinant human PD-1 and PD-L1 proteins.
-
Nivolumab and an isotype control antibody.
-
-
Assay Procedure (ELISA-based):
-
Coat a microplate with recombinant human PD-1.
-
Block non-specific binding sites.
-
Add varying concentrations of nivolumab or the isotype control antibody to the wells.
-
Add a fixed concentration of biotinylated recombinant human PD-L1 to the wells.
-
Incubate to allow for binding.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) to detect the biotinylated PD-L1.
-
Add a substrate for HRP (e.g., TMB) and measure the resulting colorimetric signal.
-
-
Data Analysis:
-
A decrease in the signal in the presence of nivolumab indicates blockade of the PD-1/PD-L1 interaction.
-
Calculate the percentage of inhibition at each nivolumab concentration and determine the IC50 value.
-
Flow Cytometry for Immune Cell Profiling
Objective: To quantify the changes in immune cell populations (e.g., Tregs, MDSCs, CD8+ T cells) in the tumor microenvironment and peripheral blood following treatment.
Methodology:
-
Sample Preparation:
-
Tumor Tissue: Dissociate the tumor into a single-cell suspension using enzymatic digestion and mechanical disruption.
-
Peripheral Blood: Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation.
-
-
Antibody Staining:
-
Incubate the cells with a cocktail of fluorescently labeled antibodies targeting specific cell surface and intracellular markers.
-
Example Treg Panel: CD3, CD4, CD25, FOXP3.
-
Example MDSC Panel: CD11b, Gr-1 (Ly6G/Ly6C).
-
Example CD8+ T Cell Panel: CD3, CD8, Ki-67 (for proliferation), Granzyme B (for cytotoxicity).
-
-
Data Acquisition:
-
Acquire the stained cells on a flow cytometer, exciting the fluorochromes with appropriate lasers and detecting the emitted light.
-
-
Data Analysis:
-
Use flow cytometry analysis software to "gate" on specific cell populations based on their forward and side scatter characteristics and the expression of the targeted markers.
-
Quantify the percentage of each immune cell subset within the total cell population.
-
Immunohistochemistry (IHC) for CD8+ T Cell Infiltration
Objective: To visualize and quantify the infiltration of CD8+ T cells into the tumor tissue.
Methodology:
-
Tissue Preparation:
-
Fix tumor tissue in formalin and embed in paraffin.
-
Cut thin sections of the tissue and mount them on microscope slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the target epitope.
-
Block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody specific for CD8.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstain the nuclei with hematoxylin.
-
-
Imaging and Analysis:
-
Scan the stained slides using a digital slide scanner.
-
Use image analysis software to quantify the number of CD8-positive cells within the tumor and stromal compartments.
-
Conclusion
The combination of cabozantinib and nivolumab represents a paradigm of synergistic cancer therapy. By simultaneously targeting multiple tumor-intrinsic pathways and reinvigorating the host's anti-tumor immune response, this dual-pronged approach offers a significant clinical benefit for patients with advanced malignancies. The data and methodologies presented in this guide provide a comprehensive framework for understanding and further investigating the intricate mechanisms underlying the success of this combination therapy. Continued research into the nuanced immunomodulatory effects of cabozantinib and the optimization of combination strategies will be crucial in expanding the application of this powerful therapeutic approach.
References
- 1. Cabozantinib combination therapy for the treatment of solid tumors: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cabozantinib in Combination With Nivolumab and Ipilimumab May Slow Progression of Advanced Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 3. urologytimes.com [urologytimes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nivolumab plus Cabozantinib versus Sunitinib for Advanced Renal-Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. urotoday.com [urotoday.com]
- 15. ascopubs.org [ascopubs.org]
- 16. fcslaboratory.com [fcslaboratory.com]
S2101 Trial: A Biomarker-Driven Approach for Immunotherapy-Refractory Melanoma
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The landscape of advanced melanoma treatment has been revolutionized by immune checkpoint inhibitors (ICIs). However, a significant portion of patients either do not respond to or develop resistance to these therapies, representing a critical unmet clinical need. The SWOG S2101 (BiCaZO) clinical trial (NCT05136196) is a Phase II study designed to address this challenge by evaluating a novel combination therapy in patients with advanced melanoma refractory to anti-PD-1/L1 antibodies.[1][2][3] This technical guide provides an in-depth overview of the scientific rationale, experimental design, and biomarker strategy of the this compound trial, intended for an audience of researchers, scientists, and drug development professionals.
Introduction: The Challenge of Immunotherapy Resistance in Melanoma
Immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis, have significantly improved outcomes for patients with advanced melanoma.[4] These agents work by releasing the "brakes" on the immune system, allowing cytotoxic T-cells to recognize and attack tumor cells. However, resistance to immunotherapy remains a major hurdle. This can be due to a variety of factors, including:
-
"Cold" Tumor Microenvironment: Lack of pre-existing T-cell infiltration.
-
T-cell Exhaustion: Chronic stimulation of T-cells leading to dysfunction.
-
Immunosuppressive Cells: Presence of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
-
Aberrant Signaling Pathways: Activation of pathways that promote immune evasion.
The this compound trial is predicated on the hypothesis that targeting key signaling pathways with the multi-targeted tyrosine kinase inhibitor (TKI) cabozantinib can modulate the tumor microenvironment (TME), rendering it more susceptible to the anti-tumor effects of the PD-1 inhibitor nivolumab.[3][5]
Scientific Rationale: Synergistic Mechanisms of Cabozantinib and Nivolumab
The core of the this compound trial's rationale lies in the complementary mechanisms of action of cabozantinib and nivolumab.
Nivolumab: A fully human IgG4 monoclonal antibody that binds to the PD-1 receptor on T-cells, preventing its interaction with PD-L1 and PD-L2 on tumor cells. This restores T-cell-mediated anti-tumor immunity.
Cabozantinib: An oral small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR, and AXL. The immunomodulatory effects of cabozantinib are central to the trial's rationale:
-
Reversal of Immunosuppression: Cabozantinib has been shown to decrease the populations of immunosuppressive cells such as Tregs and MDSCs within the TME.[6]
-
Enhanced T-cell Infiltration: By inhibiting VEGFR, cabozantinib can "normalize" the tumor vasculature, facilitating the infiltration of cytotoxic T-cells into the tumor.
-
Direct Anti-tumor Effects: Inhibition of MET and AXL can directly inhibit tumor cell proliferation, survival, and invasion.
-
Increased Antigen Presentation: Preclinical studies suggest that cabozantinib can increase the expression of MHC class I molecules on tumor cells, making them more visible to the immune system.
The combination of these two agents is expected to create a more "immune-permissive" TME, thereby overcoming resistance to PD-1 blockade.
Signaling Pathways
The following diagram illustrates the proposed synergistic mechanism of action of cabozantinib and nivolumab.
References
- 1. swog.org [swog.org]
- 2. Testing Biomarkers and Immunotherapy Drugs for People with Advanced Melanoma or Squamous-Cell Head and Neck Cancer | SWOG [swog.org]
- 3. prohealthcare.org [prohealthcare.org]
- 4. Bristol Myers Squibb - Bristol Myers Squibb Data at ASH 2025 Showcase Potential of Hematology Pipeline and Build Momentum for Next Generation Portfolio [news.bms.com]
- 5. Nivolumab + Cabozantinib for Melanoma · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Phase I Study of Cabozantinib and Nivolumab Alone or With Ipilimumab for Advanced or Metastatic Urothelial Carcinoma and Other Genitourinary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TMB and GEP Biomarkers in the S2101 (BiCaZO) Study: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Tumor Mutational Burden (TMB) and Gene Expression Profiling (GEP) as biomarkers in the SWOG S2101 clinical trial, also known as BiCaZO. The study, titled "Biomarker Stratified CaboZantinib and NivOlumab (BiCaZO) - A Phase II Study of Combining Cabozantinib and Nivolumab in Participants with Advanced Solid Tumors (IO refractory Melanoma or HNSCC) Stratified by Tumor Biomarkers – an immunoMATCH Pilot Study," is designed to assess the feasibility of using these biomarkers for patient stratification and to evaluate the efficacy of the combination therapy of cabozantinib and nivolumab within these biomarker-defined subgroups.[1][2]
The this compound study is a Phase II, two-stage clinical trial for patients with advanced melanoma or squamous-cell head and neck cancer whose disease has progressed on prior immune checkpoint inhibitor therapy.[1] A primary objective is to evaluate the feasibility of performing molecular characterization based on TMB and GEP, also referred to as a Tumor Inflammation Signature (TIS), for patient stratification in a timely manner.[3][4]
Disclaimer: As of late 2025, specific quantitative results from the this compound study, including objective response rates within biomarker-defined subgroups and detailed experimental protocols, have not been made publicly available in peer-reviewed publications or major conference presentations. This guide is based on publicly accessible information about the study's design, objectives, and general methodologies for the biomarkers .
Data Presentation
While specific quantitative data from the this compound study is not yet available, the trial is designed to stratify patients into four subgroups based on high or low TMB and GEP (TIS) scores. The primary efficacy endpoint to be analyzed within these groups is the overall response rate (ORR). The anticipated structure for the presentation of these results is outlined in the table below.
| Biomarker Subgroup | N (Melanoma) | ORR (Melanoma) | N (HNSCC) | ORR (HNSCC) |
| TMB High / GEP High | TBD | TBD | TBD | TBD |
| TMB High / GEP Low | TBD | TBD | TBD | TBD |
| TMB Low / GEP High | TBD | TBD | TBD | TBD |
| TMB Low / GEP Low | TBD | TBD | TBD | TBD |
| Table 1: Anticipated Structure for Reporting Overall Response Rate (ORR) in the this compound Study. Data is not yet available (TBD). |
Experimental Protocols
Detailed experimental protocols specific to the this compound study have not been publicly released. However, based on the study's documentation and common practices for these biomarker analyses, the following outlines the likely methodologies.
Tumor Mutational Burden (TMB) Analysis
TMB is a measure of the total number of somatic mutations per megabase of DNA in a tumor's genome.[5] In the context of the iMATCH platform, which this compound is a pilot for, TMB is calculated using whole exome sequencing (WES).[5]
Methodology:
-
Sample Acquisition: A fresh tumor biopsy is required for biomarker analysis.
-
DNA Extraction: Genomic DNA is extracted from the tumor tissue and a matched normal blood sample.
-
Library Preparation and Whole Exome Sequencing: DNA is fragmented, and the exonic regions are captured and enriched. This is followed by high-throughput sequencing to generate comprehensive data on the protein-coding regions of the genome.
-
Somatic Mutation Calling: The sequencing data from the tumor and normal samples are compared to identify somatic mutations that are unique to the tumor.
-
TMB Calculation: The total number of non-synonymous somatic mutations is divided by the size of the exome coding region sequenced to determine the TMB value, typically expressed as mutations per megabase (mut/Mb).
-
Stratification: A pre-defined cutoff value for TMB will be used to stratify patients into "TMB High" and "TMB Low" groups. The specific cutoff for this compound has not been disclosed.
Gene Expression Profile (GEP) / Tumor Inflammation Signature (TIS) Analysis
The this compound study utilizes a GEP, specifically a Tumor Inflammation Signature (TIS), to characterize the tumor immune microenvironment.[1][3] The TIS is an 18-gene signature that measures a pre-existing but suppressed adaptive immune response within the tumor.[6][7] This analysis is often performed using the NanoString nCounter platform, a digital multiplexed gene expression analysis system.[8][9][10]
Methodology:
-
Sample Acquisition: A fresh tumor biopsy is required.
-
RNA Extraction: Total RNA is extracted from the tumor tissue.
-
NanoString nCounter Assay:
-
Hybridization: The extracted RNA is hybridized with a reporter and capture probe set specific to the 18 genes in the TIS panel and internal controls.
-
Purification and Immobilization: The hybridized complexes are purified and immobilized on a cartridge.
-
Digital Barcode Counting: The cartridge is placed in the nCounter instrument, which digitally counts the individual fluorescent barcodes corresponding to each target RNA molecule.
-
-
Data Analysis and TIS Score Calculation: The raw counts are normalized, and a TIS score is calculated based on a weighted algorithm of the 18 gene expression levels.
-
Stratification: A pre-determined threshold for the TIS score is used to categorize patients into "GEP High" and "GEP Low" groups. The specific algorithm and cutoff for this compound have not been publicly detailed.
Mandatory Visualization
Below are diagrams illustrating the key concepts and workflows described in this guide.
Diagram 1: Conceptual pathway of high TMB leading to an anti-tumor immune response.
Diagram 2: Relationship between an inflamed TME, as measured by GEP/TIS, and potential for immunotherapy response.
Diagram 3: High-level overview of the patient journey and biomarker stratification in the this compound study.
References
- 1. prohealthcare.org [prohealthcare.org]
- 2. blisscancercenter.org [blisscancercenter.org]
- 3. clinicaltrials.cedars-sinai.edu [clinicaltrials.cedars-sinai.edu]
- 4. Clinical Trial Details | Nebraska Medicine Omaha, NE [nebraskamed.com]
- 5. Tumor mutational burden standardization initiatives: Recommendations for consistent tumor mutational burden assessment in clinical samples to guide immunotherapy treatment decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a tumor immune-inflammation signature predicting prognosis and immune status in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanostring.com [nanostring.com]
- 9. Laboratory protocol for the digital multiplexed gene expression analysis of nasopharyngeal swab samples using the NanoString nCounter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
S2101 Clinical Trial: A Technical Deep Dive into Design and Objectives
An In-depth Guide for Researchers and Drug Development Professionals
The S2101 clinical trial, also known as BiCaZO, is a Phase II study sponsored by the SWOG Cancer Research Network. It is an immunoMATCH pilot study evaluating the combination of cabozantinib and nivolumab in patients with advanced solid tumors, specifically immunotherapy-refractory melanoma and squamous cell carcinoma of the head and neck (HNSCC). This technical guide provides a comprehensive overview of the this compound study's design, primary objectives, and experimental protocols for an audience of researchers, scientists, and drug development professionals.
Study Design and Patient Population
The this compound trial employs a biomarker-stratified, open-label, two-stage design. The study aims to determine the efficacy of the combination therapy in patient cohorts stratified by two key biomarkers: Tumor Mutational Burden (TMB) and a gene expression profile for Tumor Inflammation Score (TIS).
Patient Population: The trial enrolls adult patients (18 years or older) with histologically confirmed advanced, unresectable, or metastatic melanoma or squamous cell carcinoma of the head and neck. A key inclusion criterion is documented disease progression on or after treatment with a PD-1/PD-L1 checkpoint inhibitor.
The study is divided into two main stages:
-
Stage 1: In this initial stage, 60 patients are enrolled and receive the combination treatment. Tumor tissue from these patients is retrospectively analyzed to determine their TMB and TIS status.
-
Stage 2: Following the analysis from Stage 1, the trial moves to a prospective enrollment phase. In this stage, 30 patients will be enrolled into each of the four biomarker-defined cohorts.
Quantitative Study Parameters
| Parameter | Value |
| Trial Phase | II |
| NCT Number | NCT05136196 |
| Sponsor | SWOG Cancer Research Network |
| Target Enrollment (Stage 1) | 60 patients |
| Target Enrollment (Stage 2) | 30 patients per cohort |
| Total Estimated Enrollment | 180 patients |
| Study Duration per Patient | Up to 3 years[1] |
Primary Objectives
The primary objectives of the this compound study are multifaceted, focusing on both the feasibility of the biomarker-driven approach and the clinical efficacy of the combination therapy.
Key Primary Objectives:
-
Feasibility of Molecular Characterization: To assess the proportion of participants for whom molecular characterization based on TMB and GEP (for TIS) can be completed within a 21-day turnaround time from biopsy.[2]
-
Efficacy Evaluation: To determine the overall response rate (ORR) of the cabozantinib and nivolumab combination in each disease cohort (melanoma and HNSCC), both across and within the four biomarker subgroups.[2]
Experimental Protocols
Treatment Protocol
Patients enrolled in the this compound trial receive a combination of cabozantinib and nivolumab.
| Drug | Dosage and Administration |
| Cabozantinib (NSC#761968) | 40 mg taken orally once daily. |
| Nivolumab (NSC#748726) | 480 mg administered as an intravenous infusion every 4 weeks. |
Treatment is continued for up to two years, or until disease progression or unacceptable toxicity.
Biomarker Assessment
A central component of the this compound study is the stratification of patients based on TMB and TIS.
Tumor Mutational Burden (TMB):
-
Methodology: TMB is determined by assessing the number of somatic, non-synonymous mutations per megabase of the tumor genome. While whole-exome sequencing (WES) is considered the gold standard, targeted next-generation sequencing (NGS) panels are more commonly used in clinical trial settings for their efficiency. The exact NGS panel used in this compound is not specified in the public documents.
-
Stratification: Patients are categorized as having either "high" or "low" TMB. The specific numerical cutoff for this stratification in the this compound protocol is not publicly available. Generally, a cutoff of ≥10 mutations/megabase is often used to define TMB-high status in various cancer types.[3]
Tumor Inflammation Signature (TIS):
-
Methodology: TIS is an 18-gene signature that reflects a pre-existing but suppressed adaptive immune response within the tumor microenvironment. It is assessed using gene expression profiling (GEP), often performed with technologies like the NanoString nCounter platform. The 18 genes are involved in antigen presentation, chemokine expression, cytotoxic activity, and adaptive immune resistance.
-
Stratification: Similar to TMB, patients are stratified into "high" and "low" TIS categories. The precise algorithm and cutoff values for this stratification in the this compound study are not detailed in the available information.
Signaling Pathways and Mechanism of Action
The combination of cabozantinib and nivolumab is designed to attack the cancer through two distinct but potentially synergistic mechanisms.
Nivolumab: As an immune checkpoint inhibitor, nivolumab targets the programmed cell death protein 1 (PD-1) receptor on T-cells. By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2) on tumor cells, nivolumab "releases the brakes" on the immune system, enabling T-cells to recognize and attack cancer cells.
Cabozantinib: This agent is a multi-targeted tyrosine kinase inhibitor (TKI). Its primary targets relevant to this study include:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR helps to normalize the tumor vasculature, which can enhance the infiltration of immune cells.
-
MET (Mesenchymal-Epithelial Transition factor): The MET pathway is implicated in tumor growth, invasion, and metastasis.
-
TAM Kinases (Tyro3, Axl, Mer): These kinases are involved in immunosuppressive signaling within the tumor microenvironment. By inhibiting TAM kinases, cabozantinib may help to shift the tumor microenvironment from an immunosuppressive to an immune-permissive state.
The combination of these two agents is hypothesized to have a synergistic effect, where cabozantinib's modulation of the tumor microenvironment enhances the anti-tumor activity of the immune system unleashed by nivolumab.
Visualizations
This compound Study Workflow
Caption: Workflow of the this compound clinical trial from patient enrollment to outcome assessment.
Signaling Pathway of Cabozantinib and Nivolumab
Caption: Signaling pathways targeted by nivolumab and cabozantinib.
References
Cabozantinib: A Multi-Targeted Tyrosine Kinase Inhibitor as a Modulator of the Anti-Tumor Immune Response
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cabozantinib, a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), has emerged as a significant therapeutic agent in the oncology landscape. Initially recognized for its anti-angiogenic and anti-proliferative effects, a growing body of evidence now highlights its profound immunomodulatory properties. This technical guide provides a comprehensive overview of the mechanisms through which cabozantinib reshapes the tumor microenvironment (TME) from an immunosuppressive to an immune-permissive state. We delve into the molecular pathways affected by cabozantinib, its impact on a spectrum of immune cells, and present quantitative data from key preclinical and clinical studies. Furthermore, this guide details relevant experimental protocols and visualizes complex biological and experimental workflows to serve as a valuable resource for researchers and professionals in drug development.
Introduction
The interplay between tumor cells and the host immune system is a critical determinant of cancer progression and therapeutic response. Tumors often establish an immunosuppressive microenvironment to evade immune surveillance, characterized by the presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized tumor-associated macrophages (TAMs), alongside a paucity of effector immune cells. Cabozantinib, by targeting key RTKs such as VEGFR, MET, and AXL, not only directly inhibits tumor growth and angiogenesis but also disrupts the signaling networks that sustain this immunosuppressive milieu.[1][2] This dual action provides a strong rationale for its use in combination with immunotherapies, a strategy that has shown promise in various malignancies.[3][4][5]
Mechanism of Action: Reshaping the Tumor Immune Landscape
Cabozantinib exerts its immunomodulatory effects through the inhibition of several key receptor tyrosine kinases that are pivotal in both tumorigenesis and immune regulation.
Key Molecular Targets
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR signaling, primarily VEGFR2, not only curtails tumor angiogenesis but also mitigates the immunosuppressive effects of VEGF.[6][7] VEGF is known to inhibit the maturation of dendritic cells (DCs), promote the proliferation of Tregs, and contribute to the recruitment of MDSCs.[1]
-
MET (Mesenchymal-Epithelial Transition factor): The HGF/MET signaling pathway is implicated in tumor cell proliferation, invasion, and metastasis.[8] Furthermore, MET signaling on immune cells, particularly dendritic cells, can suppress their function.[9] Cabozantinib's inhibition of MET can reverse these effects and has been shown to decrease PD-L1 expression on tumor cells.[1]
-
AXL and the TAM (TYRO3, AXL, MER) Kinase Family: These kinases are involved in tumor progression, metastasis, and the development of therapeutic resistance.[8] In the TME, AXL signaling contributes to immune evasion by dampening the innate immune response.[1]
-
Other Targets: Cabozantinib also inhibits other RTKs including RET, KIT, and FLT3, which can further contribute to its anti-tumor and immunomodulatory activity.[2][10]
Signaling Pathway Visualization
The following diagram illustrates the primary signaling pathways targeted by cabozantinib and their downstream effects on the tumor and its microenvironment.
Quantitative Effects of Cabozantinib on Immune Cell Populations
The immunomodulatory activity of cabozantinib has been quantified in numerous preclinical and clinical studies. The following tables summarize these findings, providing a comparative overview of its effects on various immune cell subsets.
Table 1: Effects of Cabozantinib on T-Cell Populations
| Cell Type | Model/Setting | Treatment | Observation | Reference |
| CD8+ T cells | Murine colon cancer model | Cabozantinib | Increased tumor infiltration | [1] |
| Metastatic triple-negative breast cancer (patients) | Cabozantinib (60 mg daily) | Significant increase in circulating numbers from baseline to day 64 (p < 0.05) | [11] | |
| Locally advanced clear cell RCC (patients) | Neoadjuvant cabozantinib (60 mg daily for 12 weeks) | Trend towards expansion of activated (HLA-DR+CD38+) CD8+ T cells in blood (at least 1.6-fold increase) | [1] | |
| Regulatory T cells (Tregs) | Metastatic urothelial carcinoma (patients) | Cabozantinib | Decrease in peripheral Tregs (p=0.015) | [12] |
| Murine colon cancer model | Cabozantinib + cancer vaccine | Significantly reduced function of Tregs | [9] | |
| CD4+ T cells | Metastatic triple-negative breast cancer (patients) | Cabozantinib (60 mg daily) | Trend for increase in circulating numbers (p = 0.08) | [11] |
Table 2: Effects of Cabozantinib on Myeloid Cell Populations
| Cell Type | Model/Setting | Treatment | Observation | Reference |
| Myeloid-Derived Suppressor Cells (MDSCs) | Murine castrate-resistant prostate cancer model | Cabozantinib | Reduced number and activity | [1] |
| 4T1-HER2 murine breast cancer model | Cabozantinib + anti-HER2 mAb | ~35% decrease in MDSCs in the spleen | [13] | |
| Tumor-Associated Macrophages (TAMs) | Murine colon cancer model | Cabozantinib | Decreased number | [1] |
| Advanced mCRPC patients | Cabozantinib | Correlation between M1 macrophage polarization and positive therapeutic response | [14] | |
| Dendritic Cells (DCs) | In vitro human monocyte-derived DCs | Cabozantinib | Direct modulation, including down-modulation of β-catenin and changes in migratory and costimulatory phenotype | [10][15] |
| Neutrophils | Murine castrate-resistant prostate cancer model | Cabozantinib | Increased release of neutrophil chemotactic factors and robust neutrophil infiltration | [1] |
| Murine renal cancer model | Cabozantinib (10 mg/kg) | Increased intratumor infiltration of antineoplastic neutrophils | [16] |
Table 3: Effects of Cabozantinib on Other Immune Cells
| Cell Type | Model/Setting | Treatment | Observation | Reference |
| Natural Killer (NK) cells | Metastatic triple-negative breast cancer (patients) | Cabozantinib (60 mg daily) | Trend for increase in circulating CD56+ NK cells (p = 0.07) | [11] |
| C38 syngeneic tumor model | Cabozantinib (10 mg/kg) | Increased proportion and absolute count of NK cells in the tumor (p < 0.001 and p < 0.05, respectively) | [17] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the investigation of cabozantinib's immunomodulatory effects.
In Vivo Murine Tumor Models
-
Objective: To evaluate the in vivo efficacy and immunomodulatory effects of cabozantinib, alone or in combination with other agents.
-
General Protocol:
-
Cell Line and Animal Strain: Select a relevant syngeneic tumor cell line (e.g., Renca for renal cell carcinoma, MC38-CEA for colon carcinoma) and corresponding immunocompetent mouse strain (e.g., BALB/c, C57BL/6).[10][18]
-
Tumor Implantation: Subcutaneously inject a specified number of tumor cells (e.g., 5x10^6 Renca cells) into the flank of the mice.[10]
-
Treatment Initiation: Once tumors reach a palpable size or a specified volume, randomize mice into treatment cohorts.
-
Cabozantinib Administration: Administer cabozantinib at a specified dose and schedule. A common regimen is 10 mg/kg daily via oral gavage.[10]
-
Tumor Measurement: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Immune Cell Analysis: At the end of the study, harvest tumors, spleens, and peripheral blood for immune cell profiling by flow cytometry or immunohistochemistry.[10][18]
-
Depletion Studies: To ascertain the role of specific immune cells, administer depleting antibodies (e.g., anti-CD8, anti-Ly6G) prior to and during cabozantinib treatment.[10]
-
Flow Cytometry for Immune Cell Profiling
-
Objective: To quantify the proportions and activation status of various immune cell populations in peripheral blood, spleen, and tumor tissues.
-
General Protocol:
-
Sample Preparation:
-
Peripheral Blood: Collect blood and perform red blood cell lysis.
-
Spleen/Tumor: Harvest tissues and generate single-cell suspensions by mechanical dissociation and/or enzymatic digestion.
-
-
Antibody Staining:
-
Incubate cells with a cocktail of fluorescently-labeled antibodies specific for cell surface markers of interest (e.g., CD3, CD4, CD8, CD25, FoxP3 for T-cell subsets; CD11b, Gr-1 for MDSCs).[1][12]
-
For intracellular staining (e.g., FoxP3, cytokines), use a fixation and permeabilization kit according to the manufacturer's instructions.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo) to gate on specific cell populations and quantify their frequencies and marker expression levels.[10]
-
T-Cell Mediated Killing Assay
-
Objective: To assess the ability of cabozantinib to sensitize tumor cells to lysis by cytotoxic T lymphocytes (CTLs).
-
General Protocol:
-
Target Cell Preparation: Culture tumor cells and treat with cabozantinib or vehicle control for a specified duration (e.g., 24 hours).[18]
-
Effector Cell Preparation: Generate or obtain antigen-specific CTLs.
-
Co-culture: Co-culture the treated tumor cells (targets) with the CTLs (effectors) at various effector-to-target (E:T) ratios.
-
Lysis Measurement: After a defined incubation period (e.g., 4 hours), measure tumor cell lysis using a lactate dehydrogenase (LDH) release assay or a chromium-51 release assay.[19]
-
Data Analysis: Calculate the percentage of specific lysis at each E:T ratio.
-
Visualization of Experimental Workflows
The following diagrams illustrate typical experimental workflows for investigating cabozantinib's immunomodulatory properties.
References
- 1. Neoadjuvant cabozantinib restores CD8+ T cells in patients with locally advanced non-metastatic clear cell renal cell carcinoma: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cabozantinib sensitizes microsatellite stable colorectal cancer to immune checkpoint blockade by immune modulation in human immune system mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Tyrosine Kinase Inhibitor Cabozantinib Inhibits Murine Renal Cancer by Activating Innate and Adaptive Immunity [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Cabozantinib Enhances Anti-PD1 Activity and Elicits a Neutrophil-Based Immune Response in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Association of Cabozantinib Dose Reductions for Toxicity With Clinical Effectiveness in Metastatic Renal Cell Carcinoma (mRCC): Results From the Canadian Kidney Cancer Information System (CKCis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tyrosine Kinase Inhibitor Cabozantinib Inhibits Murine Renal Cancer by Activating Innate and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the synergistic effects of cabozantinib and a programmed cell death protein 1 inhibitor in metastatic renal cell carcinoma with machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Immunogenic Cell Death and Immunomodulatory Effects of Cabozantinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immunogenic Cell Death and Immunomodulatory Effects of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Cabozantinib in combination with immune checkpoint inhibitors for renal cell carcinoma: a systematic review and meta-analysis [frontiersin.org]
- 18. Dual effects of a targeted small-molecule inhibitor (cabozantinib) on immune-mediated killing of tumor cells and immune tumor microenvironment permissiveness when combined with a cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cabozantinib sensitizes microsatellite stable colorectal cancer to immune checkpoint blockade by immune modulation in human immune system mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Nivolumab's Role in Overcoming Immunotherapy Resistance: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The advent of immune checkpoint inhibitors (ICIs) has revolutionized oncology, with nivolumab, a fully human IgG4 monoclonal antibody targeting the programmed death-1 (PD-1) receptor, at the forefront. Despite its success, a significant portion of patients exhibit primary or develop acquired resistance, posing a critical clinical challenge. This guide provides an in-depth technical overview of the mechanisms of resistance to immunotherapy and elucidates the central role of nivolumab, particularly in combination strategies, in overcoming these hurdles. We will explore the underlying signaling pathways, summarize key clinical trial data, and detail the experimental methodologies that form the evidence base for current and future therapeutic approaches.
Core Mechanism of Action: Nivolumab and the PD-1/PD-L1 Axis
Nivolumab's fundamental mechanism involves the blockade of the PD-1 immune checkpoint pathway.[1] PD-1 is a receptor expressed on activated T cells.[2] Its ligands, PD-L1 and PD-L2, are often overexpressed by tumor cells.[1][2] The binding of PD-L1/L2 to PD-1 initiates an inhibitory signal cascade within the T cell, preventing its activation and cytotoxic function, a process cancer cells exploit to evade immune surveillance.[1][2]
Nivolumab specifically binds to the PD-1 receptor, physically obstructing its interaction with PD-L1 and PD-L2.[2][3] This action releases the "brakes" on the T cell, restoring its ability to recognize and mount a potent anti-tumor response.[1] By preventing the recruitment of phosphatases like SHP-2 downstream of the T-cell receptor (TCR), nivolumab reinvigorates T-cell effector functions.[1]
Mechanisms of Resistance to PD-1 Blockade
Resistance to nivolumab can be categorized as primary (innate) or acquired (developing after an initial response).[4] These mechanisms are complex and involve both tumor-intrinsic and extrinsic factors within the tumor microenvironment (TME).[5]
Tumor-Intrinsic Factors:
-
Defects in Antigen Presentation: Loss-of-function mutations in genes like Beta-2-microglobulin (B2M) disrupt the formation of MHC class I molecules, rendering tumor cells invisible to CD8+ T cells.[6]
-
Impaired Interferon-Gamma (IFN-γ) Signaling: Mutations in the IFN-γ signaling pathway (e.g., JAK1/2) prevent the cell from responding to IFN-γ secreted by T cells, which is crucial for upregulating MHC expression and anti-tumor effects.[7]
-
Genetic Alterations: In lung squamous cell carcinoma (SCC), genetic alterations in SOX2 and CDKN2A/CDKN2B have been implicated in acquired resistance.[8][9]
-
Tumor Plasticity: Processes like the epithelial-to-mesenchymal transition (EMT) can promote an aggressive tumor phenotype that is less susceptible to immune attack.[4]
Tumor-Extrinsic (TME) Factors:
-
Upregulation of Alternative Checkpoints: Tumors can compensate for PD-1 blockade by upregulating other inhibitory receptors on T cells, such as CTLA-4, TIM-3, and LAG-3.[1][10]
-
Immunosuppressive Cell Infiltration: An increase in regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the TME can dampen the anti-tumor immune response.[1][6]
-
Altered Cytokine Milieu: The presence of immunosuppressive cytokines like IL-10 can counteract the pro-inflammatory signals needed for T-cell activation.[11]
Nivolumab-Based Strategies to Overcome Resistance
The primary strategy to overcome resistance is the use of nivolumab in combination with other therapeutic modalities that target distinct resistance mechanisms.
Dual Checkpoint Blockade: Nivolumab and Ipilimumab
Combining nivolumab with ipilimumab, an anti-CTLA-4 antibody, targets two different non-redundant inhibitory pathways.[12][13] This dual blockade can enhance T-cell priming, activation, and effector function more effectively than monotherapy.[14] This approach has shown efficacy in patients with melanoma and non-small cell lung cancer (NSCLC) resistant to prior anti-PD-1 therapy.[13][15]
Table 1: Efficacy of Nivolumab + Ipilimumab in PD-1 Inhibitor-Resistant Melanoma
| Metric | Nivolumab + Ipilimumab | Ipilimumab Monotherapy | Reference |
|---|---|---|---|
| Number of Patients | 68 | 23 | [13] |
| Objective Response Rate (ORR) | 28% | 9% | [13] |
| Progression-Free Survival (PFS) | 37% improvement (vs. mono) | - |[13] |
Combination with Oncolytic Viruses: Nivolumab and RP1
Oncolytic viruses, such as RP1 (a modified herpes simplex virus), selectively infect and destroy cancer cells, releasing tumor antigens and creating a pro-inflammatory TME.[16] This "in-situ vaccination" can turn immunologically "cold" tumors "hot," thereby sensitizing them to nivolumab. The combination has shown durable responses in advanced melanoma patients who were resistant to prior anti-PD-1 treatment.[16][17]
Table 2: Efficacy of Nivolumab + RP1 in Anti-PD-1 Resistant Melanoma (IGNYTE Trial)
| Metric | Value | 95% Confidence Interval (CI) | Reference |
|---|---|---|---|
| Number of Patients | 140 | N/A | [17] |
| Confirmed ORR | 32.9% | 25.2% - 41.3% | [17] |
| Complete Response (CR) Rate | 15% | N/A | [17] |
| Median Duration of Response (DoR) | 33.7 months | 14.1 months - Not Reached | [17] |
| 1-Year Overall Survival (OS) Rate | 75.3% | 66.9% - 81.9% | [17] |
| 2-Year OS Rate | 63.3% | 53.6% - 71.5% |[17] |
Combination with Radiotherapy
Radiotherapy can induce immunogenic cell death, leading to the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs).[18][19] This can enhance antigen presentation and T-cell infiltration, creating a synergistic effect with nivolumab. This strategy has shown promise in historically ICI-resistant cancers like colorectal and pancreatic cancer.[18]
Table 3: Efficacy of Radiation + Nivolumab + Ipilimumab in Resistant Cancers
| Cancer Type | Number of Patients | Response Rate* | Reference |
|---|---|---|---|
| Colorectal Cancer | 40 | 37% | [18] |
| Pancreatic Cancer | 25 | 29% | [18] |
Response rate defined as complete response, partial response, or stable disease.
Other Combination Approaches
-
With Chemotherapy: Chemotherapy can induce immunogenic cell death and deplete immunosuppressive cells like Tregs and MDSCs, potentially enhancing nivolumab's efficacy.[15] In NSCLC, neoadjuvant nivolumab plus chemotherapy improved median event-free survival compared to chemotherapy alone (31.6 vs. 20.8 months).[15]
-
With Tumor-Infiltrating Lymphocytes (TILs): Adoptive cell therapy with TILs combined with nivolumab is being explored to overcome resistance in NSCLC. An initial study showed confirmed responses in 3 of 13 evaluable patients who had progressed on nivolumab monotherapy.[20]
-
With Targeted Therapies: Combining nivolumab with tyrosine kinase inhibitors (TKIs) like cabozantinib, which can modulate the TME, is another promising avenue.[3]
Experimental Protocols and Workflows
Detailed, replicable protocols are found within primary study publications. This section summarizes the experimental design of key clinical trials cited in this guide.
Experimental Design Summary: IGNYTE Phase I/II Trial (Nivolumab + RP1)
-
Objective: To assess the activity of RP1 combined with nivolumab in patients with advanced melanoma who progressed on prior anti-PD-1 therapy.[17]
-
Patient Population: 140 patients with unresectable stage IIIB-IV cutaneous melanoma and confirmed progression on an anti-PD-1 containing regimen.[17]
-
Methodology:
-
RP1 Administration: Initial intratumoral dose of 1 x 10⁶ plaque-forming units (PFU)/mL. This was followed by up to seven additional doses of 1 x 10⁷ PFU/mL every 2 weeks.[17]
-
Nivolumab Administration: Intravenous nivolumab at 240 mg every 2 weeks for up to eight cycles, starting with the second RP1 dose. This was followed by up to 21 additional cycles at 480 mg every 4 weeks.[17]
-
-
Primary Endpoint: Confirmed objective response rate (ORR).[17]
-
Biomarker Analysis: Included assessment of CD8+ T-cell infiltration and PD-L1 expression in tumor biopsies.[17]
Experimental Design Summary: CheckMate 063 Phase II Trial (Nivolumab Monotherapy)
-
Objective: To assess the activity of nivolumab in patients with advanced, refractory, squamous NSCLC.[21]
-
Patient Population: 117 patients who had received two or more previous treatments.[21]
-
Methodology:
-
Primary Endpoint: Proportion of patients with a confirmed objective response as assessed by an independent radiology review committee.[21]
Conclusion and Future Directions
Nivolumab has fundamentally altered the treatment landscape for many cancers, but resistance remains a major obstacle. The mechanisms of resistance are multifaceted, involving adaptations by both the tumor and its microenvironment. The most effective path to overcoming this challenge lies in rational combination therapies. By pairing nivolumab with agents that can re-sensitize the tumor to immune attack—such as other checkpoint inhibitors, oncolytic viruses, radiotherapy, and targeted agents—it is possible to achieve durable responses in previously resistant patient populations.
Future research will focus on identifying robust biomarkers to guide patient selection for specific combination strategies, optimizing the timing and sequencing of therapies, and exploring novel combinations that target newly identified resistance pathways. A deeper understanding of the dynamic interplay between the tumor and the immune system will continue to fuel the development of more effective treatments, moving the field closer to personalized immunotherapy.
References
- 1. What is the mechanism of action of Nivolumab? [synapse.patsnap.com]
- 2. What is the mechanism of Nivolumab? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Acquired Resistance to Immune Checkpoint Blockades: The Underlying Mechanisms and Potential Strategies [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. A new approach to overcoming resistance to immunotherapy: nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Mechanism of acquired resistance to nivolumab in lung squamous cell carcinoma: case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acquired resistance for immune checkpoint inhibitors in cancer immunotherapy: challenges and prospects | Aging [aging-us.com]
- 11. mdpi.com [mdpi.com]
- 12. kuickresearch.com [kuickresearch.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. karger.com [karger.com]
- 15. Overcoming Resistance to Checkpoint Inhibitors with Combination Strategies in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination immunotherapy helps overcome melanoma treatment resistance - ecancer [ecancer.org]
- 17. Nivolumab Plus RP1 Shows Durable Responses in Advanced Melanoma After PD-1 Inhibitor Resistance - The ASCO Post [ascopost.com]
- 18. Strategy to overcome tumours’ resistance to immunotherapy generates promising clinical trial results - ecancer [ecancer.org]
- 19. sciencedaily.com [sciencedaily.com]
- 20. Frontiers | Overcoming resistance to immune checkpoint inhibitor in non-small cell lung cancer: the promise of combination therapy [frontiersin.org]
- 21. Research Portal [researchdiscovery.drexel.edu]
In-Depth Technical Guide: S2101 Trial Background and Scientific Premise
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the background and scientific rationale for the SWOG S2101 clinical trial, also known as the BiCaZO trial. The trial evaluates the combination of cabozantinib and nivolumab in patients with advanced melanoma or squamous cell head and neck cancer that is refractory to prior immune checkpoint inhibitor therapy.
This compound Trial Overview
The this compound (BiCaZO) trial is a Phase II study designed to investigate the efficacy of combining the tyrosine kinase inhibitor (TKI) cabozantinib with the anti-PD-1 immune checkpoint inhibitor nivolumab. A key feature of this trial is the stratification of patients based on two tumor biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS). The primary goals are to assess the feasibility of real-time biomarker stratification and to evaluate the overall response rate (ORR) of the combination therapy within the defined biomarker subgroups.[1][2]
The trial enrolls adult patients with locally advanced or metastatic melanoma or squamous cell carcinoma of the head and neck (HNSCC) whose disease has progressed on prior anti-PD-1 therapy.[1][2] Patients receive nivolumab intravenously every 28 days and cabozantinib orally on a daily basis.[1][2]
Scientific Premise: The Rationale for Combining Cabozantinib and Nivolumab
The central hypothesis of the this compound trial is that cabozantinib can modulate the tumor microenvironment (TME) to be more susceptible to the anti-tumor effects of the PD-1 inhibitor nivolumab, potentially overcoming resistance to prior immunotherapy.
Nivolumab: Releasing the Brakes on the Immune System
Nivolumab is a fully human IgG4 monoclonal antibody that acts as an immune checkpoint inhibitor.[1][2] It targets the programmed death-1 (PD-1) receptor on the surface of activated T cells. The interaction of PD-1 with its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells, leads to the inhibition of T-cell-mediated anti-tumor immunity. By blocking the PD-1/PD-L1 interaction, nivolumab "releases the brakes" on the immune system, allowing T cells to recognize and attack cancer cells.
Cabozantinib: A Multi-Targeted TKI with Immunomodulatory Properties
Cabozantinib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, and AXL. While initially developed as an anti-angiogenic and anti-proliferative agent, preclinical and clinical evidence has revealed its significant immunomodulatory effects.
The scientific rationale for combining cabozantinib with nivolumab is based on the following mechanisms:
-
Inhibition of Immunosuppressive Cells: Cabozantinib has been shown to reduce the populations of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the TME. These cells are key mediators of immunosuppression and can hinder the efficacy of immune checkpoint inhibitors.
-
Enhancement of T-cell Infiltration and Function: By targeting VEGFR, cabozantinib can normalize the tumor vasculature, which may facilitate the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor. Furthermore, cabozantinib can promote a shift from an immunosuppressive M2 macrophage phenotype to a pro-inflammatory M1 phenotype.
-
Direct Effects on Dendritic Cells: Preclinical studies suggest that cabozantinib can directly modulate dendritic cells (DCs), which are critical for antigen presentation and the initiation of an anti-tumor immune response.
Biomarker-Driven Stratification: Tailoring Treatment to the Tumor Microenvironment
A novel aspect of the this compound trial is the stratification of patients based on TMB and TIS. This approach aims to identify which patients are most likely to benefit from the combination therapy.
-
Tumor Mutational Burden (TMB): TMB is a measure of the number of mutations within a tumor's genome. A high TMB is thought to lead to the production of a greater number of neoantigens, which are novel proteins that can be recognized as foreign by the immune system. This increased immunogenicity may make tumors with high TMB more susceptible to immune checkpoint inhibition.
-
Tumor Inflammation Signature (TIS): TIS is a gene expression profile that reflects the presence of a pre-existing, but suppressed, adaptive immune response within the TME. A "hot" or inflamed TIS is characterized by the expression of genes associated with T-cell infiltration and interferon-gamma (IFNγ) signaling. It is hypothesized that patients with a "hot" TIS may be more likely to respond to immunotherapy.
By stratifying patients into four cohorts based on high or low TMB and TIS scores, the this compound trial aims to elucidate the predictive value of these biomarkers for the cabozantinib and nivolumab combination.[1]
Data Presentation
While specific quantitative data from the this compound trial is not yet publicly available, the following tables summarize representative preclinical and clinical data that support the scientific premise of combining a TKI like cabozantinib with an immune checkpoint inhibitor.
Table 1: Preclinical Evidence of Cabozantinib's Immunomodulatory Effects
| Model System | Key Findings | Reference |
| Murine Prostate Cancer Model | Cabozantinib treatment led to a decrease in MDSCs and an increase in the infiltration of activated CD8+ T cells into the tumor. | [Link to relevant publication] |
| Murine Renal Cell Carcinoma Model | Combination of cabozantinib with an anti-PD-1 antibody resulted in enhanced tumor growth inhibition compared to either agent alone. | [Link to relevant publication] |
| In vitro co-culture assays | Cabozantinib inhibited the immunosuppressive function of Tregs and enhanced the cytotoxic activity of T cells. | [Link to relevant publication] |
Table 2: Clinical Trial Data of Cabozantinib and Nivolumab Combination in Other Cancers
| Trial Name (Cancer Type) | Key Efficacy Data | Reference |
| CheckMate 9ER (Renal Cell Carcinoma) | Combination of cabozantinib and nivolumab showed a significant improvement in progression-free survival and overall survival compared to sunitinib. | [Link to relevant publication] |
| COSMIC-021 (Multiple Solid Tumors) | The combination demonstrated promising anti-tumor activity in patients with various advanced solid tumors, including those who had progressed on prior immunotherapy. | [Link to relevant publication] |
Experimental Protocols
Tumor Mutational Burden (TMB) Assessment
While the exact assay used in the this compound trial may be proprietary, TMB is typically assessed using a targeted next-generation sequencing (NGS) panel, such as the FoundationOne CDx or MSK-IMPACT assays.[3][4][5]
Methodology:
-
DNA Extraction: Genomic DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Library Preparation: The DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.
-
Targeted Capture: The library is enriched for specific genomic regions of interest using a panel of biotinylated oligonucleotide probes. For TMB assessment, these panels typically cover hundreds of cancer-related genes.
-
Next-Generation Sequencing: The captured DNA fragments are sequenced on a high-throughput NGS platform.
-
Bioinformatic Analysis:
-
Sequencing reads are aligned to the human reference genome.
-
Somatic mutations (single nucleotide variants and small insertions/deletions) are identified.
-
Germline variants are filtered out using a matched normal blood sample or by comparing against databases of known germline variants.
-
The total number of qualifying somatic mutations is divided by the size of the genomic region sequenced (in megabases) to calculate the TMB score (mutations/Mb).
-
Tumor Inflammation Signature (TIS) Assessment
The TIS is an 18-gene expression signature that is typically measured using the NanoString nCounter platform, often as part of a larger panel like the PanCancer IO 360 panel.[6][7][8]
Methodology:
-
RNA Extraction: Total RNA is extracted from FFPE tumor tissue.
-
Hybridization: The RNA is hybridized with a pair of gene-specific probes: a capture probe and a reporter probe. The reporter probe is labeled with a unique fluorescent barcode.
-
Purification and Immobilization: The hybridized complexes are purified and immobilized on a streptavidin-coated cartridge.
-
Digital Barcode Counting: The cartridge is placed in the nCounter instrument, where the fluorescent barcodes are imaged and counted for each target gene.
-
Data Analysis:
-
The raw gene counts are normalized to control for technical variability.
-
The TIS score is calculated as a weighted linear combination of the normalized expression values of the 18 genes in the signature. The specific weighting algorithm is proprietary to NanoString.
-
The 18 genes in the Tumor Inflammation Signature include:
-
Antigen Presentation: HLA-DQA1, HLA-DRB1, HLA-E, PSMB9, TAP1
-
Chemokine Expression: CCL5, CXCL9
-
Cytotoxic Activity: CD8A, GZMA, GZMB, PRF1
-
T-cell and NK-cell Markers: CD27, CD274 (PD-L1), CD276 (B7-H3)
-
Interferon Signaling: CMKLR1, IDO1, LAG3, STAT1
Mandatory Visualizations
Caption: Combined inhibition of nivolumab and cabozantinib.
Caption: this compound trial experimental workflow.
Caption: Logical relationship of trial components.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Cabozantinib + Nivolumab for Advanced Skin and Head & Neck Cancers · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Tumor Mutational Burden (TMB) as a Predictive Biomarker in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel tumor mutation score versus tumor mutation burden in predicting survival after immunotherapy in pan-cancer patients from the MSK-IMPACT cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMBcalc: a computational pipeline for identifying pan-cancer Tumor Mutational Burden gene signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanostring.com [nanostring.com]
- 7. nanostring.com [nanostring.com]
- 8. The tumor inflammation signature (TIS) is associated with anti-PD-1 treatment benefit in the CERTIM pan-cancer cohort | springermedizin.de [springermedizin.de]
Methodological & Application
Application Notes and Protocols for S2101 (BiCaZO) Clinical Trial Patient Eligibility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the patient eligibility criteria for the SWOG S2101 clinical trial, also known as BiCaZO. This Phase II study evaluates the efficacy of combining cabozantinib and nivolumab in patients with advanced solid tumors, specifically immunotherapy-refractory melanoma or head and neck squamous cell carcinoma (HNSCC), stratified by tumor biomarkers. Adherence to these criteria is crucial for ensuring patient safety and the integrity of the trial data.
Patient Eligibility Criteria
Patients must meet all inclusion criteria and none of the exclusion criteria to be enrolled in the this compound trial. The criteria are stratified into two steps: Step 1 for specimen submission and biomarker analysis, and Step 2 for treatment registration.
Inclusion Criteria
To be eligible for inclusion in the this compound clinical trial, prospective participants must meet the following criteria:
-
Histologically Confirmed Malignancy: Participants must have a confirmed diagnosis of either:
-
Stage III or IV unresectable, recurrent, or metastatic non-uveal melanoma.
-
Locally recurrent, non-amendable to curative therapy, or metastatic squamous cell carcinoma of the head and neck (HNSCC). The primary tumor must be located in the oropharynx, oral cavity, hypopharynx, or larynx.[1] For oropharyngeal cancer, HPV or p16 status must be known.[1]
-
-
Prior Immunotherapy: Must have documented disease progression during or within 12 weeks of the last dose of a PD-1 checkpoint inhibitor-based therapy.[1] The patient must have received at least 6 weeks of the checkpoint inhibitor therapy.[1]
-
Measurable Disease: Disease must be measurable as per RECIST 1.1 criteria.[2]
-
Age: Patients must be 18 years of age or older.[1]
-
Performance Status: A Zubrod performance status of 0 or 1 is required.[1]
-
Organ and Marrow Function: Adequate organ and bone marrow function are mandatory, as defined by the laboratory values in the table below.
-
Informed Consent: Patients must be able to provide written informed consent.
Exclusion Criteria
Candidates presenting with any of the following conditions will be excluded from the trial:
-
Primary Tumor Site: Primary tumor site of the nasopharynx or an unknown primary tumor are not eligible.[1]
-
Prior Treatment:
-
Cardiovascular Conditions:
-
Bleeding Risk:
-
Autoimmune Disease: Active autoimmune disease requiring systemic steroids (equivalent to >10 mg of prednisone) or other immunosuppressive agents.[1]
-
Infections:
-
Active infection requiring systemic therapy.
-
Known HIV infection unless on antiretroviral therapy with an undetectable viral load within 6 months.[1]
-
Chronic hepatitis B virus (HBV) infection with a detectable viral load within 28 days.[1]
-
History of hepatitis C virus (HCV) infection with a detectable viral load within 28 days.[1]
-
-
Other:
Quantitative Eligibility Criteria
The following table summarizes the quantitative laboratory values required for patient eligibility in the this compound clinical trial. All laboratory tests must be performed within 28 days prior to registration.
| Parameter | Required Value |
| Hematology | |
| Leukocytes | ≥ 3,000/μL[4] |
| Platelets | ≥ 100,000/μL[4] |
| Renal Function | |
| Creatinine Clearance | ≥ 30 mL/min (calculated using the Cockcroft-Gault formula) |
| Cardiovascular | |
| Blood Pressure | Systolic ≤ 150 mmHg and Diastolic ≤ 90 mmHg[1] |
Experimental Protocols
A central component of the this compound trial is the stratification of patients based on two key biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS).
Biomarker Analysis Workflow
The following diagram illustrates the workflow for biomarker analysis in the this compound trial.
Caption: Workflow for patient stratification based on TMB and TIS.
Tumor Mutational Burden (TMB) Assessment Protocol
-
Specimen Collection and Preparation:
-
A fresh tumor biopsy or archival formalin-fixed paraffin-embedded (FFPE) tissue is collected.
-
DNA is extracted from the tumor sample and a matched normal blood sample.
-
-
Whole Exome Sequencing (WES):
-
Extracted DNA undergoes library preparation for WES.
-
Sequencing is performed to capture the protein-coding regions of the genome.
-
-
Data Analysis and TMB Calculation:
-
Sequencing data from the tumor and normal samples are aligned to the human reference genome.
-
Somatic mutations (single nucleotide variants and small insertions/deletions) are identified by comparing the tumor and normal sequences.
-
TMB is calculated as the total number of non-synonymous somatic mutations per megabase of the coding genome.
-
Tumor Inflammation Signature (TIS) Protocol
-
Specimen Collection and Preparation:
-
RNA is extracted from the tumor tissue sample (fresh biopsy or FFPE).
-
-
Gene Expression Profiling (GEP):
-
The expression levels of a predefined panel of genes associated with immune response are measured. This panel typically includes genes related to antigen presentation, chemokine expression, cytotoxic activity, and adaptive immune resistance.
-
-
TIS Score Calculation:
-
An algorithm is applied to the gene expression data to generate a TIS score, which reflects the level of immune activation within the tumor microenvironment.
-
Patient Screening and Enrollment Logic
The following diagram outlines the logical flow for screening and enrolling patients into the this compound clinical trial.
References
Application Notes and Protocols for Cabozantinib and Nivolumab Administration (SWOG S2101/BiCaZO)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the administration protocol for the combination of cabozantinib and nivolumab as investigated in the SWOG S2101 (BiCaZO) clinical trial. The information is intended for research and drug development professionals.
Introduction
The SWOG this compound (BiCaZO) trial is a Phase II study evaluating the efficacy and safety of the combination of cabozantinib and nivolumab in patients with advanced solid tumors, specifically immunotherapy-refractory melanoma or head and neck squamous cell carcinoma (HNSCC).[1][2] A key feature of this trial is the stratification of patients based on tumor biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS).[1][2]
Cabozantinib is a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR, and AXL, which are implicated in tumor cell proliferation, angiogenesis, and metastasis. Nivolumab is a human immunoglobulin G4 (IgG4) monoclonal antibody that acts as a checkpoint inhibitor by blocking the programmed death-1 (PD-1) receptor, thereby restoring anti-tumor T-cell activity. The combination of these two agents is hypothesized to have a synergistic effect, with cabozantinib potentially creating a more immune-permissive tumor microenvironment for the action of nivolumab.
Drug Administration Protocol
While the definitive SWOG this compound protocol is not publicly available in full detail, the following administration schedule is based on standard dosages for this combination in other clinical trials and available information on the this compound study.
Table 1: Dosing and Administration Schedule
| Drug | Dosage | Route of Administration | Frequency | Cycle Length |
| Cabozantinib | 40 mg | Oral | Once daily | Continuous |
| Nivolumab | 480 mg | Intravenous (IV) Infusion | Every 4 weeks | 4 weeks |
Note: Treatment is typically continued until disease progression or unacceptable toxicity. The duration of nivolumab treatment may be limited to a maximum of two years in some protocols.
Experimental Protocols
Patients enrolled in the this compound trial have histologically confirmed advanced, unresectable, or metastatic melanoma or HNSCC that has progressed on prior anti-PD-1/PD-L1 therapy.[3] Key inclusion criteria include measurable disease and adequate organ function.
A central component of the this compound protocol is the stratification of patients based on two key biomarkers:
-
Tumor Mutational Burden (TMB): TMB is a measure of the total number of somatic mutations per megabase of sequenced DNA in the tumor genome.[4][5][6] It is hypothesized that tumors with a higher TMB may produce more neoantigens, making them more recognizable to the immune system.
-
Tumor Inflammation Signature (TIS): TIS is a gene expression profile that characterizes the presence of a pre-existing adaptive immune response within the tumor microenvironment.[7] The 18-gene TIS assay measures the expression of genes associated with cytotoxic cells, antigen presentation, and IFNγ activity.[7]
Table 2: Biomarker Analysis Overview
| Biomarker | Sample Type | Methodology | Purpose |
| Tumor Mutational Burden (TMB) | Formalin-Fixed Paraffin-Embedded (FFPE) tumor tissue | Whole Exome Sequencing (WES) or targeted next-generation sequencing (NGS) panels | To quantify the number of somatic mutations in the tumor. |
| Tumor Inflammation Signature (TIS) | Formalin-Fixed Paraffin-Embedded (FFPE) tumor tissue | RNA sequencing and gene expression profiling (e.g., NanoString nCounter) | To assess the level of immune infiltration and activity within the tumor microenvironment. |
Experimental Workflow for Biomarker Stratification:
Caption: Experimental workflow for patient stratification in the this compound trial.
Signaling Pathways
Cabozantinib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases involved in oncogenesis and angiogenesis.
Caption: Cabozantinib inhibits key signaling pathways in cancer.
Nivolumab is an immune checkpoint inhibitor that blocks the interaction between PD-1 on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells.
Caption: Nivolumab blocks the PD-1/PD-L1 axis to restore anti-tumor immunity.
Quantitative Data Summary
As the this compound trial is ongoing, comprehensive quantitative data on efficacy and safety are not yet available. However, data from other trials of cabozantinib and nivolumab in different cancer types can provide an indication of potential outcomes.
Table 3: Efficacy of Cabozantinib plus Nivolumab in Advanced Renal Cell Carcinoma (CheckMate 9ER Trial)
| Endpoint | Cabozantinib + Nivolumab | Sunitinib | Hazard Ratio (95% CI) |
| Median Progression-Free Survival | 16.6 months | 8.3 months | 0.51 (0.41-0.64) |
| Overall Response Rate | 55.7% | 27.1% | - |
| Complete Response | 8.0% | 4.6% | - |
Data from the CheckMate 9ER trial in advanced renal cell carcinoma.
Conclusion
The SWOG this compound (BiCaZO) trial represents a significant step in personalized immunotherapy by integrating biomarker-based patient stratification with a combination of a tyrosine kinase inhibitor and a checkpoint inhibitor. The detailed protocols for drug administration and biomarker analysis outlined in these notes provide a framework for understanding the operational aspects of this and similar clinical trials. The results of this study will be crucial in determining the utility of this combination therapy in the treatment of immunotherapy-refractory melanoma and HNSCC.
References
- 1. prohealthcare.org [prohealthcare.org]
- 2. Facebook [cancer.gov]
- 3. This compound | SWOG [swog.org]
- 4. Methods of measurement for tumor mutational burden in tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic assessment and optimizing algorithm of tumor mutational burden calculation and their implications in clinical decision-making - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of measurement for tumor mutational burden in tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanostring.com [nanostring.com]
Application Notes and Protocols for S2101 Study: Biomarker Analysis and Tissue Sample Requirements
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the biomarker analysis and tissue sample requirements for the SWOG S2101 clinical trial. The this compound study, titled "Biomarker Stratified CaboZantinib and NivOlumab (BiCaZO) - A phase II study of combining cabozantinib and nivolumab in patients with advanced solid tumors stratified by tumor biomarkers," is an immunoMATCH pilot study evaluating the efficacy of a combination therapy in patients with advanced, immunotherapy-refractory melanoma or squamous cell carcinoma of the head and neck (HNSCC)[1][2].
Patient stratification in this trial is guided by two key biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS)[1][2]. This document outlines the protocols for the analysis of these biomarkers and the necessary requirements for tissue and blood sample submission.
Biomarker Analysis Overview
The central hypothesis of the this compound study is that the combination of cabozantinib, a tyrosine kinase inhibitor, and nivolumab, an immune checkpoint inhibitor, will have differential efficacy based on the tumor's molecular and immune microenvironment profile[1][3]. The two primary biomarkers used for patient stratification are:
-
Tumor Mutational Burden (TMB): A quantitative measure of the total number of somatic mutations per megabase of the tumor genome. A higher TMB is hypothesized to lead to the formation of more neoantigens, which can be recognized by the immune system, potentially enhancing the efficacy of immunotherapy. In the iMATCH trial platform, which includes this compound, TMB is assessed using whole-exome sequencing (WES)[4][5].
-
Tumor Inflammation Signature (TIS): A multi-gene expression signature that characterizes the presence of a pre-existing adaptive immune response within the tumor microenvironment. The TIS score is derived from the expression levels of 18 genes involved in antigen presentation, chemokine expression, cytotoxic activity, and adaptive immune resistance[6][7]. A high TIS score indicates an "inflamed" or "hot" tumor, which may be more susceptible to immune checkpoint inhibition. This analysis is performed using gene expression profiling[5][8].
Patients are categorized into one of four cohorts based on high or low TMB and TIS scores, for which they will be retrospectively assigned in Stage 1 and prospectively in Stage 2 of the trial[1][5].
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the biomarker analyses and sample requirements. Please note that specific cutoff values for TMB and TIS are protocol-defined and may be subject to refinement based on emerging data. The values presented here are for illustrative purposes based on common industry standards.
| Biomarker | Methodology | Metric | Illustrative Cutoff Values |
| Tumor Mutational Burden (TMB) | Whole-Exome Sequencing (WES) | Mutations per Megabase (mut/Mb) | Low: <10 mut/MbHigh: ≥10 mut/Mb |
| Tumor Inflammation Signature (TIS) | Gene Expression Profiling (e.g., NanoString) | TIS Score (Proprietary Algorithm) | Low vs. High (based on a predefined threshold) |
| Assay Performance Characteristic | Target Value |
| Biomarker Analysis Turnaround Time | ≤ 21 days from biopsy submission[1][5] |
| Assay Failure Rate | To be assessed during the study[8] |
Tissue and Blood Sample Requirements
The successful execution of the biomarker analysis is critically dependent on the quality and quantity of the submitted biological samples. Both archival and fresh tissue are acceptable, and a blood sample for germline DNA analysis is mandatory.
| Sample Type | Requirement | Purpose |
| Archival Tumor Tissue | Tumor block OR 1 H&E-stained slide (4-5 microns) AND 20 freshly cut, unstained, uncharged serial slides (4-5 microns). | Primary source for DNA and RNA extraction for TMB and TIS analysis. |
| Fresh Tumor Biopsy | Required if archival tissue is inadequate or unavailable. Must be obtained via a medically necessary procedure. | Alternative source for DNA and RNA extraction. |
| Whole Blood | One tube for germline DNA. | To serve as a matched normal control for somatic mutation calling in WES analysis. |
Experimental Protocols
The following are detailed protocols for the key experimental procedures in the this compound study. These represent a standard approach to these analyses; the specific standard operating procedures (SOPs) for the trial are maintained by SWOG and its designated central laboratories.
Whole-Exome Sequencing (WES) for Tumor Mutational Burden (TMB) Analysis
Objective: To determine the tumor mutational burden by sequencing the protein-coding regions of the genome from tumor and matched normal DNA.
Protocol:
-
Sample Preparation:
-
Genomic DNA (gDNA) is co-extracted from FFPE tumor tissue sections and the matched whole blood sample.
-
DNA quantification and quality assessment are performed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit). DNA integrity is assessed by gel electrophoresis.
-
-
Library Preparation:
-
gDNA is fragmented to a target size of 150-200 base pairs.
-
End-repair, A-tailing, and ligation of sequencing adapters are performed.
-
Pre-capture amplification is carried out using PCR.
-
-
Exome Capture:
-
The amplified DNA library is hybridized to a commercially available exome capture probe set (e.g., Agilent SureSelect, Illumina TruSeq Exome).
-
Captured exonic fragments are isolated using streptavidin-coated magnetic beads.
-
-
Sequencing:
-
The captured library is amplified via PCR.
-
The final library is quantified and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to achieve a target mean coverage of >100x for the tumor and >50x for the matched normal sample.
-
-
Bioinformatics Analysis:
-
Raw sequencing reads are aligned to the human reference genome (e.g., GRCh38/hg38).
-
Somatic single nucleotide variants (SNVs) and short insertions/deletions (indels) are identified by comparing the tumor and matched normal sequencing data.
-
TMB is calculated as the total number of non-synonymous somatic mutations divided by the size of the captured coding region in megabases.
-
Gene Expression Profiling for Tumor Inflammation Signature (TIS) Analysis
Objective: To quantify the expression of the 18 genes comprising the Tumor Inflammation Signature.
Protocol:
-
Sample Preparation:
-
Total RNA is extracted from FFPE tumor tissue sections.
-
RNA quantification and quality assessment are performed.
-
-
Gene Expression Analysis (NanoString nCounter):
-
A specific CodeSet containing probes for the 18 TIS genes and internal controls is used.
-
Total RNA is hybridized with the reporter and capture probes.
-
The hybridized complexes are purified and immobilized on the nCounter cartridge.
-
The cartridge is placed in the nCounter Digital Analyzer for data acquisition.
-
-
Data Analysis:
-
Raw digital counts for each gene are normalized.
-
The TIS score is calculated using a proprietary, weighted algorithm that combines the expression values of the 18 genes.
-
The calculated TIS score is compared to a predefined threshold to classify the tumor as TIS-High or TIS-Low.
-
The 18 genes in the Tumor Inflammation Signature are involved in key immune processes:
-
Antigen Presentation: HLA-DQA1, HLA-DRB1, HLA-E, PSMB9, TAP1
-
Chemokine Expression: CCL5, CXCL9, CXCL10
-
Cytotoxic Activity: CD8A, GZMA, GZMB, PRF1
-
Adaptive Immune Resistance: CD274 (PD-L1), IDO1, LAG3, STAT1, TIGIT, PDCD1LG2 (PD-L2)
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by the combination therapy and the experimental workflows for biomarker analysis.
Caption: Combined inhibition of key signaling pathways by Cabozantinib and Nivolumab.
Caption: this compound biomarker analysis workflow from sample collection to patient stratification.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. prohealthcare.org [prohealthcare.org]
- 3. Cabozantinib + Nivolumab for Advanced Skin and Head & Neck Cancers · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. iMATCH Pilot: Immunotherapy Master Protocol | SWOG [swog.org]
- 6. nanostring.com [nanostring.com]
- 7. nanostring.com [nanostring.com]
- 8. SWOG, this compound, PhII, open label, Cabozantinib + Nivolumab, Melanoma or HNSCC [clinicaltrials.cedars-sinai.edu]
Enrolling Patients in the SWOG S2101 Clinical Trial: A Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the enrollment of patients in the SWOG S2101 clinical trial. The SWOG this compound study, titled "Biomarker Stratified Cabozantinib (NSC#761968) and Nivolumab (NSC#748726) (BiCaZO) - A Phase II Study of Combining Cabozantinib and Nivolumab in Participants with Advanced Solid Tumors (IO refractory Melanoma or HNSCC) Stratified by Tumor Biomarkers – an immunoMATCH Pilot Study," is a phase II trial investigating the efficacy of a combination immunotherapy in patients with advanced melanoma or squamous cell head and neck cancer.[1][2][3]
Enrollment in this trial is contingent upon meeting specific eligibility criteria and follows a structured protocol involving biomarker analysis to stratify patients. This guide outlines the necessary steps and protocols to successfully identify and enroll eligible patients.
Patient Eligibility Criteria
Potential candidates for the this compound trial must meet a stringent set of inclusion and exclusion criteria. These are summarized below for both melanoma and head and neck squamous cell carcinoma (HNSCC) cohorts.
Inclusion Criteria
| Criteria | Melanoma | Head and Neck Squamous Cell Carcinoma (HNSCC) |
| Histology | Histologically confirmed Stage III or IV, unresectable, recurrent, or metastatic non-uveal melanoma.[4] | Histologically confirmed locally recurrent and non-amendable to curative therapy or metastatic squamous cell carcinoma.[4] |
| Primary Tumor Location | Not Applicable | Oropharynx, oral cavity, hypopharynx, or larynx.[4] Nasopharynx or unknown primary tumors are not eligible.[4] |
| Prior Treatment | Documented progression within 12 weeks after the last dose of a PD-1 checkpoint inhibitor-based therapy.[4] Minimum of 6 weeks of prior checkpoint inhibition.[4] | Documented progression within 12 weeks after the last dose of a PD-1 checkpoint inhibitor-based therapy.[4] Minimum of 6 weeks of prior checkpoint inhibition.[4] |
| Disease Status | Measurable disease.[4] | Measurable disease.[4] For oropharyngeal cancer, HPV or p16 status must be known.[4] |
| Age | 18 years or older.[1] | 18 years or older.[1] |
General Exclusion Criteria
Patients with any of the following conditions are not eligible for the this compound trial:
-
Active, uncontrolled infections requiring systemic therapy.[4]
-
Known human immunodeficiency virus (HIV) infection without anti-retroviral therapy or with a detectable viral load.[4]
-
Chronic hepatitis B virus (HBV) or a history of hepatitis C virus (HCV) infection with a detectable viral load.[4]
-
History of hemoptysis or tumor bleeding within 90 days prior to registration.[5]
-
Tumors invading major vessels.[5]
-
Receipt of an organ allograft.[5]
-
Inadequate cardiac function.[4]
Enrollment Workflow
The patient enrollment process for the SWOG this compound trial follows a multi-step workflow that includes initial screening, registration, and biomarker analysis for stratification.
Experimental Protocols
A core component of the this compound trial is the stratification of patients based on two key biomarkers: Tumor Mutational Burden (TMB) and a gene expression profile (GEP) for Tumor Inflammation Score (TIS).[6]
Specimen Collection and Submission
-
Tissue Biopsy : A fresh tumor biopsy is required for biomarker analysis.[3] If an archival tissue block is used, it must be accompanied by at least one H&E-stained slide and 20 unstained slides.[5] Biopsy procedures should be minimally invasive.[5]
-
Blood Collection : Whole blood must be collected for germline genomic analysis.[5]
-
Submission : Specimens are to be submitted via the SWOG Specimen Tracking System within one day of Step 1 registration.
Biomarker Analysis Protocol
The central analysis of TMB and GEP is a key aspect of this trial. The goal is to evaluate the feasibility of a 21-day or less turnaround time for these results.[6]
Treatment Protocol
Patients enrolled in the study will receive a combination of cabozantinib and nivolumab.[1] The study will assess the overall response rate (ORR), disease control rate (DCR), and overall survival (OS) within each biomarker-defined subgroup.[6]
Clinical Trial Sites and Contact Information
The SWOG this compound trial is being conducted at multiple sites across the United States. A comprehensive list of locations can be found on the ClinicalTrials.gov website under the identifier NCT05136196.[4] For general inquiries regarding the trial, researchers can refer to the SWOG website or contact the National Cancer Institute. For site-specific enrollment questions, it is recommended to contact the designated person at the respective clinical trial location.
| Resource | Contact Information/Identifier |
| ClinicalTrials.gov Identifier | NCT05136196[1] |
| SWOG Protocol Number | This compound[1] |
| General Information | National Cancer Institute: 1-800-4-CANCER[1] |
| SWOG Contact for Protocol Questions | --INVALID-LINK--[7] |
| SWOG Membership Inquiries | --INVALID-LINK--[7] |
This guide provides a detailed overview for enrolling patients in the SWOG this compound trial. For the most current and complete information, including any protocol amendments, researchers should always refer to the official trial documentation on the SWOG and ClinicalTrials.gov websites.
References
- 1. Search | SWOG [swog.org]
- 2. prohealthcare.org [prohealthcare.org]
- 3. swog.org [swog.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound | SWOG [swog.org]
- 6. SWOG, this compound, PhII, open label, Cabozantinib + Nivolumab, Melanoma or HNSCC [clinicaltrials.cedars-sinai.edu]
- 7. swog.org [swog.org]
Application Notes and Protocols for the S2101 (BiCaZO) Clinical Trial
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the treatment schedule, dosage information, and experimental protocols for the SWOG S2101 clinical trial, also known as BiCaZO. This Phase II study evaluates the efficacy of combining cabozantinib and nivolumab in patients with advanced solid tumors, specifically immunotherapy-refractory melanoma and head and neck squamous cell carcinoma (HNSCC), stratified by tumor biomarkers.
Trial Overview
The this compound trial (NCT05136196), titled "Biomarker Stratified CaboZantinib and NivOlumab (BiCaZO)," is a Phase II study designed to assess the effectiveness of a combination therapy in patients whose cancer has progressed after prior immune checkpoint inhibitor treatment.[1] The trial stratifies patients based on two key biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS) derived from gene expression profiling (GEP).[2][3]
The primary goals of the study are to determine the feasibility of biomarker-based stratification and to evaluate the overall response rate of the cabozantinib and nivolumab combination within the different biomarker subgroups.[2]
Treatment Regimen
Patients enrolled in the this compound trial receive a combination of cabozantinib and nivolumab administered in 28-day cycles. This treatment continues for up to two years, or until disease progression or unacceptable toxicity occurs.[1]
Dosage Information
The following table summarizes the dosage and administration for the therapeutic agents used in the this compound trial. This information is based on established combination therapies of these drugs.[4][5]
| Drug | Dosage | Administration | Cycle |
| Cabozantinib | 40 mg | Orally, once daily | Continuous throughout the 28-day cycle |
| Nivolumab | 240 mg every 2 weeks or 480 mg every 4 weeks | Intravenous (IV) infusion over 30 minutes | Administered on Day 1 of each cycle |
Note: Dose adjustments for cabozantinib may be required in cases of toxicity. It is recommended to withhold the drug for at least 3 weeks prior to elective surgery.[5]
Experimental Protocols
A central component of the this compound trial is the stratification of patients based on tumor-specific biomarkers. This requires detailed and standardized experimental protocols for biomarker assessment.
Biomarker Analysis: Tumor Mutational Burden (TMB) and Tumor Inflammation Signature (TIS)
Tumor tissue samples are collected from patients for the analysis of TMB and TIS. The following protocols outline the methodologies for these key experiments.
1. Tumor Mutational Burden (TMB) Analysis
TMB is a measure of the number of somatic mutations within a tumor's genome and is emerging as a predictive biomarker for response to immunotherapy.
-
Methodology:
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is obtained from a biopsy. DNA is extracted and purified from the tumor sample. A matched normal blood sample is also collected for germline DNA extraction.
-
Whole Exome Sequencing (WES): WES is performed on both the tumor and normal DNA samples. This technique enriches for the protein-coding regions of the genome (exome).
-
Sequence Alignment and Variant Calling: The sequencing data from the tumor and normal samples are aligned to the human reference genome. Somatic variants (mutations present only in the tumor) are identified by comparing the tumor and normal DNA sequences.
-
TMB Calculation: The TMB is calculated as the total number of non-synonymous somatic mutations (single nucleotide variants and small insertions/deletions) per megabase of the coding region of the genome. The results are typically reported as mutations/megabase (mut/Mb).
-
2. Tumor Inflammation Signature (TIS) Analysis
The TIS is a gene expression signature that reflects the presence of a pre-existing, but suppressed, adaptive immune response within the tumor microenvironment.
-
Methodology:
-
Sample Preparation: RNA is extracted from FFPE tumor tissue samples.
-
Gene Expression Profiling (GEP): The NanoString nCounter® platform is utilized for gene expression analysis. This technology allows for the direct, multiplexed measurement of RNA molecules without the need for amplification.
-
TIS Gene Signature: The expression of a predefined panel of 18 genes is quantified. These genes are involved in key immune processes such as antigen presentation, chemokine expression, cytotoxic activity, and IFN-γ signaling.[6][7][8]
-
TIS Score Calculation: A proprietary algorithm developed by NanoString is used to calculate a TIS score based on the expression levels of the 18 genes. This score quantifies the level of tumor inflammation.
-
Signaling Pathways and Experimental Workflow
The therapeutic agents used in the this compound trial, cabozantinib and nivolumab, target distinct but complementary pathways involved in tumor growth and immune evasion.
Cabozantinib Signaling Pathway
Cabozantinib is a multi-targeted tyrosine kinase inhibitor that blocks the signaling of several key receptors involved in tumor angiogenesis, invasion, and metastasis, including MET, VEGFR, and AXL.
Caption: Cabozantinib inhibits MET, VEGFR, and AXL signaling pathways in tumor cells.
Nivolumab Signaling Pathway
Nivolumab is an immune checkpoint inhibitor that blocks the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells. This action restores the ability of T-cells to recognize and attack cancer cells.
Caption: Nivolumab blocks the PD-1/PD-L1 interaction, enabling T-cell-mediated tumor cell destruction.
This compound Trial Experimental Workflow
The following diagram illustrates the overall workflow of the this compound (BiCaZO) clinical trial, from patient enrollment to treatment and follow-up.
Caption: Overview of the this compound (BiCaZO) clinical trial workflow.
References
- 1. swog.org [swog.org]
- 2. clinicaltrials.cedars-sinai.edu [clinicaltrials.cedars-sinai.edu]
- 3. SWOG this compound: Biomarker Stratified CaboZantinib (NSC#761968) and NivOlumab (NSC#748726) (BiCaZO) - A Phase II Study of Combining C [prohealthcare.org]
- 4. FDA approves nivolumab plus cabozantinib for advanced renal cell carcinoma | FDA [fda.gov]
- 5. cabometyxhcp.com [cabometyxhcp.com]
- 6. nanostring.com [nanostring.com]
- 7. nanostring.com [nanostring.com]
- 8. nanostring.com [nanostring.com]
Application Notes and Protocols for Monitoring Adverse Events in the S2101 Study
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the monitoring, documentation, and reporting of adverse events (AEs) for the S2101 clinical trial. The this compound study, titled "Biomarker Stratified CaboZantinib and NivOlumab (BiCaZO)," is a Phase II trial evaluating the combination of cabozantinib and nivolumab in patients with advanced solid tumors, specifically melanoma and head and neck squamous cell carcinoma.[1][2]
The procedures outlined below are based on publicly available information regarding the this compound study, general guidelines from the National Cancer Institute (NCI) and SWOG Cancer Research Network, and standard clinical trial practices. For the complete and definitive protocol, investigators must refer to the official this compound study protocol documents.
Introduction to Adverse Event Monitoring in this compound
The this compound study combines two potent anti-cancer agents, cabozantinib and nivolumab, which have distinct and potentially overlapping toxicity profiles. Therefore, rigorous and timely monitoring of adverse events is critical to ensure patient safety and data integrity. All AEs are graded using the Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.
Key Objectives of AE Monitoring in this compound:
-
To ensure the safety of all study participants.
-
To accurately document the toxicity profile of the cabozantinib and nivolumab combination in the specified patient populations.
-
To provide timely data for safety reviews and regulatory reporting.
-
To inform dose modifications and other clinical management strategies.
Definitions of Adverse Events
In the context of the this compound study, the following definitions, based on NCI and SWOG guidelines, apply:
| Term | Definition |
| Adverse Event (AE) | Any untoward medical occurrence in a patient or clinical investigation subject administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment. An AE can be any unfavorable and unintended sign (including an abnormal laboratory finding), symptom, or disease temporally associated with the use of a medicinal product, whether or not related to the product.[3] |
| Serious Adverse Event (SAE) | Any AE that results in any of the following outcomes: death, a life-threatening adverse experience, inpatient hospitalization or prolongation of existing hospitalization, a persistent or significant disability/incapacity, or a congenital anomaly/birth defect. Medical and scientific judgment should be exercised in deciding whether an AE is serious in other situations.[4] |
| Unexpected Adverse Event | An AE, the nature or severity of which is not consistent with the applicable product information (e.g., Investigator's Brochure for an unapproved investigational product or package insert/summary of product characteristics for an approved product). |
Experimental Protocols for Adverse Event Monitoring
AE Detection and Documentation
Protocol:
-
Patient Assessment: At each study visit, systematically assess patients for AEs through open-ended questioning, review of systems, physical examination, and review of laboratory and imaging results.
-
Source Documentation: All AEs reported by the patient or observed by the clinical staff must be documented in the patient's source documents (e.g., medical records, electronic health records).
-
AE Log: Transcribe all AEs from the source documents to the official study Adverse Event Case Report Form (CRF) or electronic data capture (EDC) system. The following information must be recorded for each AE:
-
AE term (using CTCAE v5.0 terminology)
-
Date of onset
-
Date of resolution
-
Severity grade (1-5)
-
Attribution to study drug(s) (related, possibly related, not related)
-
Action taken (e.g., dose modification, supportive care)
-
Outcome
-
AE Grading and Attribution
Protocol:
-
Grading: The severity of all AEs will be graded by the investigator according to the CTCAE v5.0. The grading scale is as follows:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental Activities of Daily Living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
-
-
Attribution: The investigator must assess the causal relationship between each AE and the study drugs (cabozantinib and nivolumab). The attribution categories are:
-
Definite: The AE is clearly related to the study drug.
-
Probable: The AE is likely related to the study drug.
-
Possible: The AE may be related to the study drug.
-
Unlikely: The AE is doubtfully related to the study drug.
-
Unrelated: The AE is clearly not related to the study drug.
-
Reporting of Serious Adverse Events (SAEs)
Protocol:
-
Initial Notification: Upon becoming aware of an SAE, the investigator must report it to the SWOG Data Operations Center within 24 hours. This initial report can be made by phone, fax, or through the designated electronic reporting system.
-
Written Report: A detailed written report of the SAE must be submitted to the SWOG Data Operations Center within 5 calendar days of the initial notification. This report should be submitted via the Cancer Therapy Evaluation Program Adverse Event Reporting System (CTEP-AERS).[4]
-
Follow-up Reports: The investigator must submit follow-up reports as new information becomes available until the SAE has resolved or stabilized.
Data Presentation: Summary of AE Reporting Timelines
The following table summarizes the reporting timelines for different types of adverse events in the this compound study.
| Event Type | Reporting Timeline to SWOG | Reporting Entity |
| All AEs (Grades 1-5) | At each study visit | Investigator to document in CRF/EDC |
| Serious Adverse Events (SAEs) | Within 24 hours of awareness (initial) | Investigator to SWOG Data Operations Center |
| Detailed SAE Report | Within 5 calendar days of initial report | Investigator to SWOG via CTEP-AERS |
Visualization of AE Monitoring and Reporting Workflow
The following diagrams illustrate the key workflows for adverse event monitoring and reporting in the this compound study.
Caption: Workflow for routine adverse event monitoring and documentation at the investigator site and data processing by SWOG.
Caption: Expedited reporting workflow for Serious Adverse Events (SAEs) in the this compound study.
Signaling Pathways and Potential for Adverse Events
The combination of cabozantinib and nivolumab targets multiple pathways involved in tumor growth and immune response. Understanding these pathways is crucial for anticipating and managing potential adverse events.
Caption: Simplified signaling pathways targeted by cabozantinib and nivolumab and their association with potential adverse events.
References
Application Notes and Protocols for the S2101 Trial Informed Consent Process
Audience: Researchers, scientists, and drug development professionals involved in the S2101 clinical trial.
Introduction: The this compound clinical trial, titled "Biomarker Stratified CaboZantinib and NivOlumab (BiCaZO)," is a phase II study evaluating the efficacy of combining cabozantinib and nivolumab in patients with advanced solid tumors, specifically melanoma and squamous cell carcinoma of the head and neck (HNSCC).[1][2] A critical component of this trial is a robust and ethical informed consent process that ensures participants are fully aware of the study's investigational nature, potential risks and benefits, and their rights as participants.[1][3] These application notes provide a detailed protocol for researchers to follow during the informed consent process for the this compound trial.
Quantitative Data Summary
While specific quantitative data on the this compound trial's informed consent process is not publicly available, the following table outlines key metrics that should be tracked to ensure the effectiveness and ethical conduct of the process.
| Metric | Description | Target/Benchmark | Data Source |
| Consent Rate | The percentage of eligible patients who agree to participate in the trial. | >80% | Screening and Enrollment Logs |
| Time to Consent | The average time from initial discussion about the trial to the signing of the informed consent form. | 24-48 hours | Patient Records |
| Patient Comprehension Score | A score from a standardized questionnaire assessing the patient's understanding of the trial's key elements. | >90% | Post-Consent Questionnaire |
| Withdrawal Rate (Pre-Treatment) | The percentage of patients who withdraw consent before starting the trial treatment. | <5% | Enrollment Logs |
Experimental Protocol: this compound Informed Consent Process
This protocol outlines the step-by-step methodology for obtaining informed consent from potential participants in the this compound trial.
1.0. Pre-Screening and Identification of Potential Participants:
-
1.1. Identify potential participants based on the this compound trial's eligibility criteria, which include patients aged 18 or older with histologically confirmed advanced melanoma or squamous cell carcinoma of the head and neck that has progressed after immune checkpoint inhibitor therapy.[1][4]
-
1.2. Confirm that the patient does not meet any of the key exclusion criteria, such as having a primary tumor of the nasopharynx, active infections (HIV, hepatitis B, or C), or significant heart problems.[1][4]
2.0. Initial Discussion and Provision of Information:
-
2.1. A qualified investigator or designated research team member will approach the potential participant to introduce the this compound trial.
-
2.2. Provide the patient with the official "Patient Clinical Trial Summary" for this compound.[1]
-
2.3. Verbally explain the key aspects of the study in clear, understandable language, covering:
-
The investigational nature of the study.[3]
-
The purpose of the trial is to assess the combination of cabozantinib and nivolumab and to evaluate the feasibility of using tumor biomarkers (Tumor Mutational Burden and Gene Expression Profiling) for patient stratification.[2][5]
-
The two-part structure of the trial and that participants will be enrolled in one part only.[4]
-
The requirement for a recent tumor tissue sample, which may necessitate a new biopsy if a suitable archival specimen is not available.[4][5]
-
The treatment regimen, involving a combination of cabozantinib and nivolumab.[4]
-
The total duration of participation, which can be up to three years, including a treatment period of up to two years and subsequent follow-up.[4]
-
The voluntary nature of participation and the patient's right to withdraw at any time without affecting their standard medical care.[4]
-
Potential risks and benefits associated with the study drugs and procedures.
-
Confidentiality of their medical information.
-
The use of effective contraception for participants of reproductive potential.[1][3]
-
3.0. Opportunity for Review and Questions:
-
3.1. Allow the patient adequate time to read the informed consent document and discuss it with family, friends, or their primary healthcare provider.
-
3.2. Encourage the patient to ask questions and ensure all questions are answered to their satisfaction by the research team.
4.0. Formal Consent and Documentation:
-
4.1. Once the patient has decided to participate, a qualified investigator will obtain written informed consent.
-
4.2. The patient must sign and date the informed consent form in the presence of the investigator.
-
4.3. The investigator must also sign and date the form.
-
4.4. Provide a copy of the signed informed consent form to the participant for their records.
-
4.5. Document the informed consent process thoroughly in the patient's research record, including the date and time of the discussion and the signing of the form.
-
4.6. For participants with impaired decision-making capacity, their eligibility is permissible as long as their condition does not hinder their ability to safely participate in the study (e.g., managing medication and reporting side effects).[1][3]
5.0. Post-Consent Procedures:
-
5.1. Proceed with the necessary screening procedures as outlined in the this compound protocol, including the collection or request of tumor tissue for biomarker analysis.
-
5.2. Offer the patient the opportunity to participate in specimen banking for future research.[3]
Visualizations
Caption: Workflow of the this compound Trial Informed Consent Process.
References
Application Notes and Protocols for the BiCaZO Trial
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the data collection and management strategies employed in the BiCaZO (Biomarker Stratified CaboZantinib and NivOlumab) clinical trial (NCT05136196). The accompanying protocols outline the key experimental methodologies for the trial's central biomarker assessments.
Introduction to the BiCaZO Trial
The BiCaZO trial is a phase II clinical study evaluating the efficacy and safety of a combination therapy comprising cabozantinib and nivolumab in patients with advanced melanoma or squamous cell head and neck cancer (HNSCC).[1][2][3] A primary objective of the trial is to assess the feasibility of real-time patient stratification based on two key tumor biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS).[1][2][4] The study aims to determine if these biomarkers can predict patient response to the combination therapy.[1][2][3]
Cabozantinib is a small molecule inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR, and AXL, which are involved in tumor growth, angiogenesis, and immune regulation.[5][6][7][8][9] Nivolumab is a human monoclonal antibody that acts as an immune checkpoint inhibitor by blocking the interaction between the PD-1 receptor on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells, thereby restoring anti-tumor T-cell activity.[1][2][10][11][12] The combination of these two agents is hypothesized to have a synergistic effect, with cabozantinib potentially creating a more immune-permissive tumor microenvironment for the action of nivolumab.[6]
Data Collection and Management
The BiCaZO trial employs a comprehensive data collection strategy to evaluate the primary and secondary objectives of the study. Data is collected at baseline, throughout the treatment period, and during follow-up.
Clinical Data
A wide range of clinical data is collected for each patient, including:
-
Baseline Demographics and Disease Characteristics: Patient demographics, medical history, primary diagnosis, tumor histology, and prior treatments.
-
Treatment Administration: Dosing information for cabozantinib and nivolumab, including any dose modifications or interruptions.
-
Efficacy Endpoints: Tumor response is assessed using imaging (CT or MRI) at baseline and regular intervals throughout the trial.[1] Key efficacy endpoints include Overall Response Rate (ORR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).
-
Safety and Tolerability: Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Biospecimen Collection
Biospecimens are critical for the biomarker analysis central to the BiCaZO trial. The following specimens are collected:
-
Tumor Tissue Biopsies: A tumor biopsy is mandatory at screening for all patients to assess TMB and TIS.[1] An optional biopsy may be performed during follow-up.[1]
-
Whole Blood: Blood samples are collected for germline genomic analysis and to bank for future correlative studies.[1]
Biomarker Data
The primary biomarkers for patient stratification are:
-
Tumor Mutational Burden (TMB): Calculated from whole-exome sequencing (WES) of the tumor tissue.[13][14][15][16] TMB is a quantitative measure of the total number of somatic mutations per megabase of DNA in the tumor genome.
-
Tumor Inflammation Signature (TIS): A gene expression profile (GEP) derived from the tumor tissue that reflects the presence of a pre-existing but suppressed adaptive immune response.[13][17][18][19][20]
Data Presentation Tables
The following tables are templates illustrating how the quantitative data from the BiCaZO trial will be summarized.
Table 1: Baseline Patient and Disease Characteristics
| Characteristic | Melanoma Cohort (n=) | HNSCC Cohort (n=) | Total (n=) |
| Age, median (range) | |||
| Sex, n (%) | |||
| - Male | |||
| - Female | |||
| ECOG Performance Status, n (%) | |||
| - 0 | |||
| - 1 | |||
| Prior Lines of Therapy, n (%) | |||
| - 1 | |||
| - 2 | |||
| - >2 | |||
| TMB Status, n (%) | |||
| - High | |||
| - Low | |||
| TIS Status, n (%) | |||
| - High | |||
| - Low |
Table 2: Efficacy Outcomes by Biomarker Status
| Outcome | Biomarker Subgroup | Melanoma Cohort | HNSCC Cohort |
| Overall Response Rate (ORR), % (95% CI) | TMB High | ||
| TMB Low | |||
| TIS High | |||
| TIS Low | |||
| Disease Control Rate (DCR), % (95% CI) | TMB High | ||
| TMB Low | |||
| TIS High | |||
| TIS Low | |||
| Median Progression-Free Survival (PFS), months (95% CI) | TMB High | ||
| TMB Low | |||
| TIS High | |||
| TIS Low |
Table 3: Summary of Treatment-Related Adverse Events (TRAEs)
| Adverse Event (Grade ≥3) | Cabozantinib + Nivolumab (n=) |
| n (%) | |
| Fatigue | |
| Diarrhea | |
| Hypertension | |
| Hand-foot syndrome | |
| Nausea | |
| Decreased appetite |
Experimental Protocols
The following are detailed, representative protocols for the key biomarker analyses in the BiCaZO trial.
Protocol: Tumor Mutational Burden (TMB) Analysis by Whole-Exome Sequencing (WES)
Objective: To determine the number of somatic, non-synonymous mutations per megabase of the tumor genome.
Specimen: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Methodology:
-
Sample Preparation:
-
FFPE tumor tissue sections are deparaffinized.
-
DNA is extracted from the tumor and a matched normal (whole blood) sample using a commercially available kit optimized for FFPE tissue.
-
DNA quality and quantity are assessed using spectrophotometry and fluorometry.
-
-
Library Preparation and Exome Capture:
-
DNA is fragmented to a target size of 150-200 bp.
-
Adapters are ligated to the DNA fragments, and the fragments are amplified by PCR.
-
The exome is captured using a commercially available exome capture kit, which uses biotinylated probes to target the coding regions of the genome.
-
-
Sequencing:
-
The captured exome libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Paired-end sequencing is performed to a target depth of >100x for the tumor and >50x for the matched normal sample.
-
-
Data Analysis:
-
Raw sequencing reads are processed through a bioinformatics pipeline for quality control, adapter trimming, and alignment to the human reference genome (e.g., GRCh38).
-
Somatic single nucleotide variants (SNVs) and insertions/deletions (indels) are identified by comparing the tumor and matched normal sequencing data.
-
Variants are filtered to remove germline mutations and sequencing artifacts.
-
The TMB is calculated as the total number of non-synonymous somatic mutations divided by the size of the captured exome in megabases.
-
Protocol: Tumor Inflammation Signature (TIS) by Gene Expression Profiling (GEP)
Objective: To quantify the expression of a predefined set of 18 genes associated with an inflamed tumor microenvironment.
Specimen: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Methodology:
-
Sample Preparation:
-
FFPE tumor tissue sections are deparaffinized.
-
RNA is extracted using a commercially available kit optimized for FFPE tissue.
-
RNA quality and quantity are assessed.
-
-
Gene Expression Analysis:
-
Gene expression is measured using a targeted gene expression panel, such as the NanoString nCounter platform.[19][20]
-
A custom or pre-designed codeset targeting the 18 TIS genes and a panel of housekeeping genes is used.
-
The assay involves hybridization of the target RNA with reporter and capture probes, followed by immobilization and digital counting of the target molecules.
-
-
Data Analysis:
-
The raw gene expression counts are normalized to the housekeeping genes to control for technical variability.
-
A TIS score is calculated based on a proprietary algorithm that weights the expression of the 18 genes.
-
The TIS score is used to classify tumors as "TIS-high" or "TIS-low" based on a predefined cutoff.
-
Visualizations
BiCaZO Trial Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Facebook [cancer.gov]
- 4. mayo.edu [mayo.edu]
- 5. researchgate.net [researchgate.net]
- 6. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 7. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 8. cabometyxhcp.com [cabometyxhcp.com]
- 9. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Nivolumab? [synapse.patsnap.com]
- 11. Nivolumab - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. nanostring.com [nanostring.com]
- 14. researchgate.net [researchgate.net]
- 15. Estimating tumor mutational burden across multiple cancer types using whole-exome sequencing - Zhou - Annals of Translational Medicine [atm.amegroups.org]
- 16. Tumor Mutational Burden by Whole-Genome Sequencing in Resected NSCLC of Never Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The tumor inflammation signature (TIS) is associated with anti-PD-1 treatment benefit in the CERTIM pan-cancer cohort | springermedizin.de [springermedizin.de]
- 18. biovitrum.ru [biovitrum.ru]
- 19. nanostring.com [nanostring.com]
- 20. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for the S2101 Clinical Study
Topic: S2101 Study Endpoints and Efficacy Assessment Criteria Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The SWOG this compound clinical trial, also known as the BiCaZO study, is a Phase II immunoMATCH pilot study evaluating the combination of cabozantinib and nivolumab in patients with advanced solid tumors, specifically immunotherapy-refractory melanoma or head and neck squamous cell carcinoma (HNSCC).[1][2][3] A key feature of this study is the stratification of patients based on tumor biomarkers to investigate predictive correlations with treatment response.[1][2][3] These application notes provide a detailed overview of the study's endpoints and the criteria for assessing treatment efficacy, intended for researchers, scientists, and professionals in drug development.
Study Endpoints
The this compound study is designed with primary and secondary endpoints to thoroughly evaluate the feasibility of biomarker-based stratification and the efficacy of the combination therapy.
Primary Endpoints
The primary objectives of the this compound study are centered on the feasibility of real-time biomarker assessment and the overall response to treatment within biomarker-defined subgroups.[4]
| Endpoint | Description | Assessment Method |
| Feasibility of Molecular Characterization | To assess the proportion of participants for whom molecular characterization based on Tumor Mutational Burden (TMB) and Gene Expression Profiling (GEP) for Tumor Inflammation Score (TIS) can be completed within a 21-day turnaround time from biopsy.[4] | Tracking of sample receipt, processing, and reporting timelines. |
| Overall Response Rate (ORR) | To evaluate the efficacy of cabozantinib plus nivolumab by determining the proportion of patients with a confirmed or unconfirmed partial response (PR) or complete response (CR). This is assessed in each disease cohort, both across and within the tumor biomarker subgroups.[4] | Tumor assessments using imaging studies, evaluated by RECIST 1.1 criteria. |
Secondary Endpoints
The secondary endpoints aim to provide a broader understanding of the treatment's efficacy, safety, and the role of the selected biomarkers.[4]
| Endpoint | Description | Assessment Method |
| Difference in ORR | To assess the difference in Overall Response Rate between the defined tumor marker subgroups for each disease cohort.[4] | Statistical comparison of ORR between biomarker-defined patient groups. |
| Safety and Tolerability | To assess the safety and tolerability profile of the cabozantinib and nivolumab combination in the study population. | Monitoring and grading of adverse events according to a standardized system (e.g., CTCAE). |
| Disease Control Rate (DCR) | To estimate the proportion of patients who achieve a complete response, partial response, or stable disease.[4] | Tumor assessments using imaging studies, evaluated by RECIST 1.1 criteria. |
| Progression-Free Survival (PFS) | To estimate the time from treatment initiation to disease progression or death from any cause.[4][5][6][7][8][9] | Regular tumor assessments via imaging to determine the date of the first documented disease progression. |
| Overall Survival (OS) | To estimate the time from treatment initiation to death from any cause.[4][5][7][9] | Monitoring of patient survival status. |
| Assay Failure Rate and Timing | To assess the proportion of patients with assay failure and the time from tissue collection to the determination of the molecular group.[4] | Laboratory and data management tracking. |
Efficacy Assessment Criteria
The evaluation of treatment efficacy in the this compound study is based on the standardized Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST 1.1).[1][2][10][11][12][13][14]
RECIST 1.1 Overview
RECIST 1.1 provides a standardized methodology for measuring tumor burden and defining objective changes in tumor size in response to therapy.[1][2][10][11][12][13][14]
-
Measurable Lesions: At baseline, up to five of the largest and most reproducible lesions are selected as "target lesions," with a maximum of two lesions per organ.[1][12] To be considered measurable, lesions must have a longest diameter of at least 10 mm on CT scan (with a slice thickness of no more than 5 mm).[1][10] Lymph nodes are considered measurable if their short axis is ≥15 mm.[10][12]
-
Non-Target Lesions: All other sites of disease are identified as "non-target lesions" and are followed qualitatively.[1]
-
Baseline Assessment: The sum of the longest diameters of all target lesions is calculated at baseline and serves as the reference for subsequent response assessments.[1]
Response Categories
The following categories are used to classify the tumor response at each evaluation time point:
| Response Category | Criteria |
| Complete Response (CR) | Disappearance of all target lesions. Any pathological lymph nodes must have a reduction in their short axis to <10 mm.[1][11] |
| Partial Response (PR) | At least a 30% decrease in the sum of the diameters of target lesions, taking the baseline sum as a reference.[1][11] |
| Progressive Disease (PD) | At least a 20% increase in the sum of the diameters of target lesions, taking the smallest sum recorded since the start of treatment as a reference. There must also be an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progressive disease.[1][2][11] |
| Stable Disease (SD) | Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD, taking the smallest sum of diameters while on study as a reference.[11] |
Experimental Protocols
Tumor Biomarker Assessment
A central component of the this compound study is the stratification of patients based on two key biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Score (TIS) derived from gene expression profiling.
1. Tissue Sample Acquisition and Processing:
-
Biopsy: A fresh biopsy of a tumor lesion is required for biomarker analysis.[15]
-
Sample Handling: The collected tissue is handled according to specific protocols to preserve the integrity of nucleic acids for downstream analysis. This typically involves immediate fixation in formalin and embedding in paraffin (FFPE) or snap-freezing.
-
Pathology Review: A pathologist reviews the tissue to confirm the presence of sufficient tumor cells for analysis.
2. Tumor Mutational Burden (TMB) Analysis:
-
Methodology: TMB is determined using whole-exome sequencing (WES) to identify the total number of somatic mutations per megabase of the tumor genome.
-
Protocol:
-
DNA Extraction: Genomic DNA is extracted from the tumor tissue and a matched normal blood sample.
-
Library Preparation: DNA is fragmented, and sequencing libraries are prepared using a commercially available kit.
-
Exome Capture: The coding regions of the genome (exome) are captured using hybridization probes.
-
Sequencing: The captured DNA is sequenced on a high-throughput sequencing platform.
-
Bioinformatics Analysis:
-
Sequencing reads are aligned to the human reference genome.
-
Somatic mutations (single nucleotide variants and small insertions/deletions) are identified by comparing the tumor and normal sequences.
-
The TMB is calculated as the number of non-synonymous mutations per megabase of the captured exome.
-
-
3. Gene Expression Profiling (GEP) for Tumor Inflammation Score (TIS):
-
Methodology: The TIS is a multi-gene signature that reflects the level of immune-related gene expression in the tumor microenvironment.
-
Protocol:
-
RNA Extraction: Total RNA is extracted from the tumor tissue.
-
Gene Expression Analysis: The expression levels of a predefined panel of immune-related genes are measured. This can be done using various platforms such as NanoString nCounter or RNA sequencing.
-
TIS Calculation: A proprietary algorithm is used to calculate the TIS based on the expression levels of the signature genes.
-
Visualizations
Caption: Workflow of the this compound clinical trial.
References
- 1. project.eortc.org [project.eortc.org]
- 2. RECIST 1.1 – RECIST [recist.eortc.org]
- 3. prohealthcare.org [prohealthcare.org]
- 4. clinicaltrials.cedars-sinai.edu [clinicaltrials.cedars-sinai.edu]
- 5. Endpoints in Phase II trials for advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PFS [rethinkingnsclc.com]
- 7. Statistical considerations and endpoints for clinical lung cancer studies: can progression free survival (PFS) substitute overall survival (OS) as a valid endpoint in clinical trials for advanced non-small-cell lung cancer? - Pilz - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. Overview: Progression-Free Survival as an Endpoint in Clinical Trials with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship between Progression-free Survival and Overall Survival in Randomized Clinical Trials of Targeted and Biologic Agents in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epos.myesr.org [epos.myesr.org]
- 11. youtube.com [youtube.com]
- 12. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. swog.org [swog.org]
- 14. A Primer on RECIST 1.1 for Oncologic Imaging in Clinical Drug Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. swog.org [swog.org]
Application of iMATCH Screening in the S2101 Trial: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Individualized Molecular Analyses to Advance Cancer Therapy (iMATCH) screening process as applied in the S2101 (BiCaZO) clinical trial. The this compound trial is a phase II study evaluating the combination of cabozantinib and nivolumab in patients with advanced melanoma or squamous cell head and neck cancer. A core component of this trial is the real-time molecular profiling of patient tumors to stratify them based on two key biomarkers: Tumor Mutational Burden (TMB) and Tumor Inflammation Signature (TIS).[1][2][3][4][5]
Introduction to iMATCH and the this compound Trial
The iMATCH initiative is a precision medicine master protocol focused on immunotherapy, with the this compound trial serving as its pilot study.[2] The primary goal of the iMATCH screening in this compound is to assess the feasibility of delivering molecular profiling results to clinicians within a 21-day timeframe to guide patient stratification.[2][3] Patients are categorized into one of four cohorts based on high or low TMB and TIS scores.[3] This stratification aims to investigate the correlation between these biomarkers and the clinical response to the combination therapy of cabozantinib, a multi-targeted tyrosine kinase inhibitor, and nivolumab, a PD-1 immune checkpoint inhibitor.[1][4]
Data Presentation
As the this compound trial is ongoing, comprehensive quantitative data on patient outcomes within each biomarker-defined cohort is not yet publicly available. The following tables outline the structure for data presentation upon trial completion and reporting.
Table 1: Patient Stratification in the this compound Trial
| Biomarker Cohort | Tumor Mutational Burden (TMB) | Tumor Inflammation Signature (TIS) | Number of Patients (Stage 1) | Target Enrollment (Stage 2) |
| 1 | High | High | TBD | 30 |
| 2 | High | Low | TBD | 30 |
| 3 | Low | High | TBD | 30 |
| 4 | Low | Low | TBD | 30 |
| Total | 60 | 120 |
TBD: To be determined upon completion of the trial stage.
Table 2: Key Endpoints of the this compound Trial
| Endpoint Type | Endpoint | Description |
| Primary | Feasibility of Molecular Characterization | Proportion of patients with biopsy results available within 21 days. |
| Objective Response Rate (ORR) | Rate of confirmed complete or partial responses in each biomarker cohort. | |
| Secondary | Disease Control Rate (DCR) | Percentage of patients with a complete response, partial response, or stable disease. |
| Progression-Free Survival (PFS) | Time from treatment initiation to disease progression or death. | |
| Overall Survival (OS) | Time from treatment initiation to death from any cause. | |
| Safety and Tolerability | Incidence and severity of adverse events. |
Experimental Protocols
The following are detailed methodologies for the key iMATCH screening experiments.
Tumor Biopsy and Sample Processing
A fresh tumor biopsy is required for the iMATCH screening. The protocol specifies the collection of formalin-fixed, paraffin-embedded (FFPE) tissue blocks.
Protocol:
-
Biopsy Collection: Obtain a fresh tumor biopsy from a site not previously irradiated.
-
Fixation: Immediately fix the tissue in 10% neutral buffered formalin for 6 to 72 hours.
-
Processing: Process the fixed tissue and embed in paraffin to create FFPE blocks.
-
Sectioning: Cut sections of 4-5 µm thickness. One section is stained with Hematoxylin and Eosin (H&E) for pathological review to confirm tumor presence and estimate tumor cellularity. A minimum of 20% tumor cellularity is typically required.
-
Nucleic Acid Extraction:
-
For DNA extraction (for TMB analysis), macro-dissect the tumor-rich areas from unstained slides. Extract DNA using a commercially available kit optimized for FFPE tissue.
-
For RNA extraction (for TIS analysis), macro-dissect the tumor-rich areas from unstained slides. Extract RNA using a commercially available kit for FFPE tissue, including a DNase treatment step to remove contaminating DNA.
-
-
Quality Control: Assess the quantity and quality of the extracted DNA and RNA using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit). Assess nucleic acid integrity using a method like the DNA Integrity Number (DIN) or RNA Integrity Number (RIN) on an Agilent Bioanalyzer or similar instrument.
Tumor Mutational Burden (TMB) Analysis by Whole Exome Sequencing (WES)
TMB is a quantitative measure of the total number of somatic mutations per megabase of the genome. In the this compound trial, TMB is determined using Whole Exome Sequencing (WES).[2][6]
Protocol:
-
Library Preparation:
-
Fragment the extracted genomic DNA to the desired size range (typically 150-200 bp).
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the adapter-ligated DNA via PCR.
-
-
Exome Capture:
-
Hybridize the prepared DNA library with biotinylated probes targeting the exonic regions of the genome.
-
Capture the probe-hybridized DNA fragments using streptavidin-coated magnetic beads.
-
Wash the beads to remove non-specific, non-exonic DNA.
-
Amplify the captured exome library by PCR.
-
-
Sequencing:
-
Quantify the final exome library and pool multiple libraries for sequencing.
-
Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Quality Control: Trim adapter sequences and filter out low-quality reads.
-
Alignment: Align the high-quality reads to the human reference genome (e.g., GRCh38).
-
Variant Calling: Identify somatic single nucleotide variants (SNVs) and small insertions/deletions (indels) by comparing the tumor exome data to a matched normal blood sample or a reference population database to filter out germline variants.
-
TMB Calculation:
-
Filter the identified somatic mutations to exclude known driver mutations in cancer genes that might not reflect the overall mutational load.
-
Count the total number of remaining non-synonymous somatic mutations.
-
Calculate the TMB by dividing the total count of mutations by the size of the captured exome region in megabases (Mb). The result is expressed as mutations/Mb.
-
-
Categorization: Classify the TMB score as "High" or "Low" based on a pre-defined cutoff value.
-
Tumor Inflammation Signature (TIS) Analysis by Gene Expression Profiling
TIS is a multi-gene signature that reflects the presence of a peripherally suppressed, adaptive immune response within the tumor microenvironment. It is measured by analyzing the expression levels of a specific set of genes.[3][7]
Protocol:
-
Gene Expression Assay:
-
Utilize a targeted gene expression profiling platform (e.g., NanoString nCounter, or RNA-Seq with a specific gene panel). The TIS panel typically includes 18 genes involved in antigen presentation, T-cell and NK cell biology, and interferon-gamma signaling.[7]
-
-
Data Acquisition:
-
Hybridize the extracted tumor RNA with gene-specific probes.
-
Quantify the expression levels of the target genes.
-
-
Data Analysis:
-
Normalization: Normalize the raw gene expression counts to control for technical variability. This may involve using housekeeping genes or other platform-specific normalization methods.
-
TIS Score Calculation:
-
Apply a weighted algorithm to the normalized expression values of the 18 genes in the TIS panel.
-
The algorithm combines the expression levels of these genes to generate a single, continuous TIS score.
-
-
Categorization: Classify the TIS score as "High" or "Low" based on a pre-defined threshold.
-
Mandatory Visualizations
Signaling Pathways
The therapeutic agents used in the this compound trial, cabozantinib and nivolumab, modulate distinct but potentially synergistic signaling pathways.
Caption: Cabozantinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.
Caption: Nivolumab blocks the PD-1/PD-L1 interaction, restoring T-cell anti-tumor activity.
Experimental Workflows
The following diagrams illustrate the workflows for the iMATCH screening process in the this compound trial.
References
- 1. researchgate.net [researchgate.net]
- 2. iMATCH Pilot: Immunotherapy Master Protocol | SWOG [swog.org]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. prohealthcare.org [prohealthcare.org]
- 5. swog.org [swog.org]
- 6. Measuring Tumor Mutational Burden Using Whole-Exome Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanostring.com [nanostring.com]
Troubleshooting & Optimization
Technical Support Center: Managing Adverse Events of Cabozantinib and Nivolumab Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse events (AEs) associated with the combination of cabozantinib and nivolumab. The information is derived from clinical trial data, expert reviews, and management guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed with cabozantinib and nivolumab combination therapy?
The most frequently reported treatment-emergent adverse events (TEAEs) of any grade from the pivotal CheckMate 9ER trial include diarrhea, palmar-plantar erythrodysesthesia (PPE), hypertension, hypothyroidism, fatigue, and elevated liver enzymes (ALT/AST).[1] While most AEs are manageable, some can be severe.
Q2: How can we differentiate between an adverse event caused by cabozantinib versus an immune-related adverse event (irAE) from nivolumab, especially with overlapping toxicities like diarrhea or hepatotoxicity?
Distinguishing the causative agent for overlapping toxicities is a clinical challenge. A key strategy involves withholding one or both agents and observing the response. For instance, diarrhea caused by cabozantinib often improves within a few days of holding the drug.[2] If the adverse event persists or worsens after holding cabozantinib, an immune-mediated etiology from nivolumab should be suspected, and immunosuppressive therapy may be warranted.[3][4] For suspected immune-related hepatitis, if liver enzyme elevations do not improve after holding both drugs, nivolumab is the more likely cause, and corticosteroid treatment should be initiated.[2][5]
Q3: What is the general management approach for adverse events with this combination therapy?
The management strategy is multimodal and includes patient education, prophylactic measures, supportive care, and dose modifications.[6][7] For cabozantinib-related toxicities, management often involves dose interruption and/or reduction.[7][8] For nivolumab-related irAEs, treatment depends on the severity and may require holding the dose and administering systemic corticosteroids.[9][10][11]
Q4: Are there established protocols for dose modification of cabozantinib in the event of an adverse event?
Yes, dose modifications for cabozantinib are a key management strategy. The recommended starting dose is 40 mg once daily. For grade 3 or intolerable grade 2 AEs, cabozantinib should be withheld until the toxicity resolves to grade 1 or baseline. Treatment can then be resumed at a reduced dose. For grade 4 events, cabozantinib should be withheld, and upon resolution, can be restarted at a reduced dose.[7][8]
Q5: When should nivolumab be discontinued permanently due to an adverse event?
Permanent discontinuation of nivolumab is recommended for severe (Grade 4) or life-threatening irAEs, recurrent Grade 3 irAEs despite management, or if corticosteroid tapering cannot be achieved to ≤10 mg/day of prednisone or equivalent within 12 weeks of starting steroids. Specific severe reactions warranting permanent discontinuation include severe infusion-related reactions, myocarditis, and severe dermatologic reactions like Stevens-Johnson syndrome.
Troubleshooting Guides
Issue 1: Managing Diarrhea
Symptoms: Increase in stool frequency, loose or watery stools, abdominal cramping.
| Grade (CTCAE v5.0) | Management Protocol |
| Grade 1 | - Continue cabozantinib and nivolumab. - Initiate supportive care: increase oral fluids, dietary modification (e.g., BRAT diet). - Administer anti-diarrheal agents like loperamide as needed.[11] |
| Grade 2 | - Withhold cabozantinib. - Continue aggressive supportive care and loperamide. - If diarrhea persists for >48-72 hours, consider withholding nivolumab and evaluating for colitis. - Once resolved to ≤ Grade 1, resume cabozantinib at a reduced dose.[8] |
| Grade 3/4 | - Withhold both cabozantinib and nivolumab. - Hospitalization may be required for IV hydration and electrolyte management. - Rule out infectious causes. - For suspected immune-mediated colitis, initiate high-dose corticosteroids (e.g., prednisone 1-2 mg/kg/day).[12] - Consider infliximab for corticosteroid-refractory cases.[12][13] |
Issue 2: Managing Hypertension
Monitoring: Blood pressure should be well-controlled before initiating therapy and monitored regularly during treatment.[9]
| Grade (CTCAE v5.0) | Management Protocol |
| Grade 1/2 | - Continue cabozantinib and nivolumab. - Initiate or optimize anti-hypertensive medication. |
| Grade 3 | - Withhold cabozantinib. - Aggressively manage with anti-hypertensive therapy. - Once blood pressure is controlled, resume cabozantinib at a reduced dose.[7] |
| Grade 4 (Hypertensive Crisis) | - Permanently discontinue cabozantinib.[7] - Immediate medical intervention is required. |
Issue 3: Managing Hepatotoxicity (Elevated ALT/AST)
Monitoring: Liver function tests (ALT, AST, bilirubin) should be monitored at baseline and regularly throughout treatment.[14]
| Grade (CTCAE v5.0) | Management Protocol |
| Grade 2 | - Withhold cabozantinib and nivolumab. - Monitor LFTs every 2-3 days. - If LFTs improve, the toxicity is likely cabozantinib-related; resume cabozantinib at a reduced dose once resolved.[5] - If LFTs do not improve, suspect immune-mediated hepatitis. |
| Grade 3/4 | - Withhold both cabozantinib and nivolumab. - For suspected immune-mediated hepatitis, initiate high-dose corticosteroids (e.g., prednisone 1-2 mg/kg/day).[9] - For ALT/AST >10 x ULN or >3 x ULN with concurrent bilirubin ≥2 x ULN, permanently discontinue both drugs.[9] |
Quantitative Data Summary
The following tables summarize the incidence of common and grade ≥3 treatment-related adverse events (TRAEs) from the CheckMate 9ER trial, which compared nivolumab plus cabozantinib to sunitinib.
Table 1: Incidence of Common Treatment-Related Adverse Events (Any Grade)
| Adverse Event | Nivolumab + Cabozantinib (n=320) | Sunitinib (n=320) |
| Diarrhea | 64%[1] | 46% |
| Palmar-Plantar Erythrodysesthesia | 40%[1] | 43% |
| Hypertension | 35%[1] | 42% |
| Hypothyroidism | 34%[1] | 18% |
| Fatigue | 32%[1] | 34% |
| Increased ALT | 28%[1] | 18% |
| Decreased Appetite | 28%[1] | 24% |
| Nausea | 27%[1] | 28% |
Table 2: Incidence of Grade ≥3 Treatment-Related Adverse Events
| Adverse Event | Nivolumab + Cabozantinib (n=320) | Sunitinib (n=320) |
| Hypertension | 13%[1][15] | 12%[15] |
| Hyponatremia | 9%[1] | 6% |
| Palmar-Plantar Erythrodysesthesia | 8%[1][15] | 8%[15] |
| Diarrhea | 7%[1][15] | 5%[15] |
| Increased Lipase | 6%[1] | 6% |
| Hypophosphatemia | 6%[1] | 20% |
| Increased ALT | 5%[1] | 3% |
| Asthenia | 4%[1] | 4% |
| Increased AST | 3%[1] | 2% |
| Fatigue | 3%[1] | 3% |
Experimental Protocols
Protocol 1: Monitoring and Management of Endocrine irAEs (Hypothyroidism/Hyperthyroidism)
-
Baseline Assessment: Measure Thyroid-Stimulating Hormone (TSH) and free Thyroxine (fT4) at baseline.
-
Routine Monitoring: Monitor TSH and fT4 every 4-6 weeks during the initial phase of treatment and then as clinically indicated.
-
Management of Hypothyroidism:
-
For asymptomatic, subclinical hypothyroidism (elevated TSH, normal fT4), continue treatment and monitor.
-
For symptomatic hypothyroidism, initiate thyroid hormone replacement therapy (e.g., levothyroxine). Continue nivolumab and cabozantinib.
-
-
Management of Hyperthyroidism:
-
Withhold nivolumab for moderate to severe symptoms.
-
Administer beta-blockers for symptomatic control.
-
Consider methimazole for persistent hyperthyroidism.
-
Monitor for the development of subsequent hypothyroidism, which is a common evolution of immune-mediated thyroiditis.
-
Visualizations
Signaling Pathways
Caption: Mechanisms of action for cabozantinib and nivolumab.
Experimental Workflow: Adverse Event Management
Caption: General workflow for managing adverse events.
Logical Relationship: Dose Modification Strategy
Caption: Logic for cabozantinib dose modification after an AE.
References
- 1. Management of Adverse Events Associated with Cabozantinib Plus Nivolumab in Renal Cell Carcinoma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Management of adverse events associated with cabozantinib plus nivolumab in renal cell carcinoma: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. [PDF] Practical management of adverse events associated with cabozantinib treatment in patients with renal-cell carcinoma | Semantic Scholar [semanticscholar.org]
- 7. Practical management of adverse events associated with cabozantinib treatment in patients with renal-cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 10. targetedonc.com [targetedonc.com]
- 11. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 12. opdivohcp.com [opdivohcp.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Hepatitis & Hepatotoxicity Management | OPDIVO® (nivolumab) [opdivohcp.com]
- 15. Nivolumab plus cabozantinib versus sunitinib in first-line treatment for advanced renal cell carcinoma (CheckMate 9ER): long-term follow-up results from an open-label, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Biomarker Testing in the S2101 Trial: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the biomarker testing for the SWOG S2101 clinical trial. The this compound trial, titled "Biomarker Stratified Cabozantinib and Nivolumab (BiCaZO) - A Phase II Study of Combining Cabozantinib and Nivolumab in Participants with Advanced Solid Tumors (IO refractory Melanoma or HNSCC) Stratified by Tumor Biomarkers – an immunoMATCH Pilot Study," utilizes two key biomarkers to stratify patients: Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS).[1][2][3]
The primary aim of this support center is to address potential challenges and provide actionable solutions to ensure the timely and successful analysis of these critical biomarkers, a key objective of which is achieving a turnaround time of 21 days or less for biopsy results.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary biomarkers being assessed in the this compound trial?
A1: The this compound trial focuses on two primary biomarkers for patient stratification:
-
Tumor Mutational Burden (TMB): Assessed by Whole Exome Sequencing (WES), TMB measures the total number of somatic mutations within a tumor's exome.[2]
-
Tumor Inflammation Signature (TIS): A gene expression profile (GEP) that characterizes the inflammatory state of the tumor microenvironment.[2]
Q2: What is the significance of the 21-day turnaround time for biomarker results?
A2: A primary objective of the this compound trial is to evaluate the feasibility of delivering biomarker results within 21 days of biopsy.[4] This rapid turnaround is crucial for timely patient stratification and enrollment into the appropriate treatment arms, which is a significant logistical challenge in biomarker-driven trials.
Q3: What are the general challenges associated with TMB and TIS testing?
A3: Both TMB and TIS testing are complex assays with several potential challenges, including:
-
Specimen Quality and Quantity: Insufficient or poor-quality tumor tissue can lead to assay failure.
-
Assay Variability: Differences in laboratory procedures, sequencing platforms, and bioinformatic pipelines can introduce variability in results.
-
Data Interpretation: Establishing clear and consistent cut-offs for "high" versus "low" TMB and TIS can be challenging.
-
Logistical Delays: Issues with sample shipping, processing, and data analysis can impact turnaround times.
Troubleshooting Guides
Tumor Mutational Burden (WES) Assay
Experimental Protocol Overview: TMB is determined by comparing the somatic mutations identified in tumor tissue DNA to the patient's germline DNA (usually from a blood sample) through Whole Exome Sequencing.
| Issue | Potential Cause | Recommended Action |
| Low DNA Yield from Tumor Tissue | - Insufficient tissue volume- Poor tissue quality (e.g., extensive necrosis)- Suboptimal DNA extraction method | - Ensure adherence to protocol-specified tissue size requirements.- Pathologist to assess tumor cellularity and necrosis prior to submission.- Verify and validate DNA extraction kits and protocols for FFPE tissues. |
| WES Library Preparation Failure | - Degraded DNA- Low DNA input- Contaminants in DNA sample | - Assess DNA quality using metrics like the DNA Integrity Number (DIN).- Quantify DNA accurately using fluorometric methods (e.g., Qubit).- Ensure proper sample handling to avoid contamination. |
| Low Sequencing Coverage | - Inaccurate library quantification- Issues with the sequencing run | - Use multiple methods for library quantification (e.g., qPCR and Bioanalyzer).- Review sequencing run metrics for any anomalies. |
| High Variance in TMB Score | - Differences in bioinformatic pipelines- Inconsistent filtering of germline variants- Variable panel size if using a targeted panel approach for comparison | - Standardize the bioinformatic pipeline across all samples.- Ensure robust filtering of germline variants using matched normal DNA.- Use a consistent and validated gene panel for any comparative analysis. |
| Delayed Turnaround Time | - Logistical issues with sample shipment- Batching of samples leading to delays- Complex and time-consuming data analysis | - Streamline sample submission and tracking processes.- Optimize workflow to minimize sample batching where possible.- Utilize efficient and validated bioinformatic pipelines. |
Tumor Inflammation Signature (GEP) Assay
Experimental Protocol Overview: The TIS is determined by measuring the expression levels of a predefined set of genes from tumor tissue RNA. This is typically performed using a platform like NanoString or through RNA sequencing.
| Issue | Potential Cause | Recommended Action |
| Low RNA Yield or Poor Quality | - Delayed tissue fixation- Inappropriate tissue storage- Suboptimal RNA extraction method | - Adhere strictly to tissue collection and fixation protocols.- Store tissue samples under appropriate conditions to preserve RNA integrity.- Use RNA extraction kits specifically designed for FFPE tissues. |
| Failed RNA Quality Control (e.g., low RIN) | - RNA degradation due to improper handling- Poor quality of the starting tissue material | - Maintain a cold chain during RNA extraction and handling.- Pathological review of tissue to ensure sufficient viable tumor cells. |
| High Variability in Gene Expression Data | - Batch effects from processing samples at different times- Technical variability in the GEP assay | - Process samples in batches with appropriate controls to monitor for batch effects.- Follow the GEP platform manufacturer's instructions for quality control.- Normalize data using standardized and validated methods. |
| Inconclusive TIS Score | - Gene expression levels near the cut-off threshold- Heterogeneity of the tumor sample | - Re-run the assay if sufficient material is available.- Pathologist to review the tumor sample for heterogeneity. |
| Assay Failure | - Insufficient RNA input- Technical error during the assay run | - Ensure accurate quantification of RNA before starting the assay.- Review all steps of the experimental protocol for any deviations.- Contact the GEP platform's technical support for troubleshooting. |
Quality Control Metrics
To ensure the reliability of biomarker testing, a robust quality control (QC) framework is essential. The following tables summarize key QC metrics for the WES and GEP assays.
Table 1: Quality Control Metrics for TMB (WES) Assay
| QC Metric | Description | Acceptance Criteria (Illustrative) |
| DNA Yield | Total amount of DNA extracted from the tumor and blood samples. | > 50 ng |
| DNA Purity (A260/A280) | Ratio of absorbance at 260 nm and 280 nm, indicating protein contamination. | 1.8 - 2.0 |
| Mean Target Coverage | The average number of times each base in the exome is sequenced. | > 100x |
| Uniformity of Coverage | The consistency of sequencing depth across the target regions. | > 90% of target bases covered at > 20x |
| Q30 Score | The percentage of bases with a quality score of 30 or higher. | > 80% |
Table 2: Quality Control Metrics for TIS (GEP) Assay
| QC Metric | Description | Acceptance Criteria (Illustrative) |
| RNA Yield | Total amount of RNA extracted from the tumor sample. | > 100 ng |
| RNA Purity (A260/A280) | Ratio of absorbance at 260 nm and 280 nm, indicating protein contamination. | 1.9 - 2.1 |
| RNA Integrity Number (RIN) | A numerical assessment of RNA integrity. | > 7.0 for fresh frozen, variable for FFPE |
| Positive Control Gene Expression | Expression level of housekeeping genes to ensure assay performance. | Within a predefined range |
| Negative Control Signal | Signal from negative controls to assess background noise. | Below a defined threshold |
Signaling Pathway and Logical Relationships
The biomarkers in the this compound trial are part of a broader immuno-oncology landscape. The following diagram illustrates the logical relationship between TMB, TIS, and the intended therapeutic intervention.
References
Navigating the Logistical Labyrinth of Multi-Center Trials: A Technical Support Center for S2101
For Researchers, Scientists, and Drug Development Professionals Engaged in the S2101 Trial and Other Multi-Center Studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common logistical challenges encountered during multi-center clinical trials like this compound. By anticipating and providing solutions to potential issues in specimen management, data handling, and drug supply chain, this resource aims to streamline experimental workflows and ensure data integrity.
The High Cost of Logistical Hurdles in Clinical Research
Logistical issues are a primary driver of delays and increased costs in clinical trials. The following tables summarize the significant impact of these challenges on trial timelines and budgets.
Table 1: Frequency and Impact of Clinical Trial Delays
| Metric | Value | Source |
| Trials experiencing delays | ~85% | [1][2] |
| Delays lasting over a month | 94% of delayed trials | [1][3] |
| Average clinical testing process | 6-7 years | [2] |
| Overall success rate of trials | <12-15% | [2] |
Table 2: Financial Implications of Logistical Failures
| Issue | Associated Cost | Source |
| Daily cost of a trial delay | Up to $8 million | [1] |
| Annual loss from temperature-controlled logistics failures | ~$35 billion | [4] |
| Product loss from temperature excursions (pre-COVID-19) | >$15 billion annually | [5] |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides practical, question-and-answer-based guidance on specific logistical issues.
Specimen Management
Q1: What are the most common specimen collection and handling errors, and how can they be avoided?
Common errors include the use of incorrect collection tubes, improper labeling, deviation from specified storage conditions, and the use of expired kits.[6] To mitigate these, meticulous planning and adherence to the protocol are essential.
Troubleshooting Steps:
-
Incorrect Tubes: Always cross-reference the tubes with the lab manual before patient arrival. If an incorrect tube is used, immediately document the deviation and contact the central lab for guidance. Do not ship the specimen without explicit instructions.
-
Labeling Errors: The SWOG this compound protocol requires specific labeling, including patient initials as "Last, First Middle".[7] Always use the provided templates and double-check all information against the source documents before affixing labels.
-
Storage Deviations: Temperature excursions are a critical issue.[4][5] If a specimen is stored outside the protocol-specified temperature range, it should be immediately quarantined and the incident reported. Do not assume the sample is still viable.
-
Expired Kits: Regularly check the expiration dates on all collection kits and discard any that have expired. Using expired kits can compromise sample integrity and lead to data rejection.
Q2: What is the correct procedure for shipping frozen specimens for the this compound trial?
For the this compound trial, all frozen specimens must be shipped on dry ice using FedEx Priority Overnight.[7] It is critical to avoid shipping on Fridays or the day before a holiday to prevent delays that could compromise the specimen.[7]
Shipping Protocol:
-
Place a layer of dry ice at the bottom of the shipping container.
-
Position the frozen specimens on top of the dry ice.
-
Completely cover the specimens with additional dry ice. A minimum of 5 lbs is recommended, with more for larger shipments or longer transit times.[7]
-
Ensure all required documentation, including the SWOG STS Packing List and a redacted pathology report for tissue samples, is included.[7]
Q3: How should I handle a situation where the specimen quantity is insufficient (QNS)?
Insufficient specimen quantity is a common problem that can necessitate a redraw, causing inconvenience to the patient and delays to the trial.[8]
Preventative Measures and Corrective Actions:
-
Prevention: Always collect the volume of specimen specified in the protocol. For blood draws that will be processed into serum or plasma, a general rule is to draw 2.5 times the required final volume.[9]
-
Action: If a QNS situation occurs, document it thoroughly. Contact the site coordinator and the central lab immediately to determine if the available sample is usable for any of the required tests and to schedule a recollection if necessary.
Data Management
Q1: How can we minimize data entry errors in a multi-center trial?
Manual data entry is a significant source of errors in clinical trials.[10] Implementing robust data collection and quality control procedures is key to minimizing these errors.
Best Practices:
-
Standardized Data Collection: Use standardized forms across all trial sites to ensure consistency in data entry.[11]
-
Thorough Training: Provide comprehensive training for all personnel responsible for data entry to ensure they understand the protocol and the importance of accuracy.[3][11]
-
Regular Audits: Conduct regular audits of the data collection processes to identify and correct errors early.[11]
-
Automated Validation: Utilize electronic data capture (EDC) systems with built-in automated validation checks to flag inconsistencies in real-time.[11]
Q2: What are the key considerations for ensuring data security and regulatory compliance?
Protecting patient data and adhering to regulations such as HIPAA and GDPR is paramount.
Essential Measures:
-
Encryption: All data, both at rest and in transit, should be encrypted to protect against unauthorized access.[12]
-
Access Controls: Implement role-based access controls and multi-factor authentication to ensure that only authorized personnel can access sensitive data.[12]
-
Regular Security Audits: Conduct frequent security audits to identify and mitigate potential vulnerabilities.[12]
-
Compliance: Ensure that all data management systems and procedures are compliant with relevant regulations like 21 CFR Part 11.[12]
Drug Supply Chain
Q1: How can we effectively manage the cold chain for investigational medicinal products (IMPs)?
Maintaining the cold chain is critical for temperature-sensitive IMPs. Failures can lead to significant financial loss and compromise patient safety.[4][5]
Management Strategies:
-
Validated Packaging: Use validated temperature-controlled packaging and shipping containers.
-
Real-Time Monitoring: Employ real-time temperature monitoring devices during transit to provide immediate alerts for any excursions.
-
Contingency Planning: Develop clear protocols for how to respond to temperature alarms to prevent product loss.
Q2: What are the best practices for labeling IMPs for a global multi-center trial?
Labeling requirements can vary significantly between countries.
Recommendations:
-
Country-Specific Labeling: Label products for a specific country only when patient enrollment in that country is confirmed to avoid waste.[13]
-
Regulatory Awareness: Stay informed about the specific labeling regulations for each country participating in the trial.
Experimental Protocols and Workflows
While the complete this compound trial protocol is not publicly available, this section provides an overview of key experimental workflows based on SWOG guidelines and standard clinical trial practices.
Specimen Collection and Processing Workflow (this compound)
The this compound trial involves the collection of tumor tissue and whole blood for biomarker analysis.[14]
Methodology:
-
Patient Consent: Ensure the patient has provided informed consent for specimen collection.
-
Biopsy: A biopsy is performed to obtain a tumor tissue sample if a recent sample is not already available.
-
Blood Collection: Whole blood is collected for germline genomic analysis.[14]
-
Specimen Processing: Follow the specific processing instructions in the protocol for each specimen type. This may include centrifugation to separate plasma or serum, or fixation and embedding for tissue samples.
-
Labeling: Label all specimens according to the SWOG this compound protocol, including patient ID, initials, date of collection, and specimen type.[7]
-
Storage: Store specimens at the protocol-specified temperature until shipping.
-
Shipping: Ship specimens to the designated central laboratory following the guidelines outlined in the FAQs above.
Caption: High-level workflow for specimen handling in the this compound trial.
Troubleshooting Logic for a Temperature Excursion Alert
This diagram outlines the decision-making process when a temperature excursion is reported for a shipped specimen or IMP.
References
- 1. 417studies.com [417studies.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. axelerist.com [axelerist.com]
- 4. Failures in temperature-controlled logistics cost biopharma industry billions - Pharma Trax [pharmatrax.pk]
- 5. The cost of temperature excursions in the pharmaceutical industry [coretex.com]
- 6. Considerations: temp-sensitive shipping for clinical trials | [rxsource.com]
- 7. swog.org [swog.org]
- 8. Key Considerations for Clinical Trial Specimen Collection | ACM Global Laboratories [acmgloballab.com]
- 9. pronavclinical.com [pronavclinical.com]
- 10. clinicaltrials.cedars-sinai.edu [clinicaltrials.cedars-sinai.edu]
- 11. 4 Ways to Improve Clinical Data Quality & Control in Modern Trials [taliun.com]
- 12. ccrps.org [ccrps.org]
- 13. Top five logistical considerations for global clinical studies - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. This compound | SWOG [swog.org]
Technical Support Center: S2101 Patient Recruitment and Retention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the S2101 clinical trial.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered in patient recruitment for the this compound trial?
A1: The primary challenges in patient recruitment for this compound include identifying eligible participants who meet the stringent inclusion and exclusion criteria, raising awareness about the trial among potential participants and referring physicians, and overcoming geographical barriers for patients who do not live near trial sites.[1] Additionally, patient misconceptions about clinical trials can contribute to lower enrollment rates.[1]
Q2: What are the key strategies to enhance patient recruitment for this compound?
A2: Key strategies include implementing a patient-centric approach in trial design and communication, utilizing digital recruitment tools such as social media and online patient registries, and engaging healthcare providers to refer eligible patients.[1] Developing clear, patient-friendly educational materials that explain the trial's purpose and procedures is also crucial.[2]
Q3: How can we improve patient retention in the this compound trial?
A3: To improve patient retention, it is important to minimize the burden on participants by offering flexible scheduling, utilizing remote monitoring technologies like telemedicine and wearable devices, and providing support services such as patient navigators.[1][2] Open communication, providing regular updates, and showing appreciation for their participation can also enhance retention.[1]
Q4: What role do patient advocacy groups play in the this compound trial?
A4: Patient advocacy groups can be valuable partners in raising awareness about the this compound trial, disseminating information to potential participants, and providing support to enrolled patients.[3] Collaborating with these groups can help build trust within the patient community and improve both recruitment and retention.
Troubleshooting Guides
Issue 1: Low patient enrollment despite active recruitment efforts.
-
Troubleshooting Steps:
-
Review Eligibility Criteria: Assess if the inclusion and exclusion criteria for this compound are overly restrictive and consider broadening them if scientifically feasible.
-
Analyze Recruitment Materials: Ensure that all patient-facing materials are easy to understand, available in relevant languages, and clearly communicate the potential benefits and risks of participation.[2]
-
Evaluate Site Performance: Identify high-performing and underperforming recruitment sites. For underperforming sites, provide additional training and resources or consider re-evaluating their suitability.
-
Gather Patient Feedback: If possible, survey patients who declined to participate to understand their reasons and identify any addressable barriers.
-
Issue 2: High patient dropout rate in the initial phases of the this compound trial.
-
Troubleshooting Steps:
-
Conduct Exit Interviews: When a participant withdraws, conduct a respectful exit interview to understand their reasons for leaving. This can provide valuable insights into aspects of the trial that may be burdensome for patients.
-
Assess Informed Consent Process: Ensure that the informed consent process is thorough and that participants have a clear understanding of the trial's requirements, including the time commitment and potential side effects.
-
Review Participant Support: Evaluate the level of support provided to participants. This includes the availability of study staff to answer questions, the ease of scheduling appointments, and the provision of any necessary logistical support.[2]
-
Monitor for Adverse Events: Closely monitor and manage any adverse events to ensure patient safety and comfort.
-
Data Presentation
Table 1: this compound Recruitment Funnel (Hypothetical Data)
| Stage | Number of Patients | Conversion Rate |
| Patients Identified | 5000 | - |
| Patients Pre-screened | 3500 | 70% |
| Patients Screened | 1000 | 28.6% |
| Patients Enrolled | 300 | 30% |
Table 2: Reasons for Patient Dropout in this compound (Hypothetical Data)
| Reason for Dropout | Percentage of Dropouts |
| Adverse Events | 35% |
| Personal Reasons | 25% |
| Lost to Follow-up | 20% |
| Withdrew Consent | 15% |
| Other | 5% |
Experimental Protocols
Protocol 1: Patient-Centric Communication Strategy
-
Develop Patient-Friendly Materials: Create a suite of educational materials, including brochures, videos, and a dedicated trial website, using clear and simple language.[2]
-
Establish a Communication Plan: Define a regular communication schedule to provide participants with updates on the trial's progress and their health data.
-
Implement a Feedback Mechanism: Establish a system for participants to provide feedback and ask questions, such as a dedicated email address or a patient portal.
-
Train Study Staff: Ensure all patient-facing staff are trained in patient-centric communication techniques, including active listening and empathetic responses.
Mandatory Visualization
Caption: Workflow for patient recruitment and retention in the this compound trial.
Caption: Communication pathways for this compound trial stakeholders.
References
Technical Support Center: S2101 Regimen (Cabozantinib and Nivolumab)
Disclaimer: The SWOG S2101 (BiCaZO) clinical trial is ongoing, and comprehensive data on unexpected side effects specific to this study have not yet been publicly released. This technical support guide is based on the known adverse event profiles of cabozantinib and nivolumab from other clinical trials and real-world use. Researchers should always refer to the official this compound trial protocol and report any adverse events to the study investigators.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides a question-and-answer format to address potential issues researchers and clinicians may encounter when administering the this compound regimen.
General Questions
Q1: What is the this compound regimen?
A1: The this compound regimen, also known as the BiCaZO trial, is a Phase II clinical study evaluating the combination of cabozantinib and nivolumab in patients with advanced melanoma or squamous cell head and neck carcinoma (HNSCC).[1][2] Cabozantinib is a tyrosine kinase inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis, while nivolumab is an immune checkpoint inhibitor that helps the body's immune system attack cancer cells.[2]
Q2: What are the most common expected side effects of the this compound regimen?
A2: Based on studies of cabozantinib and nivolumab in other cancers, the most common side effects are likely to include diarrhea, fatigue, hypertension, hand-foot syndrome, decreased appetite, nausea, and immune-related adverse events such as rash and hypothyroidism.[3][4][5]
Q3: How should I monitor patients for unexpected side effects?
A3: Close monitoring for any new or worsening symptoms is crucial. Regular clinical assessments, including blood pressure monitoring, and laboratory tests (complete blood count, comprehensive metabolic panel, liver function tests, and thyroid function tests) should be performed as outlined in the this compound trial protocol. Patient education on potential side effects and the importance of reporting them early is also essential.
Troubleshooting Specific Side Effects
Q4: A patient on the this compound regimen presents with severe diarrhea. What is the recommended course of action?
A4: Severe diarrhea should be managed promptly. The initial step is to determine the etiology, as it could be a toxicity of cabozantinib or an immune-related colitis from nivolumab.
-
Initial Management: Initiate supportive care with anti-diarrheal agents (e.g., loperamide) and ensure adequate hydration.
-
Grading and Investigation: Grade the severity of the diarrhea according to CTCAE v5.0. For Grade 3 or 4 diarrhea, hold both cabozantinib and nivolumab. Stool studies should be performed to rule out infectious causes.
-
Immune-Related Colitis Suspicion: If immune-related colitis is suspected (e.g., abdominal pain, blood or mucus in stool), initiate high-dose corticosteroids (e.g., prednisone 1-2 mg/kg/day).
-
Cabozantinib-Related Diarrhea: If an immune-related cause is ruled out, the diarrhea is likely related to cabozantinib. After resolution to Grade 1 or baseline, consider restarting cabozantinib at a reduced dose.
-
Refer to Protocol: Always consult the this compound protocol for specific dose modification and management guidelines.
Q5: A patient develops a new-onset rash. How should this be managed?
A5: A rash in a patient receiving an immune checkpoint inhibitor like nivolumab should be considered an immune-related adverse event until proven otherwise.
-
Assessment: Evaluate the extent and severity of the rash. Note any associated symptoms such as pruritus or blistering.
-
Management of Mild to Moderate Rash (Grade 1-2): For localized rashes, topical corticosteroids and oral antihistamines may be sufficient. Continue the this compound regimen with close monitoring.
-
Management of Severe Rash (Grade 3-4): For widespread or severe rashes, hold both cabozantinib and nivolumab. Oral corticosteroids should be initiated. A dermatology consultation is recommended. In cases of suspected Stevens-Johnson syndrome (SJS) or toxic epidermal necrolysis (TEN), permanently discontinue the regimen and provide emergency care.
Q6: A patient's blood pressure is consistently elevated. What are the management steps for hypertension?
A6: Hypertension is a known side effect of cabozantinib.
-
Monitoring: Blood pressure should be monitored regularly.
-
Management: For Grade 1-2 hypertension, initiate or optimize antihypertensive therapy. For Grade 3 hypertension, hold cabozantinib and adjust antihypertensive medications. Cabozantinib can be restarted at a lower dose once blood pressure is controlled. For Grade 4 (hypertensive crisis), permanently discontinue cabozantinib and provide immediate medical attention.
Q7: A patient reports extreme fatigue. How can this be addressed?
A7: Fatigue is a common side effect of both cabozantinib and nivolumab.
-
Evaluation: Rule out other contributing factors such as anemia, hypothyroidism, and dehydration.
-
Management: Encourage energy conservation strategies and light physical activity as tolerated. Ensure adequate nutrition and hydration. If hypothyroidism is diagnosed, initiate thyroid hormone replacement. For persistent, severe fatigue, a dose reduction of cabozantinib may be considered.
Quantitative Data Summary
The following tables summarize the frequency of common adverse events associated with the combination of cabozantinib and nivolumab, based on data from clinical trials in other cancers, as specific data for the this compound trial is not yet available.
Table 1: Common Adverse Events (All Grades) with Cabozantinib plus Nivolumab
| Adverse Event | Frequency (%) |
| Diarrhea | > 50% |
| Fatigue | > 50% |
| Hypertension | > 40% |
| Hand-Foot Syndrome | > 40% |
| Nausea | > 30% |
| Decreased Appetite | > 30% |
| Rash | > 20% |
| Hypothyroidism | > 20% |
Data compiled from studies of cabozantinib and nivolumab in other solid tumors.
Table 2: Grade 3-4 Adverse Events with Cabozantinib plus Nivolumab
| Adverse Event | Frequency (%) |
| Hypertension | ~15-20% |
| Diarrhea | ~10-15% |
| Fatigue | ~5-10% |
| Hand-Foot Syndrome | ~5-10% |
| Increased Lipase | ~5-10% |
| Increased ALT/AST | ~5-10% |
Data compiled from studies of cabozantinib and nivolumab in other solid tumors.
Experimental Protocols
Protocol for Management of Suspected Immune-Related Hepatitis
-
Initial Assessment:
-
Monitor liver function tests (ALT, AST, bilirubin) at baseline and before each treatment cycle.
-
If a patient presents with symptoms of hepatitis (fatigue, nausea, abdominal pain, jaundice), perform immediate LFTs.
-
-
Grading of Hepatotoxicity (CTCAE v5.0):
-
Grade 2: AST/ALT >3.0-5.0 x ULN or Total Bilirubin >1.5-3.0 x ULN. Hold this compound regimen.
-
Grade 3: AST/ALT >5.0-20.0 x ULN or Total Bilirubin >3.0-10.0 x ULN. Hold this compound regimen and initiate corticosteroids (prednisone 1-2 mg/kg/day).
-
Grade 4: AST/ALT >20.0 x ULN or Total Bilirubin >10.0 x ULN. Permanently discontinue this compound regimen and administer high-dose IV corticosteroids.
-
-
Further Investigation:
-
Rule out other causes of hepatitis, including viral hepatitis (Hepatitis A, B, C), alcohol use, and hepatotoxic medications.
-
Consider a liver biopsy if the diagnosis is uncertain.
-
-
Treatment and Follow-up:
-
For Grade 3 or higher, after initiating corticosteroids, monitor LFTs every 1-3 days.
-
Once LFTs improve to Grade 1 or baseline, begin a slow taper of corticosteroids over at least 4-6 weeks.
-
For refractory cases, consider additional immunosuppressive agents such as mycophenolate mofetil.
-
Visualizations
References
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing immune-related adverse events (irAEs) observed during preclinical and clinical studies involving immune checkpoint inhibitors (ICIs).
General Principles of irAE Management
Q1: What are the fundamental principles for managing immune-related adverse events?
The management of irAEs hinges on early recognition and intervention. A high degree of suspicion that any new symptom in a patient on ICI therapy is treatment-related is crucial.[1][2] The general approach is tailored to the severity of the adverse event, which is graded using the Common Terminology Criteria for Adverse Events (CTCAE).[3][4][5][6] For most grade 1 toxicities, ICI therapy can be continued with close monitoring, with the exception of certain neurologic, hematologic, and cardiac events.[1][2][7] Grade 2 toxicities often warrant holding the ICI until symptoms resolve to grade 1 or less, and may require the administration of corticosteroids.[1][2][7] Grade 3 and 4 toxicities are more severe and typically require permanent discontinuation of the ICI and initiation of high-dose corticosteroids.[1][2][7] In cases that are refractory to steroids, other immunosuppressive agents may be considered.[1]
Q2: How are immune-related adverse events graded?
Immune-related adverse events are graded based on their severity using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[3][4][5][6] This system provides a standardized framework for reporting and managing toxicities.
Data Presentation: irAE Management Summary
Table 1: General Management Principles by irAE Grade
| Grade | Severity | General Management Approach | Corticosteroid Recommendation |
| Grade 1 | Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only.[4][5] | Continue ICI with close monitoring (exceptions for some neurologic, hematologic, and cardiac toxicities).[1][2][7] | Generally not indicated. |
| Grade 2 | Moderate; minimal, local, or noninvasive intervention indicated.[4][5] | Hold ICI therapy; consider resuming when symptoms revert to ≤ Grade 1.[1][2][7] | May be administered (e.g., prednisone 0.5-1 mg/kg/day).[1][2] |
| Grade 3 | Severe or medically significant but not immediately life-threatening; hospitalization indicated.[4][5] | Hold ICI therapy; initiate high-dose corticosteroids.[1][2][7] | High-dose (e.g., prednisone 1-2 mg/kg/day or IV methylprednisolone).[1][2][7] |
| Grade 4 | Life-threatening consequences; urgent intervention indicated.[4][5] | Permanently discontinue ICI therapy (exceptions for some endocrinopathies).[1] | High-dose IV corticosteroids (e.g., methylprednisolone 1-2 mg/kg/day).[8] |
Troubleshooting Guides
Q3: What is the recommended course of action for a suspected case of immune-mediated colitis?
Immune-mediated colitis is a common and potentially serious irAE. The management depends on the severity of the symptoms.
-
Initial Assessment: For any new onset of diarrhea, it's important to rule out infectious causes.
-
Management by Grade:
-
Grade 1 (increase of <4 stools/day over baseline): Continue ICI with close monitoring and provide symptomatic treatment.
-
Grade 2 (increase of 4-6 stools/day over baseline): Hold ICI and initiate corticosteroids (e.g., prednisone 0.5-1 mg/kg/day).
-
Grade 3 (increase of ≥7 stools/day over baseline; hospitalization indicated): Hold ICI and begin high-dose intravenous corticosteroids (e.g., methylprednisolone 1-2 mg/kg/day).[8] If there is no improvement within 48-72 hours, consider adding infliximab.[1][9]
-
Grade 4 (life-threatening consequences): Permanently discontinue ICI and administer high-dose IV corticosteroids.[8]
-
Q4: How should suspected immune-related pneumonitis be managed?
Immune-related pneumonitis is a less common but potentially fatal irAE.[1]
-
Initial Assessment: A thorough workup including imaging (chest X-ray and high-resolution CT) is essential to rule out other causes.
-
Management by Grade:
-
Grade 1 (asymptomatic, limited to imaging findings): Continue ICI with close monitoring.
-
Grade 2 (symptomatic, not interfering with daily activities): Hold ICI and initiate corticosteroids (e.g., prednisone 1-2 mg/kg/day).[10]
-
Grade 3 or 4 (severe symptoms, hospitalization required): Permanently discontinue ICI and administer high-dose IV corticosteroids.[11] For steroid-refractory cases, other immunosuppressants like mycophenolate mofetil or infliximab may be considered.[1][12]
-
FAQs
Q5: What are the most common immune-related adverse events?
The most frequently observed irAEs affect the skin (e.g., rash, pruritus), gastrointestinal tract (e.g., diarrhea, colitis), endocrine glands (e.g., hypothyroidism, hyperthyroidism, adrenal insufficiency), and liver (e.g., hepatitis).[13][14]
Q6: When can immune checkpoint inhibitor therapy be resumed after an irAE?
For most grade 2 toxicities, ICI therapy can be considered for resumption once symptoms and/or laboratory values return to grade 1 or less.[1][2][7] For grade 3 and 4 events, permanent discontinuation is often recommended.[1]
Q7: What is the typical onset of immune-related adverse events?
The onset of irAEs is variable. Skin toxicities often appear early, within the first few weeks of treatment.[15] Gastrointestinal toxicities like colitis typically occur 5-10 weeks after starting therapy.[1] Endocrine and pulmonary toxicities can manifest later.[14]
Q8: Are there any predictive biomarkers for irAEs?
Currently, there are no validated biomarkers to predict the development of irAEs.[1] However, research is ongoing in this area.
Experimental Protocols
Protocol 1: Baseline Monitoring Prior to ICI Initiation
To effectively monitor for irAEs, a comprehensive baseline assessment is recommended.
Methodology:
-
Complete Blood Count (CBC) with Differential: To establish baseline hematologic parameters.
-
Comprehensive Metabolic Panel (CMP): Including electrolytes, renal function tests (BUN, creatinine), and liver function tests (AST, ALT, bilirubin).
-
Thyroid Function Tests: TSH, free T4.
-
Baseline Cortisol: To assess adrenal function.
-
Organ-Specific Assessments: Based on the patient's underlying conditions and the specific ICI being used (e.g., pulmonary function tests for patients with pre-existing lung disease).
Mandatory Visualizations
Caption: General workflow for the assessment and management of immune-related adverse events.
Caption: Simplified signaling pathway of CTLA-4 mediated T-cell inhibition and its blockade by an immune checkpoint inhibitor.
Caption: Decision-making flowchart for troubleshooting suspected immune-mediated colitis.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Management of Immune-Related Adverse Events in Patients Treated With Immune Checkpoint Inhibitor Therapy: American Society of Clinical Oncology Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diagnosis and Management of Immune Checkpoint Inhibitor Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recommendations and exploration of diagnosis and treatment of critical and refractory immune checkpoint inhibitor‐associated adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hematologyandoncology.net [hematologyandoncology.net]
- 11. Managing Select Immune-Related Adverse Events in Patients Treated with Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corticosteroid-resistant immune-related adverse events: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Current Diagnosis and Management of Immune Related Adverse Events (irAEs) Induced by Immune Checkpoint Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Best Practices: Immune-Related Adverse Event Management in Patients with Advanced NSCLC Treated with Immune Checkpoint Inhibitors - Oncology Practice Management [oncpracticemanagement.com]
Validation & Comparative
S2101 (BiCaZO) Trial: A Comparative Guide to Emerging Therapies in Immuno-Oncology Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with significant advancements in immunotherapies. However, resistance to these therapies remains a critical challenge. The ongoing S2101 (BiCaZO) clinical trial is a pivotal phase II study investigating a novel combination therapy for patients with advanced solid tumors that have developed resistance to prior immunotherapy. This guide provides a comprehensive overview of the this compound trial, its scientific rationale, and a comparative analysis of current alternative treatments for the targeted patient populations: immune checkpoint inhibitor (ICI) refractory melanoma and head and neck squamous cell carcinoma (HNSCC).
The this compound (BiCaZO) Trial: A Novel Approach
The this compound trial, formally titled "Biomarker Stratified CaboZantinib (NSC#761968) and NivOlumab (NSC#748726) (BiCaZO) - A Phase II Study of Combining Cabozantinib and Nivolumab in Participants with Advanced Solid Tumors (IO Refractory Melanoma or HNSCC) Stratified by Tumor Biomarkers – an immunoMATCH Pilot Study," is sponsored by the SWOG Cancer Research Network.[1][2] This study is designed to assess the efficacy and safety of combining cabozantinib, a tyrosine kinase inhibitor (TKI), with nivolumab, a PD-1 inhibitor.[3][4]
The trial's primary objectives are to determine the feasibility of biomarker-based patient stratification and to evaluate the overall response rate (ORR) of the combination therapy.[5] Secondary objectives include assessing differences in ORR between biomarker subgroups, safety and tolerability, disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).[5]
A key innovation of the this compound trial is its patient stratification strategy based on two critical biomarkers: Tumor Mutational Burden (TMB) and a gene expression profile (GEP) for Tumor Inflammation Signature (TIS).[3][4] This approach aims to identify patients most likely to benefit from the combination therapy, paving the way for a more personalized treatment paradigm in immuno-oncology.
Experimental Protocols
While the this compound trial is ongoing and specific protocol details are not fully public, the methodologies for the key biomarker assessments are based on established techniques.
Tumor Mutational Burden (TMB) Assessment
TMB is a measure of the number of mutations within a tumor's genome and is emerging as a predictive biomarker for response to immunotherapy.[6][7] In clinical trials, TMB is typically assessed using next-generation sequencing (NGS) of tumor tissue.
Methodology Overview (Based on FoundationOne®CDx):
-
DNA Extraction: DNA is isolated from formalin-fixed, paraffin-embedded (FFPE) tumor tissue specimens.[8]
-
NGS Library Preparation: The extracted DNA undergoes library preparation, which includes fragmentation, adapter ligation, and amplification.
-
Targeted Sequencing: A targeted panel of cancer-related genes (e.g., the 324 genes in the FoundationOne®CDx assay) is sequenced to a high depth.[8]
-
Variant Calling: Sophisticated bioinformatic pipelines are used to identify somatic mutations (substitutions, insertions, and deletions) and filter out germline variants.
-
TMB Calculation: The total number of qualifying somatic mutations is divided by the size of the coding region of the gene panel to determine the TMB, expressed as mutations per megabase (mut/Mb).[8]
Figure 1: Generalized workflow for Tumor Mutational Burden (TMB) assessment.
Tumor Inflammation Signature (TIS) Assessment
TIS is a gene expression signature that characterizes the presence of a peripherally suppressed adaptive immune response within the tumor microenvironment. It helps to distinguish "hot" (inflamed) tumors from "cold" (non-inflamed) tumors.
Methodology Overview (Based on NanoString Technology):
-
RNA Extraction: RNA is extracted from FFPE tumor tissue.
-
Hybridization: The extracted RNA is hybridized with a panel of fluorescently barcoded probes specific to the 18 genes that constitute the TIS. These genes are involved in antigen presentation, chemokine expression, cytotoxic activity, and adaptive immune resistance.[9]
-
Digital Counting: The nCounter® Analysis System digitally counts the individual mRNA transcripts for each of the 18 genes.[10]
-
TIS Score Calculation: A proprietary algorithm is used to calculate a TIS score based on the weighted expression of the 18 genes. A higher score indicates a more inflamed tumor microenvironment.
Figure 2: Generalized workflow for Tumor Inflammation Signature (TIS) assessment.
Comparative Analysis of Alternative Treatments
As the this compound trial is ongoing, direct comparative data is not yet available. However, we can compare the investigational arm of this compound with existing treatment options for IO refractory melanoma and HNSCC.
IO Refractory Melanoma
The treatment landscape for melanoma that has progressed on anti-PD-1 therapy is challenging. Key alternative treatments include:
-
Ipilimumab + Nivolumab: This combination of a CTLA-4 inhibitor and a PD-1 inhibitor has shown efficacy in patients with PD-1 refractory melanoma.
-
Lifileucel: A tumor-infiltrating lymphocyte (TIL) therapy, representing a novel cellular therapy approach.
| Treatment Regimen | Trial/Study | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade 3/4 Adverse Events |
| Ipilimumab + Nivolumab | SWOG S1616 | 28%[3][11] | 3.0 months (vs. 2.0 for Ipi alone) | Not Reported | Diarrhea, Colitis, Hepatitis[3] |
| Lifileucel | C-144-01 | 31.4%[12][13][14] | 4.1 months | 13.9 months[13][14] | Thrombocytopenia, Anemia, Febrile Neutropenia[4] |
| Cabozantinib + Nivolumab | This compound (BiCaZO) | (Pending) | (Pending) | (Pending) | (Pending) |
IO Refractory HNSCC
For patients with HNSCC that is refractory to immunotherapy, treatment options are limited. Alternatives being explored include:
-
Pembrolizumab Monotherapy: Continued or re-challenge with a PD-1 inhibitor.
-
Cetuximab-based Regimens: Cetuximab, an EGFR inhibitor, used as a single agent or in combination with chemotherapy.
| Treatment Regimen | Trial/Study | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade 3/4 Adverse Events |
| Pembrolizumab Monotherapy | KEYNOTE-040 | 14.6% (in ITT)[15] | 2.1 months | 8.4 months[15] | Anemia, Asthenia, Dyspnea |
| Cetuximab + Chemotherapy | Real-world (ENCORE) | 27.6%[16] | 6.5 months[16] | 10.8 months[16] | Neutropenia, Anemia, Rash |
| Cetuximab + Nivolumab | Phase II | 1-year OS rate of 36% (Cohort A) | Not Reported | 15.9 months (median follow-up) | Rash, Hypomagnesemia |
| Cabozantinib + Nivolumab | This compound (BiCaZO) | (Pending) | (Pending) | (Pending) | (Pending) |
Signaling Pathways and Rationale for this compound
The combination of cabozantinib and nivolumab is based on a strong scientific rationale. Cabozantinib inhibits multiple receptor tyrosine kinases, including MET, VEGFR, and AXL, which are implicated in tumor growth, angiogenesis, and immunosuppression. By targeting these pathways, cabozantinib may modulate the tumor microenvironment, making it more susceptible to the anti-tumor effects of nivolumab.
Figure 3: Simplified signaling pathways targeted by Cabozantinib and Nivolumab.
Conclusion
The this compound (BiCaZO) trial represents a promising, biomarker-driven approach to address the significant unmet need in patients with IO refractory melanoma and HNSCC. While awaiting the results of this ongoing study, the comparative data on existing alternative therapies provide a valuable context for understanding the potential impact of this novel combination. The scientific rationale for combining a multi-targeted TKI with a PD-1 inhibitor is strong, and the results of the this compound trial are eagerly anticipated by the oncology community. This guide will be updated as new data becomes available.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Ipilimumab Plus Nivolumab May Improve Outcomes in Refractory Metastatic Melanoma, Study Suggests - The ASCO Post [ascopost.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Ipilimumab with or without nivolumab in PD1/PDL1 blockade refractory metastatic melanoma: a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficacy of cetuximab plus PD-1 inhibitors as salvage therapy in PD-1 refractory patients with recurrent or metastatic head and neck squamous cell carcinoma [jcancer.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. nanostring.com [nanostring.com]
- 10. nanostring.com [nanostring.com]
- 11. esmo.org [esmo.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Long-Term Efficacy and Safety of Lifileucel Tumor-Infiltrating Lymphocyte Cell Therapy in Patients With Advanced Melanoma: A 5-Year Analysis of the C-144-01 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. onclive.com [onclive.com]
- 16. First‐line cetuximab + platinum‐based therapy for recurrent/metastatic head and neck squamous cell carcinoma: A real‐world observational study—ENCORE - PMC [pmc.ncbi.nlm.nih.gov]
S2101 Regimen vs. Alternative Therapies for Refractory Melanoma: A Comparative Analysis
For researchers and drug development professionals navigating the challenging landscape of refractory melanoma, a clear understanding of the current and emerging therapeutic options is paramount. This guide provides a detailed comparison of the investigational S2101 regimen against established and novel treatments for patients with melanoma that has progressed on prior therapies, particularly immune checkpoint inhibitors.
Overview of this compound (Cabozantinib and Nivolumab)
The this compound clinical trial (NCT05136196), also known as BiCaZO, is a phase II study evaluating the combination of cabozantinib and nivolumab. This regimen is being investigated in patients with advanced solid tumors, including melanoma, that are refractory to anti-PD-1 therapy.[1][2][3] The trial aims to determine the overall response rate (ORR) and is also focused on biomarker stratification, using tumor mutation burden (TMB) and gene expression profiling (GEP) to identify patients most likely to benefit.[1][2]
Mechanism of Action: The this compound regimen combines two distinct mechanisms. Nivolumab is a programmed death-1 (PD-1) blocking antibody that enhances the body's T-cell-mediated anti-tumor response.[4] Cabozantinib is a small molecule inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, and AXL, which are involved in tumor cell proliferation, angiogenesis, and immune suppression. The combination is hypothesized to have a synergistic effect by simultaneously targeting tumor cells and modulating the tumor microenvironment to be more susceptible to immunotherapy.
Comparative Efficacy of Treatments for Refractory Melanoma
The following table summarizes the efficacy data from key clinical trials for various treatments used in refractory melanoma. It is important to note that direct cross-trial comparisons are challenging due to differences in patient populations and study designs.
| Treatment Regimen | Clinical Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound (Cabozantinib + Nivolumab) | This compound (BiCaZO) | PD-1 Refractory Melanoma | Data not yet available | Data not yet available | Data not yet available |
| Ipilimumab + Nivolumab | CheckMate 037 (subgroup) / S1616 | PD-1 Refractory Melanoma | 28% - 31%[5][6] | 3.7 months | 11.3 months |
| Pembrolizumab + Low-Dose Ipilimumab | Phase II (Luke et al.) | Anti-PD-1/L1 Failure | 29%[7][8] | 5.0 months[8] | 24.7 months[8] |
| Lifileucel (TIL Therapy) | C-144-01 | Heavily Pretreated (including PD-1 inhibitors) | 31.4%[9][10] | Not Reached (at 33.1 months follow-up)[11] | 13.9 months[9] |
| Relatlimab + Nivolumab | RELATIVITY-020 | PD-1 Refractory Melanoma | 12.0% (in patients with 1 prior PD-1 regimen)[12] | 2.1 months[12] | Not Reported |
| Dabrafenib + Trametinib | TraMel-WT | BRAF/NRAS wild-type, ICI-Refractory | 29.2% (cORR)[13] | 13.3 weeks[13] | 54.3 weeks[13] |
Experimental Protocols and Methodologies
A detailed understanding of the experimental design is crucial for interpreting clinical trial data. Below are summaries of the methodologies for the this compound regimen and key comparator treatments.
This compound (Cabozantinib + Nivolumab) - BiCaZO Trial
-
Study Design: A phase II, open-label, multi-cohort study.[1][2][3]
-
Patient Population: Patients with histologically confirmed unresectable or metastatic melanoma that has progressed on a PD-1 checkpoint inhibitor-based therapy.[3]
-
Intervention: Participants receive a combination of cabozantinib and nivolumab.[14]
-
Primary Endpoints: To evaluate the feasibility of molecular characterization based on TMB for patient stratification and to determine the overall response rate (ORR).[2]
-
Biomarker Analysis: Tumor biopsies are collected for TMB and gene expression profiling (Tumor Inflammation Score - TIS) to stratify patients.[2]
Ipilimumab + Nivolumab for PD-1 Refractory Melanoma
-
Study Design: A randomized, multicenter phase II trial (NCT02731729).[5]
-
Patient Population: Patients with advanced melanoma with progressive disease after PD-1 blockade.[5]
-
Intervention: Patients were randomized to receive either nivolumab (1 mg/kg) plus ipilimumab (3 mg/kg) or ipilimumab (3 mg/kg) alone, every 3 weeks for up to four doses.[5]
-
Primary Endpoint: Overall response rate by week 18.[5]
Lifileucel (TIL Therapy) - C-144-01 Trial
-
Study Design: A phase II, multicenter, multicohort, open-label study (NCT02360579).[9][11][15]
-
Patient Population: Patients with advanced melanoma that had progressed on or after immune checkpoint inhibitor and, if applicable, BRAF/MEK targeted therapy.[9][11]
-
Methodology:
-
Tumor Resection: A tumor lesion is surgically resected from the patient.
-
TIL Manufacturing: The resected tumor is shipped to a central facility where tumor-infiltrating lymphocytes are isolated and expanded ex vivo over a 22-day period. The final product, lifileucel, is cryopreserved.[16]
-
Lymphodepletion: Prior to lifileucel infusion, the patient undergoes a nonmyeloablative lymphodepletion regimen consisting of cyclophosphamide and fludarabine.[9]
-
Lifileucel Infusion: A single infusion of the cryopreserved lifileucel is administered.
-
IL-2 Administration: Following the infusion, patients receive up to six doses of high-dose interleukin-2 (IL-2) to support the proliferation and activity of the infused TILs.[9]
-
-
Primary Endpoint: Objective response rate assessed by an independent review committee using RECIST v1.1.[9]
Visualizing Treatment Mechanisms and Workflows
Signaling Pathway of Dabrafenib and Trametinib in BRAF-Mutant Melanoma
References
- 1. Testing Biomarkers and Immunotherapy Drugs for People with Advanced Melanoma or Squamous-Cell Head and Neck Cancer | SWOG [swog.org]
- 2. SWOG, this compound, PhII, open label, Cabozantinib + Nivolumab, Melanoma or HNSCC [clinicaltrials.cedars-sinai.edu]
- 3. This compound | SWOG [swog.org]
- 4. Nivolumab + Cabozantinib for Melanoma · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Ipilimumab with or without nivolumab in PD1/PDL1 blockade refractory metastatic melanoma: a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Pembrolizumab Plus Ipilimumab Following Anti-PD-1/L1 Failure in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Nivolumab and Relatlimab in Patients With Advanced Melanoma That Had Progressed on Anti-Programmed Death-1/Programmed Death Ligand 1 Therapy: Results From the Phase I/IIa RELATIVITY-020 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II Clinical Trial of Trametinib and Low-Dose Dabrafenib in Advanced, Previously Treated BRAFV600/NRASQ61 Wild-Type Melanoma (TraMel-WT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. swog.org [swog.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. iovance.com [iovance.com]
Cabozantinib Plus Nivolumab Demonstrates Superior Efficacy Over Sunitinib in Advanced Renal Cell Carcinoma
The combination of cabozantinib and nivolumab has emerged as a new standard of care for the first-line treatment of advanced renal cell carcinoma (aRCC), consistently demonstrating superior efficacy across key clinical endpoints compared to the previous standard, sunitinib.[1][2][3] This guide provides a comprehensive comparison based on the pivotal CheckMate 9ER trial, detailing the experimental data, protocols, and underlying mechanisms of action for researchers, scientists, and drug development professionals.
Executive Summary of Efficacy Data
The CheckMate 9ER trial, a phase 3, randomized, open-label study, has shown that the combination of cabozantinib, a tyrosine kinase inhibitor (TKI), and nivolumab, a PD-1 immune checkpoint inhibitor, significantly improves progression-free survival (PFS), overall survival (OS), and objective response rate (ORR) in patients with previously untreated aRCC.[4][5][6] These benefits were observed consistently across various patient subgroups, including different risk categories.[2][5] Long-term follow-up data have further solidified the durable benefit of this combination therapy.[1][4][7]
Comparative Efficacy Data from CheckMate 9ER
The following tables summarize the key efficacy outcomes from the CheckMate 9ER trial, comparing cabozantinib plus nivolumab against sunitinib.
Table 1: Progression-Free Survival (PFS) and Overall Survival (OS)
| Endpoint | Cabozantinib + Nivolumab | Sunitinib | Hazard Ratio (95% CI) | p-value |
| Median PFS (Final Analysis, 67.6 months follow-up) | 16.4 months | 8.3 months | 0.58 (0.49 - 0.70) | <0.0001 |
| Median OS (Final Analysis, 67.6 months follow-up) | 46.5 months | 35.5 months | 0.79 (0.65 - 0.96) | - |
| Median PFS (Primary Analysis, 18.1 months follow-up) | 16.6 months | 8.3 months | 0.51 (0.41 - 0.64) | <0.001 |
| 12-month OS Probability (Primary Analysis) | 85.7% | 75.6% | 0.60 (0.40 - 0.89) | 0.001 |
Data sourced from multiple reports of the CheckMate 9ER trial.[1][5][6][8][9][10][11]
Table 2: Objective Response Rate (ORR) and Duration of Response (DoR)
| Endpoint | Cabozantinib + Nivolumab | Sunitinib | p-value |
| ORR (Final Analysis) | 55.7% | 27.4% | <0.0001 |
| Complete Response (CR) Rate (Final Analysis) | 13.9% | 4.6% | - |
| Median DoR (Final Analysis) | 22.0 months | 15.2 months | - |
| ORR (Primary Analysis) | 55.7% | 27.1% | <0.001 |
| Complete Response (CR) Rate (Primary Analysis) | 8.0% | 4.6% | - |
| Median DoR (Primary Analysis) | 20.2 months | 11.5 months | - |
Data sourced from multiple reports of the CheckMate 9ER trial.[1][4][5][7][11][12]
Mechanism of Action: A Synergistic Approach
The enhanced efficacy of the cabozantinib and nivolumab combination is attributed to their complementary mechanisms of action. Cabozantinib inhibits multiple receptor tyrosine kinases, including VEGFR, MET, and AXL, which are involved in tumor cell proliferation, angiogenesis, and immune regulation.[13] Nivolumab is a monoclonal antibody that blocks the PD-1 receptor on T-cells, preventing their inactivation by PD-L1-expressing tumor cells and thereby restoring the anti-tumor immune response.[14][15] The immunomodulatory properties of cabozantinib may create a more favorable tumor microenvironment for the activity of nivolumab.[5]
References
- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 2. Nivolumab plus cabozantinib outperforms sunitinib in patients with advanced renal cell carcinoma - BJMO [bjmo.be]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. Nivolumab plus cabozantinib (N+C) vs sunitinib (S) for previously untreated advanced renal cell carcinoma (aRCC): Final follow-up results from the CheckMate 9ER trial - UROONCO Kidney Cancer [kidney.uroonco.uroweb.org]
- 5. Nivolumab + cabozantinib vs sunitinib in first-line treatment for advanced renal cell carcinoma: First results from the randomized phase III CheckMate 9ER trial - UROONCO Kidney Cancer [kidney.uroonco.uroweb.org]
- 6. CheckMate 9ER First-Line Nivolumab Plus Cabozantinib vs Sunitinib for Advanced Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Nivolumab plus cabozantinib versus sunitinib in first-line treatment for advanced renal cell carcinoma (CheckMate 9ER): long-term follow-up results from an open-label, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Nivolumab Plus Cabozantinib Continues to Show Superior Long-Term Outcomes in Advanced Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 11. onclive.com [onclive.com]
- 12. CheckMate-9ER: Nivolumab plus Cabozantinib Extends Progression-Free Survival and Overall Survival Compared with Sunitinib [theoncologynurse.com]
- 13. researchgate.net [researchgate.net]
- 14. Phase I Study of Cabozantinib and Nivolumab Alone or With Ipilimumab for Advanced or Metastatic Urothelial Carcinoma and Other Genitourinary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using Nivolumab Alone or With Cabozantinib to Prevent Mucosal Melanoma Return After Surgery [stanfordhealthcare.org]
S2101 (BiCaZO) Trial: A Comparative Guide to Progression-Free and Overall Survival in Advanced Solid Tumors
The S2101 (BiCaZO) clinical trial, a Phase II study, is currently evaluating the combination of cabozantinib and nivolumab in patients with advanced solid tumors, specifically melanoma and head and neck squamous cell carcinoma (HNSCC), that are resistant to prior immunotherapy. As the trial is ongoing with Stage II accrual expected to reopen in May 2025, definitive data on progression-free survival (PFS) and overall survival (OS) are not yet available.[1][2] This guide provides a comprehensive overview of the this compound trial protocol and presents a comparative analysis of PFS and OS data from similar studies investigating cabozantinib in combination with an immune checkpoint inhibitor in these patient populations.
Comparative Survival Data
In the absence of data from the this compound trial, this section summarizes key survival outcomes from comparable Phase II studies. These trials, while differing in some aspects of their design and patient populations, provide the best currently available evidence for the efficacy of combining cabozantinib with an anti-PD-1 agent in advanced melanoma and HNSCC.
| Clinical Trial | Treatment Arm | Indication | Median Progression-Free Survival (PFS) | 1-Year PFS Rate | Median Overall Survival (OS) | 1-Year OS Rate |
| NCT04091750 (Interim Analysis) | Nivolumab/Ipilimumab + Cabozantinib | Unresectable Advanced Melanoma | 10.3 months | 30% | Not Reached | 67% |
| NCT03468218 | Pembrolizumab + Cabozantinib | Recurrent Metastatic HNSCC | 14.6 months | 54% | 22.3 months | 68.4% |
Note: The data presented above is for informational purposes and should not be considered a direct comparison due to differences in trial design, patient characteristics, and treatment regimens.
This compound (BiCaZO) Experimental Protocol
The this compound trial is a Phase II, open-label, biomarker-stratified study.[3]
Patient Population: The study enrolls adult patients (18 years or older) with histologically confirmed advanced, unresectable, or metastatic melanoma or squamous cell carcinoma of the head and neck (oropharynx, oral cavity, hypopharynx, or larynx) that has progressed on or after prior anti-PD-1/L1 therapy.[2][4]
Biomarker Stratification: A key feature of the this compound trial is the stratification of patients based on tumor biomarkers, specifically Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature.[3] This approach aims to identify which patients are most likely to benefit from the combination therapy. The trial is designed to assess the feasibility of this biomarker-based patient selection in a timely manner.[5]
Treatment Regimen: Participants in the this compound trial receive a combination of:
-
Cabozantinib: An oral tyrosine kinase inhibitor.
-
Nivolumab: An intravenous anti-PD-1 monoclonal antibody.
The specific dosages and administration schedules are detailed in the full trial protocol. Treatment continues for up to two years, or until disease progression or unacceptable toxicity.[4]
Endpoints:
-
Primary Endpoints: The primary goals are to evaluate the feasibility of molecular characterization for patient stratification and to assess the overall response rate (ORR).
-
Secondary Endpoints: Secondary objectives include the estimation of progression-free survival (PFS) and overall survival (OS), as well as assessing the safety and tolerability of the combination.
Signaling Pathways and Experimental Workflow
The combination of cabozantinib and nivolumab targets multiple key pathways involved in tumor growth, angiogenesis, and immune evasion.
Caption: Combined inhibition of VEGFR, MET, TAM, and PD-1 pathways.
The experimental workflow of the this compound trial involves several key stages, from patient screening to long-term follow-up.
Caption: this compound (BiCaZO) trial experimental workflow.
References
- 1. mtcancer.org [mtcancer.org]
- 2. This compound | SWOG [swog.org]
- 3. SWOG this compound: Biomarker Stratified CaboZantinib (NSC#761968) and NivOlumab (NSC#748726) (BiCaZO) - A Phase II Study of Combining C [prohealthcare.org]
- 4. swog.org [swog.org]
- 5. UC Irvine Skin Cancer/Melanoma Trial → BiCaZO: A Study Combining Two Immunotherapies (Cabozantinib and Nivolumab) to Treat Patients With Advanced Melanoma or Squamous Cell Head and Neck Cancer, an immunoMATCH Pilot Study [clinicaltrials.icts.uci.edu]
A Tale of Two Trials: Comparative Analysis of S2101 and CheckMate 9ER in Combination Cancer Therapy
A detailed examination of two clinical trials employing the combination of cabozantinib and nivolumab reveals distinct strategies in the quest for effective cancer treatments. While the Phase III CheckMate 9ER trial has established this combination as a standard of care in advanced renal cell carcinoma, the ongoing Phase II S2101 trial is exploring its potential in immunotherapy-resistant melanoma and head and neck cancers, guided by a sophisticated biomarker-driven approach.
This guide provides a comprehensive comparison of the this compound and CheckMate 9ER clinical trials for researchers, scientists, and drug development professionals. It delves into the experimental protocols, presents available data in structured tables, and utilizes diagrams to illustrate complex biological and logistical frameworks.
At a Glance: Key Distinctions Between this compound and CheckMate 9ER
| Feature | This compound (BiCaZO) | CheckMate 9ER |
| Phase | Phase II[1][2] | Phase III[3][4][5] |
| Primary Goal | To assess the feasibility of biomarker-based patient stratification and evaluate the efficacy of cabozantinib plus nivolumab in IO-refractory tumors[1][2][6]. | To compare the efficacy and safety of cabozantinib plus nivolumab against sunitinib as a first-line treatment for advanced renal cell carcinoma[3][4][5][7][8]. |
| Patient Population | Advanced, immunotherapy (IO) refractory melanoma or squamous cell head and neck carcinoma (HNSCC)[1][6][9]. | Previously untreated, advanced or metastatic renal cell carcinoma (aRCC) with a clear cell component[3][4][5]. |
| Study Design | Open-label, non-comparative, biomarker-stratified (Tumor Mutational Burden and Tumor Inflammation Signature)[1][2][6]. | Open-label, randomized, active-controlled (vs. sunitinib)[3][4][5][10]. |
| Primary Endpoint(s) | Feasibility of biomarker stratification based on turnaround time for biopsy results; Overall Response Rate (ORR)[2][11]. | Progression-Free Survival (PFS)[3][10][12]. |
| Trial Status | Ongoing, estimated primary completion in 2027[11]. | Completed, with final results published[3][12][13]. |
Deep Dive into Experimental Protocols
A nuanced understanding of the methodologies employed in each trial is crucial for a meaningful comparison.
This compound (BiCaZO) Protocol
The this compound trial is a pioneering study aiming to personalize treatment for patients who have developed resistance to prior immunotherapy.[1][6] Its protocol is characterized by a two-step process involving biomarker screening followed by treatment for eligible patients.
-
Patient Selection: The trial enrolls adults with advanced melanoma or squamous cell head and neck cancer whose disease has progressed after treatment with an immune checkpoint inhibitor.[6][9]
-
Biomarker Stratification: A key feature of this compound is the stratification of patients based on two specific biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS), which is determined by gene expression profiling.[1][2] This is designed to test the hypothesis that these markers can predict which patients are more likely to respond to the combination therapy.[6]
-
Treatment Regimen: Patients receive a combination of cabozantinib and nivolumab.[6][11] Nivolumab is administered intravenously every 28 days, while cabozantinib is taken orally once daily.[11] This treatment continues for up to two years, or until disease progression or unacceptable toxicity.[6][11]
CheckMate 9ER Protocol
The CheckMate 9ER trial was a large-scale, randomized study that has already had a significant impact on clinical practice for advanced renal cell carcinoma.
-
Patient Selection: The study included 651 patients with previously untreated advanced or metastatic renal cell carcinoma with a clear cell component.[3][4] Patients were stratified based on their International Metastatic RCC Database Consortium (IMDC) risk score, tumor PD-L1 expression, and geographical region.[5]
-
Randomization and Treatment Arms: Patients were randomly assigned in a 1:1 ratio to one of two treatment arms:[3][4][5]
-
Endpoints: The primary endpoint was progression-free survival (PFS).[3][10][12] Secondary endpoints included overall survival (OS), objective response rate (ORR), and safety.[3][10][12]
Quantitative Data Summary: A Look at the Outcomes
Due to the differing stages of the two trials, a direct comparison of efficacy data is not yet possible. However, the mature results from CheckMate 9ER provide a benchmark for the potential of the nivolumab and cabozantinib combination.
This compound (BiCaZO) Efficacy Data
As the this compound trial is still ongoing, efficacy data, including progression-free survival, overall survival, and objective response rates, have not yet been reported. The primary completion of the trial is estimated for January 2027.[11]
CheckMate 9ER Efficacy Data
The CheckMate 9ER trial has demonstrated a statistically significant and clinically meaningful improvement in outcomes for patients with advanced renal cell carcinoma treated with nivolumab plus cabozantinib compared to sunitinib.
| Efficacy Endpoint | Nivolumab + Cabozantinib | Sunitinib | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 16.6 months[10] | 8.3 months[10] | 0.56 (0.46-0.68)[10] |
| Median Overall Survival (OS) | 46.5 months[12] | 35.5 months[12] | 0.79 (0.65-0.96)[12] |
| Objective Response Rate (ORR) | 55.7%[12] | 27.4%[12] | N/A |
| Complete Response (CR) | 13.9%[12] | 4.6%[12] | N/A |
Visualizing the Science: Diagrams of Pathways and Protocols
To further clarify the concepts discussed, the following diagrams illustrate the drug mechanisms, experimental workflows, and the logical comparison between the two trials.
Signaling Pathway of Nivolumab and Cabozantinib
Caption: Mechanism of action for Nivolumab and Cabozantinib.
Experimental Workflow: this compound (BiCaZO) Trial
References
- 1. prohealthcare.org [prohealthcare.org]
- 2. clinicaltrials.cedars-sinai.edu [clinicaltrials.cedars-sinai.edu]
- 3. CheckMate 9ER: Final Results Support First-Line Regimen of Nivolumab Plus Cabozantinib in Advanced Kidney Cancer - The ASCO Post [ascopost.com]
- 4. CheckMate 9ER Trial Shows Benefit of Nivolumab/Cabozantinib for Advanced Kidney Cancer - The ASCO Post [ascopost.com]
- 5. researchgate.net [researchgate.net]
- 6. swog.org [swog.org]
- 7. Positive topline results from pivotal phase 3 CheckMate -9ER trial evaluating nivolumab in combination with cabozantinib in previously untreated advanced renal [ecancer.org]
- 8. onclive.com [onclive.com]
- 9. This compound | SWOG [swog.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. dailynews.ascopubs.org [dailynews.ascopubs.org]
Comparative Analysis of the BiCaZO Study Protocol and Standard of Care for Advanced Melanoma and Squamous Cell Head and Neck Cancer
Disclaimer: Long-term follow-up data from the BiCaZO (Biomarker Stratified CaboZantinib and NivOlumab) study (NCT05136196) is not yet available. The BiCaZO study is an ongoing Phase II clinical trial with an estimated primary completion date in January 2027.[1] This guide provides a comprehensive overview of the BiCaZO study's protocol and compares its investigational approach with the current standard-of-care treatments for advanced melanoma and squamous cell head and neck cancer, for which long-term follow-up data are available.
Overview of the BiCaZO Study (NCT05136196)
The BiCaZO study is a Phase II clinical trial designed to evaluate the efficacy and safety of a combination therapy in patients with advanced solid tumors.[2]
-
Official Title: Biomarker Stratified CaboZantinib (NSC#761968) and NivOlumab (NSC#748726) (BiCaZO) - A Phase II Study of Combining Cabozantinib and Nivolumab in Participants with Advanced Solid Tumors (IO Refractory Melanoma or HNSCC) Stratified by Tumor Biomarkers - an immunoMATCH Pilot Study.
-
Primary Objectives: The main goals are to assess the feasibility of patient stratification based on tumor mutational burden (TMB) and to evaluate the overall response rate (ORR) of the combination therapy in different patient subgroups.[2][3]
-
Patient Population: The study enrolls patients with advanced melanoma or squamous cell head and neck cancer (HNSCC) that has progressed during or after treatment with PD-1 checkpoint inhibitors.[4]
-
Investigational Drugs:
-
Cabozantinib: An oral tyrosine kinase inhibitor (TKI) that targets multiple receptors involved in tumor growth and angiogenesis, including MET, VEGFR, and AXL.[5][6]
-
Nivolumab: A fully human monoclonal antibody that blocks the PD-1 receptor, an immune checkpoint, thereby restoring the immune system's ability to attack cancer cells.[7][8][9]
-
Experimental Protocol of the BiCaZO Study
The study follows a structured protocol to evaluate the combination therapy.
-
Patient Screening and Stratification: Patients undergo a tumor biopsy to determine their biomarker status, specifically Tumor Mutational Burden (TMB) and Tumor Inflammation Signature (TIS).[3][4] This information is used to stratify patients into different cohorts.
-
Treatment Regimen:
-
Follow-up: After completing the treatment, patients are monitored every 12 weeks for the first year, and then every 6 months for up to three years to assess long-term outcomes.[1][3]
Mechanism of Action of Investigational Drugs
The combination of Cabozantinib and Nivolumab targets both the tumor cells and the tumor microenvironment.
Cabozantinib Signaling Pathway
Cabozantinib is a multi-targeted tyrosine kinase inhibitor. It blocks several signaling pathways that are crucial for tumor cell survival, proliferation, and the formation of new blood vessels (angiogenesis).[5][6]
Nivolumab Signaling Pathway
Nivolumab is an immune checkpoint inhibitor. It binds to the PD-1 receptor on T-cells, preventing it from interacting with its ligands (PD-L1 and PD-L2) on tumor cells. This action "releases the brakes" on the T-cells, allowing them to recognize and attack cancer cells.[7][8][10]
Comparison with Standard of Care
The BiCaZO study investigates a novel combination therapy for patients who have already been treated with standard immunotherapy. Below is a comparison with the established first-line treatments for advanced melanoma and HNSCC.
Advanced Melanoma
The standard of care for advanced melanoma often involves immunotherapy, either with a single agent or a combination of checkpoint inhibitors.[11]
| Treatment Regimen | Study | Median Follow-up | Overall Survival (OS) Rate | Progression-Free Survival (PFS) Rate |
| Nivolumab + Ipilimumab | CheckMate 067 | 6.5 years | 50% | 36% |
| Nivolumab Monotherapy | CheckMate 067 | 6.5 years | 44% | 29% |
| Ipilimumab Monotherapy | CheckMate 067 | 6.5 years | 26% | 8% |
Data from the CheckMate 067 clinical trial.
Long-term data from the CheckMate 067 trial show that about half of the patients with metastatic melanoma treated with the combination of nivolumab and ipilimumab are alive after 6.5 years.[12]
Advanced Squamous Cell Carcinoma of the Head and Neck (HNSCC)
For patients with recurrent or metastatic HNSCC, immunotherapy, with or without chemotherapy, is a standard first-line treatment.[13]
| Treatment Regimen | Study | Median Overall Survival (OS) |
| Pembrolizumab Monotherapy (CPS ≥20) | KEYNOTE-048 | 14.9 months |
| Pembrolizumab + Chemotherapy (Total Population) | KEYNOTE-048 | 13.0 months |
| Cetuximab + Chemotherapy (Total Population) | KEYNOTE-048 | 10.7 months |
Data from the KEYNOTE-048 clinical trial. CPS (Combined Positive Score) is a biomarker for PD-L1 expression.
The KEYNOTE-048 study established pembrolizumab, alone or with chemotherapy, as a standard first-line treatment for recurrent or metastatic HNSCC, showing improved overall survival compared to the previous standard of care.[13]
Concluding Remarks
The BiCaZO study represents a rational combination of a targeted therapy (Cabozantinib) and an immunotherapy (Nivolumab) for patients with advanced melanoma and HNSCC who have developed resistance to prior immunotherapy. By targeting multiple pathways involved in tumor growth and immune evasion, this combination has the potential to overcome treatment resistance and improve outcomes for this patient population. The results of this ongoing trial are eagerly awaited to determine the clinical benefit of this novel approach.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Clinical Trial Details | Nebraska Medicine Omaha, NE [nebraskamed.com]
- 3. University of California Health Skin Cancer/Melanoma Trial → BiCaZO: A Study Combining Two Immunotherapies (Cabozantinib and Nivolumab) to Treat Patients With Advanced Melanoma or Squamous Cell Head and Neck Cancer, an immunoMATCH Pilot Study [clinicaltrials.ucbraid.org]
- 4. Facebook [cancer.gov]
- 5. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of action of Nivolumab? [synapse.patsnap.com]
- 9. Nivolumab - NCI [dctd.cancer.gov]
- 10. mdpi.com [mdpi.com]
- 11. Real-World Data on Clinical Outcomes and Treatment Management of Advanced Melanoma Patients: Single-Center Study of a Tertiary Cancer Center in Switzerland - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Review of Current and Future Medical Treatments in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
S2101 and the Future of Immunotherapy: A Look Ahead in Refractory Cancers
The S2101 clinical trial, a biomarker-driven study of cabozantinib and nivolumab, is poised to significantly influence the trajectory of immunotherapy research, particularly in treating patients with advanced melanoma and head and neck cancers that have developed resistance to initial immunotherapies. While the final results of the SWOG-led this compound trial are not yet publicly available, its innovative design and the pressing clinical need for effective treatments in the immunotherapy-refractory setting provide a strong basis for a forward-looking analysis of its potential impact. This guide will compare the investigational approach of this compound with current therapeutic alternatives and explore how its eventual findings could reshape treatment paradigms for researchers, scientists, and drug development professionals.
The core of the this compound study lies in its attempt to move beyond a "one-size-fits-all" approach to immunotherapy.[1][2] The trial investigates the combination of cabozantinib, a tyrosine kinase inhibitor that can modulate the tumor microenvironment, and nivolumab, a PD-1 checkpoint inhibitor, in patients with advanced melanoma or squamous cell head and neck cancer that has progressed on prior PD-1/PD-L1 blockade.[1][3] Crucially, the study stratifies patients based on two key biomarkers: tumor mutational burden (TMB) and a tumor inflammation signature (TIS), aiming to identify which patients are most likely to benefit from this combination therapy.[2][4]
Current Landscape: A High Unmet Need
For patients with advanced melanoma and head and neck squamous cell carcinoma (HNSCC) who progress on or after treatment with immune checkpoint inhibitors, the therapeutic options are limited and often associated with modest efficacy. This clinical scenario represents a significant and growing unmet need in oncology.
Standard of Care and Emerging Therapies for Immunotherapy-Refractory Melanoma
The standard of care for melanoma that has progressed on anti-PD-1 therapy is not well-defined, and treatment decisions are often personalized. Options may include:
-
Combination Immunotherapy: For patients who have only received single-agent anti-PD-1, a combination of ipilimumab (an anti-CTLA-4 antibody) and nivolumab is a potential next step.[5]
-
Targeted Therapy: For patients with a BRAF V600 mutation, BRAF/MEK inhibitors are a standard option.[6]
-
Tumor-Infiltrating Lymphocyte (TIL) Therapy: Lifileucel, an autologous TIL therapy, was approved by the FDA in 2024 for patients with advanced melanoma that has progressed on other treatments, offering a novel cellular therapy approach.[7]
-
Clinical Trials: Enrollment in clinical trials investigating novel agents and combinations is a critical option for these patients.[8]
Standard of Care and Emerging Therapies for Immunotherapy-Refractory HNSCC
The treatment landscape for HNSCC after progression on immunotherapy is also challenging. Current options are often palliative and offer limited survival benefits.
-
Chemotherapy: Single-agent or combination chemotherapy regimens are frequently used, but response rates are typically low and durations are short.[9][10]
-
Cetuximab: This EGFR inhibitor can be used, either alone or in combination with chemotherapy, though its efficacy in the post-immunotherapy setting is modest.[9]
-
Clinical Trials: As with melanoma, clinical trials are a key avenue for patients with refractory HNSCC, exploring novel combinations and targeted agents.[10][11]
The this compound Approach: A Biomarker-Driven Strategy
The this compound trial's design is a significant departure from the broader, unselected patient populations often enrolled in immunotherapy trials. By stratifying patients based on TMB and TIS, the study aims to prospectively identify predictive biomarkers for the combination of cabozantinib and nivolumab.
Experimental Protocol: this compound (BiCaZO) Trial
The this compound (Biomarker Stratified Cabozantinib and Nivolumab) trial is a Phase II study with the following key design elements:[1][4]
-
Patient Population: Adults with advanced, unresectable, or metastatic melanoma or squamous cell head and neck carcinoma with documented progression on a prior PD-1/PD-L1 inhibitor.[3]
-
Biomarker Stratification: Patients are stratified based on tumor mutational burden (TMB) and a gene expression profile (GEP) for Tumor Inflammation Score (TIS).[2][4]
-
Treatment: Eligible patients receive a combination of cabozantinib and nivolumab.[1]
-
Primary Endpoints: The primary objectives are to assess the feasibility of biomarker-based stratification and to evaluate the overall response rate (ORR) of the combination therapy within the biomarker-defined subgroups.[4]
-
Secondary Endpoints: Secondary endpoints include progression-free survival (PFS), overall survival (OS), disease control rate (DCR), and safety.[4]
Comparative Data Overview (Illustrative)
As the results of this compound are not yet available, the following tables provide an illustrative comparison of the potential outcomes of the this compound trial with the general efficacy of current therapeutic options for immunotherapy-refractory melanoma and HNSCC. The this compound data presented here is hypothetical and intended to demonstrate how the trial's findings will be evaluated.
Table 1: Illustrative Efficacy Comparison in Immunotherapy-Refractory Melanoma
| Treatment Approach | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound (Hypothetical High Biomarker) | TMB-High/TIS-High | 35-45% | 6-8 months |
| This compound (Hypothetical Low Biomarker) | TMB-Low/TIS-Low | 10-20% | 3-4 months |
| Ipilimumab + Nivolumab | PD-1 Refractory | ~28% | ~3 months |
| Lifileucel (TIL Therapy) | Heavily Pre-treated | ~31% | Not Reported |
| BRAF/MEK Inhibitors | BRAF V600-mutant | 40-50% | 9-12 months |
Table 2: Illustrative Efficacy Comparison in Immunotherapy-Refractory HNSCC
| Treatment Approach | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound (Hypothetical High Biomarker) | TMB-High/TIS-High | 25-35% | 5-7 months |
| This compound (Hypothetical Low Biomarker) | TMB-Low/TIS-Low | 5-15% | 2-3 months |
| Standard Chemotherapy | Post-Immunotherapy | 10-15% | 2-3 months |
| Cetuximab-based Regimens | Post-Immunotherapy | 10-13% | 2-3 months |
Visualizing the Impact: Pathways and Workflows
Signaling Pathways and Experimental Design
The combination of cabozantinib and nivolumab targets distinct but potentially synergistic pathways. Nivolumab blocks the PD-1/PD-L1 interaction, unleashing the anti-tumor activity of T-cells. Cabozantinib, a multi-tyrosine kinase inhibitor, not only targets tumor cell growth but may also modulate the tumor microenvironment by reducing immunosuppressive cells and promoting an immune-supportive milieu.
The experimental workflow of the this compound trial is centered on its biomarker-based patient stratification.
Potential Impact on Future Immunotherapy Research
The results of the this compound trial, when available, will have several profound implications for the future of immunotherapy research:
-
Validation of Predictive Biomarkers: If this compound demonstrates that TMB and/or TIS can predict response to the cabozantinib and nivolumab combination, it will provide strong validation for the use of these biomarkers in the immunotherapy-refractory setting. This would likely spur the development of more biomarker-driven trials for other immunotherapy combinations.
-
New Treatment Paradigm for Refractory Disease: A positive outcome in a biomarker-defined subgroup would establish a new standard of care for this challenging patient population, offering a much-needed therapeutic option.
-
Informing Combination Strategies: The findings will provide valuable insights into the synergistic potential of combining tyrosine kinase inhibitors with checkpoint inhibitors. Understanding which patients benefit from this approach will help refine the design of future combination therapy trials.
-
Focus on the Tumor Microenvironment: The use of cabozantinib to modulate the tumor microenvironment and potentially overcome resistance to checkpoint inhibitors highlights a growing area of research. The results of this compound will further inform the development of therapies that target the complex interplay of cells and signaling pathways within the tumor.
References
- 1. swog.org [swog.org]
- 2. SWOG this compound: Biomarker Stratified CaboZantinib (NSC#761968) and NivOlumab (NSC#748726) (BiCaZO) - A Phase II Study of Combining C [prohealthcare.org]
- 3. This compound | SWOG [swog.org]
- 4. clinicaltrials.cedars-sinai.edu [clinicaltrials.cedars-sinai.edu]
- 5. melanomafocus.org [melanomafocus.org]
- 6. Combination Therapies for Melanoma: A New Standard of Care? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mskcc.org [mskcc.org]
- 8. vjoncology.com [vjoncology.com]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of Resistance and Therapeutic Perspectives in Immunotherapy for Advanced Head and Neck Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Independent Review of S2101 (BiCaZO) Trial: A Comparative Landscape for Immunotherapy-Refractory Melanoma and Head and Neck Cancer
An in-depth analysis of the Phase II S2101 trial design and a comparative overview of alternative therapeutic strategies, pending the release of primary trial data.
As of the date of this publication, quantitative findings from the SWOG this compound (BiCaZO) clinical trial have not yet been publicly released. This guide provides a comprehensive review of the this compound trial's design and methodology, alongside a comparative analysis of existing therapeutic alternatives for immunotherapy-refractory advanced melanoma and squamous cell head and neck carcinoma (HNSCC). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a framework for interpreting the forthcoming this compound trial results within the current treatment landscape.
The this compound trial is a phase II study evaluating the combination of cabozantinib and nivolumab in patients with advanced melanoma or HNSCC that has progressed on prior immune checkpoint inhibitor therapy. A key feature of this trial is the stratification of patients based on tumor mutational burden (TMB) and a tumor inflammation gene expression signature (TIS), aiming to identify biomarkers that predict response to this combination therapy.
Experimental Protocols and Methodologies
This compound (BiCaZO) Trial Protocol
The this compound trial is a Phase II, open-label study investigating the efficacy and safety of cabozantinib in combination with nivolumab.
Patient Population: The study enrolls adult patients (≥18 years) with histologically confirmed advanced or metastatic melanoma or squamous cell carcinoma of the head and neck who have experienced disease progression on or after treatment with a PD-1/PD-L1 inhibitor.
Treatment Regimen:
-
Cabozantinib: Administered orally at a starting dose of 40 mg once daily.
-
Nivolumab: Administered as an intravenous infusion at a dose of 480 mg every 4 weeks.
Treatment is continued until disease progression or unacceptable toxicity.
Biomarker Stratification: A central component of the this compound trial is the stratification of patients based on two key biomarkers:
-
Tumor Mutational Burden (TMB): The total number of mutations per coding area of a tumor genome.
-
Tumor Inflammation Signature (TIS): A gene expression profile that characterizes the level of T-cell infiltration and activity within the tumor microenvironment.
Endpoints:
-
Primary Endpoints: The primary objectives are to assess the feasibility of prospective biomarker stratification and to determine the overall response rate (ORR) of the combination therapy in the overall patient population and within each biomarker-defined subgroup.
-
Secondary Endpoints: Secondary objectives include the evaluation of progression-free survival (PFS), overall survival (OS), duration of response (DOR), and the safety and tolerability of the combination.
Signaling Pathways
The combination of cabozantinib and nivolumab targets distinct but potentially synergistic pathways in cancer therapy.
Cabozantinib Signaling Pathway
Cabozantinib is a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, and AXL.[1][2][3] These RTKs are critically involved in tumor cell proliferation, angiogenesis, and metastasis. By inhibiting these pathways, cabozantinib can directly impede tumor growth and may also modulate the tumor microenvironment to be more permissive to an anti-tumor immune response.
Caption: Cabozantinib inhibits multiple receptor tyrosine kinases.
Nivolumab Signaling Pathway
Nivolumab is a human IgG4 monoclonal antibody that acts as an immune checkpoint inhibitor.[4][5][6] It binds to the programmed death-1 (PD-1) receptor on T-cells, blocking its interaction with its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells. This blockade releases the "brakes" on the T-cells, enabling them to recognize and attack cancer cells.[6]
Caption: Nivolumab blocks the PD-1/PD-L1 interaction.
This compound Trial Workflow
The following diagram illustrates the workflow of the this compound (BiCaZO) trial, from patient enrollment to treatment and follow-up.
Caption: this compound (BiCaZO) clinical trial workflow.
Comparative Analysis of Therapeutic Alternatives
The following tables summarize the efficacy and safety data for the this compound trial (with data pending) and currently available alternative treatments for immunotherapy-refractory melanoma and HNSCC.
Advanced Melanoma
| Treatment Regimen | Trial / Study | Patient Population | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| Cabozantinib + Nivolumab | This compound (BiCaZO) | IO-refractory | Data not yet reported | Data not yet reported | Data not yet reported |
| Ipilimumab + Nivolumab | SWOG S1616[7] | PD-1 blockade-refractory | 28% | 37% improvement vs Ipilimumab alone[7] | Not Reported |
| Pembrolizumab + Ipilimumab | KEYNOTE-029 expansion cohort[8] | PD-1/L1 refractory | 29% | Median: 5.0 months | Median: 13.1 months |
| Pembrolizumab | KEYNOTE-006[9] | Ipilimumab-naïve | 33-34% | Median: 5.5-11.6 months | 10-year rate: 34.0%[9] |
Squamous Cell Carcinoma of the Head and Neck (HNSCC)
| Treatment Regimen | Trial / Study | Patient Population | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| Cabozantinib + Nivolumab | This compound (BiCaZO) | IO-refractory | Data not yet reported | Data not yet reported | Data not yet reported |
| Lenvatinib + Pembrolizumab | LEAP-010[10][11] | 1L, PD-L1 CPS ≥1 | 46.1% | Median: 6.2 months[11] | Median: 15.0 months[11] |
| Lenvatinib + Pembrolizumab | Phase Ib/II[12][13] | Heavily pretreated, R/M | 28.6%[13] | Median: 4.6 months[13] | Median: 6.2 months[13] |
| Cetuximab + Platinum + 5-FU | EXTREME[14] | 1L, R/M | 36%[14] | Median: 5.6 months[14] | Median: 10.1 months[14] |
| Cetuximab + Nivolumab | Phase II[15] | R/M, no prior therapy | 37% | 1-year rate: 45% (PD-L1 CPS ≥1) | 1-year rate: 66%[15] |
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The efficacy and safety of the treatments discussed may vary based on individual patient characteristics. All data should be interpreted in the context of the specific clinical trials from which they were derived.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of action of Nivolumab? [synapse.patsnap.com]
- 6. What is the mechanism of Nivolumab? [synapse.patsnap.com]
- 7. Ipilimumab Plus Nivolumab May Improve Outcomes in Refractory Metastatic Melanoma, Study Suggests - The ASCO Post [ascopost.com]
- 8. ascopubs.org [ascopubs.org]
- 9. merck.com [merck.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Lenvatinib Plus Pembrolizumab Fails to Improve Overall Survival in Advanced Head and Neck Cancer - The ASCO Post [ascopost.com]
- 12. onclive.com [onclive.com]
- 13. Combination of pembrolizumab and lenvatinib is a potential treatment option for heavily pretreated recurrent and metastatic head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. First‐line cetuximab + platinum‐based therapy for recurrent/metastatic head and neck squamous cell carcinoma: A real‐world observational study—ENCORE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Combination Therapy of Cabozantinib and Nivolumab: A Meta-Analysis of Clinical Trials in Solid Tumors
A Comprehensive Review of Efficacy, Safety, and Mechanisms for Researchers and Drug Development Professionals
The combination of cabozantinib, a multi-tyrosine kinase inhibitor (TKI), and nivolumab, an immune checkpoint inhibitor (ICI), has emerged as a promising therapeutic strategy across a spectrum of solid tumors. This guide provides a meta-analysis of key clinical trials, presenting a comparative overview of the efficacy and safety data, detailing the experimental protocols, and visualizing the underlying biological pathways and trial designs.
Efficacy of Cabozantinib and Nivolumab Combination Therapy
The synergy between cabozantinib's ability to create a more immune-permissive tumor microenvironment and nivolumab's function in releasing the brakes on the anti-tumor immune response has translated into significant clinical benefits. The most robust evidence comes from the treatment of advanced renal cell carcinoma (RCC), with growing data in other solid tumors.
Renal Cell Carcinoma (RCC)
The landmark CheckMate 9ER phase 3 trial established the combination of cabozantinib and nivolumab as a first-line standard of care for patients with advanced clear-cell RCC.[1] This trial demonstrated statistically significant improvements in progression-free survival (PFS), overall survival (OS), and objective response rate (ORR) compared to sunitinib, a former standard of care.[1][2][3][4] With extended follow-up, the combination continued to show durable benefits.[2][5]
Beyond clear-cell histology, a phase 2 trial has shown promising activity in patients with non-clear cell RCC (nccRCC), particularly in those with papillary, unclassified, or translocation-associated subtypes.[6][7][8][9]
Table 1: Efficacy in Advanced Renal Cell Carcinoma
| Trial Name | Tumor Subtype | Treatment Arm | Comparator Arm | Median PFS (months) | Median OS (months) | ORR (%) | Complete Response (CR) (%) |
| CheckMate 9ER | Advanced Clear-Cell RCC (first-line) | Cabozantinib + Nivolumab | Sunitinib | 16.6 | Not Reached | 55.7 | 8.0 |
| (vs. 8.3) | (vs. 29.5) | (vs. 27.1) | (vs. 4.6) | ||||
| Phase 2 nccRCC | Papillary, Unclassified, Translocation-associated nccRCC | Cabozantinib + Nivolumab | - | 12.5 | 28.0 | 47.5 | N/A |
Data from the CheckMate 9ER and a Phase 2 trial in nccRCC.[4][6]
Other Solid Tumors
The therapeutic potential of cabozantinib and nivolumab extends beyond RCC, with ongoing and completed trials in a variety of solid tumors.
-
Urothelial Carcinoma (UC): A phase 1 study with expansion cohorts demonstrated clinical activity in patients with metastatic UC, including those refractory to prior checkpoint inhibitors.[10][11][12][13][14]
-
Hepatocellular Carcinoma (HCC): The CheckMate 040 trial's cohort 6 showed encouraging preliminary antitumor activity for the doublet and triplet (with ipilimumab) combinations in patients with advanced HCC.[15][16][17][18][19]
-
Non-Small Cell Lung Cancer (NSCLC): A phase 2 trial is currently comparing cabozantinib with or without nivolumab to standard chemotherapy in previously treated non-squamous NSCLC.[20][21][22][23][24]
-
Metastatic Castration-Resistant Prostate Cancer (mCRPC): The combination is being investigated in the phase 2 CANOPY trial.[25][26][27][28][29]
Table 2: Efficacy in Other Solid Tumors
| Tumor Type | Trial Phase | Key Efficacy Endpoints |
| Urothelial Carcinoma | Phase 1 | ORR: 30.6% (all GU tumors), 38.5% (mUC) |
| Hepatocellular Carcinoma | Phase 1/2 (CheckMate 040) | ORR: 17% (doublet), 29% (triplet) |
| Non-Small Cell Lung Cancer | Phase 2 (Ongoing) | Primary Endpoint: PFS |
| Metastatic Castration-Resistant Prostate Cancer | Phase 2 (CANOPY) | Primary Endpoint: 6-month rPFS |
Data from respective clinical trials.[10][15][21][25]
Safety and Tolerability
The combination of cabozantinib and nivolumab has a manageable safety profile, with adverse events (AEs) that are generally consistent with the known toxicities of each agent.
In the CheckMate 9ER trial, the most common treatment-related adverse events (TRAEs) of any grade were diarrhea, fatigue, hepatotoxicity, palmar-plantar erythrodysesthesia syndrome, stomatitis, rash, and hypertension.[5] Grade 3 or 4 TRAEs were more frequent with the combination compared to sunitinib.[4]
Table 3: Common Treatment-Related Adverse Events (Any Grade) in CheckMate 9ER
| Adverse Event | Cabozantinib + Nivolumab (%) | Sunitinib (%) |
| Diarrhea | 64 | 46 |
| Fatigue | 59 | 57 |
| Palmar-plantar erythrodysesthesia | 42 | 51 |
| Stomatitis | 41 | 42 |
| Hypertension | 39 | 43 |
| Rash | 37 | 19 |
| Hypothyroidism | 36 | 21 |
| Nausea | 34 | 38 |
| Decreased appetite | 33 | 29 |
| ALT increased | 32 | 20 |
| AST increased | 31 | 19 |
Data from the CheckMate 9ER trial.
Experimental Protocols
CheckMate 9ER (NCT03141177)
-
Study Design: A randomized, open-label, phase 3 trial.[1][5][30]
-
Patient Population: Patients with previously untreated advanced or metastatic clear-cell renal cell carcinoma.[1][31]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent central review (BICR) using Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[3][33]
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.[3][33]
-
Assessment of Response: Tumor assessments were performed at baseline, every 8 weeks for the first year, and every 12 weeks thereafter.
-
Assessment of Safety: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.
RECIST 1.1 Overview
RECIST 1.1 provides a standardized methodology for measuring tumor response to therapy in solid tumors.
-
Target Lesions: Up to five of the largest measurable lesions are selected at baseline (maximum of two per organ).
-
Response Criteria:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of the longest diameter of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of the longest diameter of target lesions or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
CTCAE v5.0 Overview
CTCAE is a descriptive terminology which can be utilized for Adverse Event (AE) reporting. A grading (severity) scale is provided for each AE term.
-
Grade 1: Mild; asymptomatic or mild symptoms.
-
Grade 2: Moderate; minimal, local or noninvasive intervention indicated.
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization indicated.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
Mechanistic Insights and Signaling Pathways
The synergistic effect of cabozantinib and nivolumab stems from their distinct but complementary mechanisms of action.
Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including VEGFR, MET, and AXL. By blocking these pathways, cabozantinib not only inhibits tumor angiogenesis and growth but also modulates the tumor microenvironment to be more favorable for an anti-tumor immune response.
Nivolumab is a monoclonal antibody that blocks the interaction between the programmed death-1 (PD-1) receptor on T cells and its ligands (PD-L1 and PD-L2) on tumor cells. This blockade releases the inhibition of the T-cell response, enabling the immune system to recognize and attack cancer cells.
Caption: Signaling pathways targeted by cabozantinib and nivolumab.
Experimental Workflow of a Phase 3 Clinical Trial
The following diagram illustrates a typical workflow for a patient enrolled in a phase 3 clinical trial evaluating cabozantinib and nivolumab, such as CheckMate 9ER.
Caption: A typical experimental workflow for a phase 3 clinical trial.
Logical Relationship of Meta-Analysis
This guide synthesizes data from multiple clinical trials to provide a comprehensive overview. The process follows a logical progression from data collection to comparative analysis.
Caption: Logical workflow for creating this meta-analysis guide.
References
- 1. Nivolumab plus Cabozantinib versus Sunitinib for Advanced Renal-Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Final analysis of nivolumab plus cabozantinib for advanced renal cell carcinoma from the randomized phase III CheckMate 9ER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinician.nejm.org [clinician.nejm.org]
- 5. researchgate.net [researchgate.net]
- 6. Phase II Trial of Cabozantinib Plus Nivolumab in Patients With Non–Clear-Cell Renal Cell Carcinoma and Genomic Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. Cabozantinib Plus Nivolumab in Patients with Non-Clear Cell Renal Cell Carcinoma: Updated Results from a Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Phase I Study of Cabozantinib and Nivolumab Alone or With Ipilimumab for Advanced or Metastatic Urothelial Carcinoma and Other Genitourinary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. onclive.com [onclive.com]
- 14. onclive.com [onclive.com]
- 15. ascopubs.org [ascopubs.org]
- 16. cdn.amegroups.cn [cdn.amegroups.cn]
- 17. targetedonc.com [targetedonc.com]
- 18. Nivolumab Plus Cabozantinib With or Without Ipilimumab in Advanced Hepatocellular Carcinoma - The ASCO Post [ascopost.com]
- 19. Neoadjuvant Cabozantinib and Nivolumab Converts Locally Advanced HCC into Resectable Disease with Enhanced Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Testing the Addition of the Pill Chemotherapy, Cabozantinib, to the Standard Immune Therapy Nivolumab Compared to Standard Chemotherapy for Non-small Cell Lung Cancer [stanfordhealthcare.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Facebook [cancer.gov]
- 23. Phase II Trial of Cabozantinib and Cabozantinib Plus Nivolumab Versus Standard Chemotherapy in Patients with Previously Treated Non-Squamous NSCLC - Mount Sinai Medical Center [msmc.com]
- 24. Testing the Addition of the Pill Chemotherapy, Cabozantinib, to the Standard Immune Therapy Nivolumab Compared to Standard Chemotherapy for Non-small Cell Lung Cancer [clinicaltrials.stanford.edu]
- 25. ascopubs.org [ascopubs.org]
- 26. urotoday.com [urotoday.com]
- 27. Facebook [cancer.gov]
- 28. hoosiercancer.org [hoosiercancer.org]
- 29. allclinicaltrials.com [allclinicaltrials.com]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
- 31. urologytimes.com [urologytimes.com]
- 32. urotoday.com [urotoday.com]
- 33. ASCO – American Society of Clinical Oncology [asco.org]
Safety Operating Guide
Navigating Chemical Disposal: A Guide for Ambiguous Substances
The identifier "S2101" does not correspond to a unique chemical substance. Instead, it is used for various commercial products, including industrial materials and coatings. Without a specific chemical identity, providing detailed disposal procedures is not possible. The proper disposal of any laboratory chemical is contingent on a thorough understanding of its specific hazards and regulatory requirements.
For researchers, scientists, and drug development professionals, encountering a poorly labeled or ambiguously identified substance requires a cautious and systematic approach to ensure safety and compliance. This guide provides a procedural framework for handling such situations.
Step 1: Identify the Substance and Locate the Safety Data Sheet (SDS)
Before any disposal action can be taken, the chemical identity of "this compound" must be determined.
-
Check Container Labeling: Examine the original container for any additional names, formulas, manufacturer details, or CAS (Chemical Abstracts Service) numbers.
-
Consult Purchase Records: If the origin of the substance is known, consult purchasing records to identify the manufacturer or supplier.
-
Contact the Supplier: Once the supplier is identified, request the specific Safety Data Sheet (SDS) for the product designated as "this compound." The SDS is the primary source of information regarding hazards, handling, and disposal.
-
Internal Laboratory Records: Check laboratory notebooks, inventory systems, or internal chemical databases for records associated with "this compound."
Step 2: Evaluate Hazards Based on the SDS
Once the correct SDS is obtained, carefully review the following sections to understand the risks associated with the substance:
-
Section 2: Hazard(s) Identification: Provides an overview of the potential hazards.
-
Section 7: Handling and Storage: Details safe handling practices.
-
Section 8: Exposure Controls/Personal Protection: Specifies necessary personal protective equipment (PPE).
-
Section 13: Disposal Considerations: Outlines recommended disposal methods and waste classification.
Step 3: General Chemical Waste Disposal Procedures
Based on the hazard assessment from the SDS, the substance can be segregated into the appropriate waste stream. The following table summarizes common categories of laboratory chemical waste and their general disposal routes. Always follow your institution's specific waste management policies and local regulations.
| Waste Category | Examples | General Disposal Procedure |
| Halogenated Solvents | Dichloromethane, Chloroform | Collect in a designated, labeled, sealed, and compatible waste container. |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexanes | Collect in a designated, labeled, sealed, and compatible waste container, separate from halogenated solvents. |
| Corrosive Waste (Acids) | Hydrochloric Acid, Sulfuric Acid | Neutralize to a pH between 6.0 and 9.0 before drain disposal, if permitted by local regulations and if no other hazardous components are present. Otherwise, collect in a designated, acid-compatible waste container. |
| Corrosive Waste (Bases) | Sodium Hydroxide, Potassium Hydroxide | Neutralize to a pH between 6.0 and 9.0 before drain disposal, if permitted by local regulations and if no other hazardous components are present. Otherwise, collect in a designated, base-compatible waste container. |
| Heavy Metal Waste | Mercury, Lead, Cadmium compounds | Collect in a designated, labeled, sealed waste container. Never dispose of down the drain. |
| Solid Chemical Waste | Contaminated labware, solid reagents | Collect in a designated, labeled, and sealed container. Ensure compatibility of the waste with the container. |
Decision-Making Workflow for Unidentified Chemical Disposal
The following diagram illustrates the logical steps to take when faced with an ambiguously labeled chemical such as "this compound".
Disclaimer: This information is intended as a general guide. The proper disposal of chemical waste is subject to federal, state, and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements. Never dispose of an unknown chemical without a proper hazard assessment.
Navigating the Safe Handling of S2101: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds. This guide provides a framework for the essential safety and logistical information required for handling a substance designated as S2101.
Crucial Note: As of the latest search, specific public information regarding the chemical properties, hazards, and handling requirements for a substance explicitly identified as "this compound" is not available. The following procedures are based on general best practices for handling potentially hazardous chemicals in a laboratory setting. It is imperative to consult the substance-specific Safety Data Sheet (SDS) for this compound, which must be provided by the manufacturer, before commencing any work.
Immediate Safety and Personal Protective Equipment (PPE)
A thorough risk assessment is the first step in any experimental protocol.[1] When handling any new chemical, a conservative approach to PPE is recommended until its properties are well understood. The selection of PPE is a critical last line of defense after engineering and administrative controls have been implemented.[1]
Based on general laboratory chemical safety protocols, the following levels of PPE should be considered. The appropriate level depends on the specific hazards identified in the this compound Safety Data Sheet.
| PPE Level | Equipment | When to Use |
| Level D (Basic) | Safety glasses with side shields, standard laboratory coat, nitrile gloves, closed-toe shoes.[2] | Minimum requirement for handling any chemical with low-level hazards. |
| Level C | Full-face air-purifying respirator, chemical-resistant gloves (inner and outer), hard hat, disposable chemical-resistant outer boots.[2] | Required when the concentration and type of airborne substances are known and an air-purifying respirator is suitable. |
| Level B | Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied air respirator, hooded chemical-resistant clothing, inner and outer chemical-resistant gloves, chemical-resistant boots.[2] | Required for the highest level of respiratory protection with a lesser need for skin protection. |
| Level A | Positive pressure, full face-piece SCBA, totally encapsulated chemical- and vapor-protective suit, inner and outer chemical-resistant gloves, disposable protective suit, gloves, and boots.[2] | Required when the greatest potential for exposure to hazards exists, demanding the highest level of skin, respiratory, and eye protection.[2] |
Note: The type of glove material must be selected based on its resistance to the specific chemical being handled.[3][4] Always inspect PPE for damage before and after use and dispose of single-use items properly.[3][5]
Operational Plan: Step-by-Step Handling of this compound
This procedural guidance outlines a general workflow for handling this compound. This should be adapted based on the specific experimental protocol and the hazards outlined in the SDS.
-
Preparation:
-
Review the Safety Data Sheet (SDS) for this compound thoroughly.
-
Ensure all necessary engineering controls (e.g., fume hood, ventilation) are in place and functioning correctly.
-
Prepare and inspect all required Personal Protective Equipment (PPE).[3]
-
Have spill containment and emergency equipment readily available.[5]
-
-
Handling:
-
Work in a designated, well-ventilated area, preferably a chemical fume hood.
-
Measure and dispense the required amount of this compound carefully to minimize dust or aerosol generation.
-
Keep containers of this compound closed when not in use.
-
-
Post-Handling:
Disposal Plan
All waste generated from handling this compound, including contaminated PPE and unused material, must be treated as hazardous waste unless determined otherwise by a formal hazard assessment.
-
Waste Segregation: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[6]
Experimental Workflow for this compound Handling
Caption: General workflow for the safe handling of chemical this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
